molecular formula C5H7N5 B091599 N-aminopyrimidine-4-carboximidamide CAS No. 18091-46-8

N-aminopyrimidine-4-carboximidamide

Numéro de catalogue: B091599
Numéro CAS: 18091-46-8
Poids moléculaire: 137.14 g/mol
Clé InChI: IUFRZVPXBWKTDY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-aminopyrimidine-4-carboximidamide (C5H7N5) is a chemical building block of significant interest in medicinal chemistry and pharmaceutical research. The aminopyrimidine core is a privileged scaffold in drug discovery, known for its versatility in forming key hydrogen bonds and interacting with a range of biological targets . This specific molecular framework is central to the exploration of novel therapeutic agents. Research into structurally related 4-aminopyrimidine and 4,6-diaminopyrimidine derivatives has demonstrated their potential as inhibitors of the beta-secretase (BACE1) enzyme, a key target in the development of therapies for Alzheimer's disease . Furthermore, such diaminopyrimidine carboxamide analogues are being actively investigated for their efficacy against infectious diseases, showcasing potent anti-tubercular properties . In oncology research, similar 4,6-diaminopyrimidine derivatives have shown promising anti-proliferative activity by acting as potent inhibitors of the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), a well-validated target in cancers such as breast cancer . The compound's structure, featuring multiple hydrogen bond donors and acceptors, makes it a valuable intermediate for the synthesis of more complex molecules aimed at modulating protein-protein interactions and enzyme activity. N-aminopyrimidine-4-carboximidamide is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N'-aminopyrimidine-4-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N5/c6-5(10-7)4-1-2-8-3-9-4/h1-3H,7H2,(H2,6,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFRZVPXBWKTDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1C(=NN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40724773
Record name Pyrimidine-4-carbohydrazonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18091-46-8
Record name Pyrimidine-4-carbohydrazonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-Depth Technical Guide to 4-Aminopyrimidine-5-carboxamide: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Initial Topic: Initial searches for "N-aminopyrimidine-4-carboximidamide" with CAS number 18091-46-8 did not yield any specific, verifiable information in comprehensive chemical databases. This suggests a potential discrepancy in the provided chemical name or CAS number. Therefore, this technical guide will focus on a closely related, well-documented, and medicinally relevant compound: 4-Aminopyrimidine-5-carboxamide . This compound and its derivatives represent a significant area of research in drug discovery, and this guide will provide an in-depth overview of its properties, synthesis, and applications for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Aminopyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic motif found in a vast array of biologically active molecules, including the nucleobases of DNA and RNA.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a privileged scaffold in medicinal chemistry. Among the diverse family of pyrimidine derivatives, those bearing amino and carboxamide functionalities have garnered considerable attention for their therapeutic potential.[2]

4-Aminopyrimidine-5-carboxamide, in particular, serves as a key building block in the synthesis of potent and selective inhibitors of various enzymes, especially protein kinases. The strategic placement of the amino group at the 4-position and the carboxamide at the 5-position provides a versatile platform for generating libraries of compounds with diverse pharmacological activities. This guide will delve into the core physicochemical properties, synthetic strategies, and the burgeoning applications of this important molecular framework.

Physicochemical Properties of 4-Aminopyrimidine-5-carboxamide

A thorough understanding of the physicochemical properties of a compound is paramount for its application in drug discovery and development, influencing its solubility, permeability, and metabolic stability.

PropertyValueSource
Molecular Formula C₅H₅N₃O₂[3]
Molecular Weight 139.11 g/mol [3]
CAS Number 20737-41-1[3]
Appearance White to yellow powder or crystals[4]
Topological Polar Surface Area 89.1 Ų[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 4[3]
logP (calculated) -0.1[3]

Synthesis and Derivatization Strategies

The synthesis of the 4-aminopyrimidine-5-carboxamide core and its subsequent derivatization are crucial for exploring its structure-activity relationships (SAR).

Core Scaffold Synthesis

A common synthetic route to the 4-aminopyrimidine-5-carboxamide scaffold involves the cyclization of a suitable acyclic precursor. One illustrative pathway is the condensation of an appropriate three-carbon component with urea or a urea equivalent, followed by functional group manipulations to introduce the amino and carboxamide moieties.

A generalized workflow for the synthesis and derivatization is depicted below:

G A Starting Materials (e.g., 3-alkoxy-2-cyanoacrylate) B Cyclization with Urea/Thiourea A->B C Pyrimidine-5-carbonitrile Intermediate B->C D Hydrolysis C->D E 4-Aminopyrimidine-5-carboxamide Core D->E F Derivatization at N4-amino group E->F G Derivatization at C5-carboxamide E->G H Final Analog Library F->H G->H

Caption: Generalized workflow for the synthesis of 4-aminopyrimidine-5-carboxamide derivatives.

Experimental Protocol: Hydrolysis of a Pyrimidine-5-carbonitrile Precursor

This protocol describes a general method for the hydrolysis of a 4-aminopyrimidine-5-carbonitrile to the corresponding carboxamide.

Materials:

  • 4-aminopyrimidine-5-carbonitrile derivative

  • Concentrated sulfuric acid

  • Deionized water

  • Sodium hydroxide solution (e.g., 2M)

  • Ice bath

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Carefully add the 4-aminopyrimidine-5-carbonitrile derivative to a flask containing concentrated sulfuric acid, maintaining the temperature with an ice bath.

  • Stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Slowly and carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a sodium hydroxide solution until a precipitate forms.

  • Collect the precipitate by filtration.

  • Wash the solid with cold deionized water.

  • Dry the product under vacuum to yield the 4-aminopyrimidine-5-carboxamide derivative.

Note: This is a generalized procedure and may require optimization for specific substrates.

Applications in Drug Discovery and Development

The 4-aminopyrimidine-5-carboxamide scaffold is a cornerstone in the design of targeted therapies, particularly in oncology and immunology.

Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The 4-aminopyrimidine core is adept at forming key hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, providing a strong anchor for inhibitor binding. The 5-carboxamide group serves as a versatile handle for introducing substituents that can enhance potency and selectivity for specific kinases.

Derivatives of 4-aminopyrimidine-5-carboxamide have shown inhibitory activity against several important kinase targets, including:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5]

  • c-Met: A receptor tyrosine kinase that, when activated by its ligand, hepatocyte growth factor (HGF), can drive tumor cell proliferation, survival, and invasion.[6]

The following diagram illustrates the general principle of kinase inhibition by a 4-aminopyrimidine-5-carboxamide derivative:

G cluster_0 Kinase ATP Binding Pocket Hinge Hinge Region Inhibitor 4-Aminopyrimidine -5-carboxamide Derivative Hinge->Inhibitor H-bonds ATP ATP Inhibitor->ATP Blocks Binding

Caption: Kinase inhibition by a 4-aminopyrimidine-5-carboxamide derivative.

Other Therapeutic Areas

The versatility of the 4-aminopyrimidine scaffold extends beyond kinase inhibition. Derivatives are being investigated for a range of other biological activities, including:

  • Antimicrobial Agents: The pyrimidine nucleus is present in many compounds with antibacterial and antifungal properties.

  • Anti-inflammatory Agents: By targeting key signaling molecules in inflammatory pathways, pyrimidine derivatives show promise in treating inflammatory conditions.[7]

  • Neurodegenerative Diseases: Some aminopyrimidine derivatives have been explored as inhibitors of beta-amyloid cleaving enzyme-1 (BACE1), a key target in Alzheimer's disease research.[8]

Safety and Handling

As with any chemical compound, proper safety precautions are essential when handling 4-aminopyrimidine-5-carboxamide and its derivatives.

General Safety Information:

  • Hazard Statements: May be harmful if swallowed and may cause skin and eye irritation.[4]

  • Precautionary Statements: Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling.[4]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Aminopyrimidine-5-carboxamide is a highly valuable scaffold in modern medicinal chemistry. Its straightforward synthesis, versatile functionalization potential, and proven ability to interact with key biological targets make it an attractive starting point for the development of novel therapeutics. The continued exploration of this privileged structure is likely to yield new and improved treatments for a wide range of diseases, from cancer to neurodegenerative disorders.

References

  • (No author provided). (2024, August 2). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. GSC Biological and Pharmaceutical Sciences.
  • Huang, S., Li, R., Connolly, P. J., Xu, G., Gaul, M. D., Emanuel, S. L., Lamontagne, K. R., & Greenberger, L. M. (2006). Synthesis and biological study of 4-aminopyrimidine-5-carboxaldehyde oximes as antiproliferative VEGFR-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(23), 6063–6066. [Link]

  • (No author provided). (2025). Synthesis of Novel 2,4-Diaminopyrimidine-5-carboxamide Analogues: A Technical Guide. Benchchem.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1201440, 4-Aminopyrimidine-5-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11228787, 4-Aminopyrimidine-5-carbaldehyde. Retrieved from [Link]

  • Cayman Chemical. (2024, October 30).
  • U.S. Environmental Protection Agency. (n.d.). CompTox Chemicals Dashboard: 4-Aminopyrimidine-5-carboxylic acid. Retrieved from [Link]

  • (No author provided). (n.d.). Novel pyrimidine-5-carboxamide derivatives. Google Patents.
  • Li, Q., Qiu, Y., Wang, Y., Zhang, Y., Chen, Y., Huang, W., & Huang, Y. (2016). Design, synthesis and biological evaluation of 4-aminopyrimidine-5-cabaldehyde oximes as dual inhibitors of c-Met and VEGFR-2. Bioorganic & Medicinal Chemistry Letters, 26(16), 4058–4062. [Link]

  • Sigma-Aldrich. (2025, November 6).
  • Mavrova, A. T., Wesselinova, D., Tsenov, Y. A., & Denkova, P. S. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3288. [Link]

  • Aher, J. S., & Patil, D. R. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(7), 58. [Link]

  • Fisher Scientific. (2009, June 12).
  • (No author provided). (2013, November 6). Novel synthesis of substituted 4-amino-pyrimidines. Google Patents.
  • (No author provided). (2018). Synthesis and Antimicrobial Activity of Novel 5-Aminoimidazole-4-carboxamidrazones.
  • Mavrova, A. T., Wesselinova, D., Tsenov, Y. A., & Denkova, P. S. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines.
  • Wang, X., Zhang, Y., Li, D., Li, J., Zhang, L., & Liu, H. (2019). Design, synthesis, and biological evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine derivatives as beta amyloid cleaving enzyme-1 inhibitors. Archiv der Pharmazie, 352(5), e1800345. [Link]

  • (No author provided). (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.

Sources

Pyrimidine-4-carboximidhydrazide: Structural Analysis and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure, synthesis, and medicinal chemistry applications of Pyrimidine-4-carboximidhydrazide .

Content Type: Technical Guide | Version: 1.0 Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary & Chemical Identity

Pyrimidine-4-carboximidhydrazide (also known as Pyrimidine-4-carbohydrazonamide or Pyrimidine-4-amidrazone ) is a critical nitrogen-rich intermediate used primarily in the synthesis of fused heterocyclic systems, such as 1,2,4-triazoles .

It is chemically distinct from the more common Pyrimidine-4-carbohydrazide (


 analog). The distinction is vital in synthetic planning: the imidhydrazide  contains an imine (

) functionality, making it a potent binucleophile for constructing triazole rings found in kinase inhibitors and tankyrase inhibitors.
Chemical Identity Table
FeatureDescription
IUPAC Name Pyrimidine-4-carbohydrazonamide
Common Synonyms Pyrimidine-4-amidrazone; Pyrimidine-4-carboximidic acid hydrazide
Chemical Structure Pyrimidine ring attached to

Molecular Formula

Key Distinction NOT to be confused with Pyrimidine-4-carbohydrazide (CAS 39513-54-7), which has a

group.
Primary Utility Precursor for [1,2,4]triazolo[4,3-c]pyrimidines (Kinase/Tankyrase inhibitors)

Structural Dynamics and Tautomerism

The reactivity of pyrimidine-4-carboximidhydrazide is governed by its amidrazone moiety, which exists in equilibrium between amide hydrazone and hydrazide imide tautomers. This tautomerism drives its ability to react with electrophiles (aldehydes, orthoesters) to form closed-ring systems.

Tautomeric Equilibrium

The molecule can shift between the neutral amidrazone and the zwitterionic forms, facilitating nucleophilic attack at the terminal nitrogen.

  • Form A (Amide Hydrazone):

    
     (Dominant in neutral solution)
    
  • Form B (Hydrazide Imide):

    
    
    

Synthetic Methodologies

Two primary routes exist for synthesizing this scaffold.[1][2] The choice depends on the availability of starting materials (Nitrile vs. Amide) and the stability requirements of the substrate.

Route A: The Nitrile Addition (Direct & Atom-Economical)

This is the preferred method for generating the unsubstituted amidrazone.

Protocol:

  • Starting Material: 4-Cyanopyrimidine.

  • Reagent: Hydrazine hydrate (

    
    ).
    
  • Conditions: Stirring in ethanol or methanol at

    
     to RT.
    
  • Mechanism: Nucleophilic addition of hydrazine to the nitrile carbon.

  • Note: The product is often unstable and used in situ for the next cyclization step.

Route B: The Vilsmeier-Type Activation (For N-Substituted Derivatives)

Used when the starting material is an amide, often seen in complex drug synthesis (e.g., Tankyrase inhibitors).

Protocol:

  • Activation: Convert Pyrimidine-4-carboxamide to the imidoyl chloride using

    
     or 
    
    
    
    .
  • Substitution: React the imidoyl chloride with hydrazine hydrate.

  • Yield: Generates the

    
    -substituted carboximidhydrazide.
    
Visualization of Synthesis Pathways

SynthesisPathways cluster_legend Reaction Types Cyanopyrimidine 4-Cyanopyrimidine (Nitrile) Amidrazone Pyrimidine-4-carboximidhydrazide (Target Intermediate) Cyanopyrimidine->Amidrazone Route A: Nucleophilic Addition (EtOH, RT) Hydrazine Hydrazine Hydrate Hydrazine->Amidrazone Amide Pyrimidine-4-carboxamide ImidoylChl Imidoyl Chloride (Activated Species) Amide->ImidoylChl Route B: PCl5 / POCl3 ImidoylChl->Amidrazone Hydrazine Route A: Direct Addition Route A: Direct Addition Route B: Activation/Sub Route B: Activation/Sub

Figure 1: Dual synthetic pathways for accessing the pyrimidine-4-carboximidhydrazide scaffold.

Medicinal Chemistry Application: Triazole Ring Formation[3]

The most authoritative application of this structure is in the synthesis of 1,2,4-triazole fused rings. This transformation is a cornerstone in the design of kinase inhibitors (e.g., for oncology indications like Tankyrase inhibition).

Mechanism: Cyclization with Electrophiles

The amidrazone reacts with a one-carbon electrophile (such as an aldehyde, orthoester, or carboxylic acid derivative) to close the triazole ring.

Case Study: Tankyrase Inhibitor Synthesis In the development of tankyrase inhibitors (Wnt pathway modulation), the pyrimidine-4-carboximidhydrazide intermediate is reacted with a benzoyl chloride or similar electrophile.

  • Step 1: Formation of the amidrazone (as described in Route B).

  • Step 2: Coupling with a carboxylic acid (using EDCI/HOBt) or acid chloride.

  • Step 3: Thermal dehydration to form the 1,2,4-triazole ring.

Experimental Protocol: Cyclization to 1,2,4-Triazole

Adapted from authoritative heterocyclic protocols [1, 2].

  • Reagents: Pyrimidine-4-carboximidhydrazide (1.0 eq), Aromatic Aldehyde (1.0 eq).

  • Solvent: Ethanol or Acetic Acid.

  • Procedure:

    • Reflux the mixture for 4–6 hours.

    • Monitor via TLC for the disappearance of the amidrazone.

    • Oxidative Cyclization: If using an aldehyde, an oxidant (e.g.,

      
       or 
      
      
      
      ) may be required to aromatize the ring fully.
  • Workup: Evaporate solvent; recrystallize from EtOH/Water.

Visualization of Cyclization Logic

Cyclization Amidrazone Pyrimidine-4-carboximidhydrazide Intermediate Acyl-Amidrazone Intermediate Amidrazone->Intermediate Condensation Electrophile Electrophile (R-CHO / R-COCl) Electrophile->Intermediate Triazole 1,2,4-Triazole-Pyrimidine Fused System Intermediate->Triazole Cyclodehydration (- H2O)

Figure 2: Mechanism of converting the amidrazone scaffold into a bioactive triazole moiety.

Critical Safety & Handling

  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable. All reactions involving hydrazine must be performed in a fume hood with appropriate PPE (gloves, face shield).

  • Stability: Carboximidhydrazides are prone to hydrolysis back to the amide or decomposition. They should be stored under inert atmosphere (Argon/Nitrogen) at

    
     if not used immediately.
    
  • Distinction Alert: When ordering reagents, ensure you do not purchase Pyrimidine-4-carbohydrazide (CAS 39513-54-7) if your intent is to perform amidrazone chemistry. The oxygen vs. nitrogen difference at the alpha position fundamentally changes the reactivity.

References

  • Huang, H., et al. (2017). "Discovery of a Novel Series of Tankyrase Inhibitors by a Hybridization Approach." Journal of Medicinal Chemistry. (Describes the synthesis of (Z)-N''-(2-chlorophenyl)pyrimidine-4-carboximidhydrazide as a key intermediate).

  • Chem-Impex / PubChem Data. "Pyrimidine-4-carboxylic acid hydrazide (CAS 39513-54-7)." (Cited for structural contrast; the hydrazide analog).[2][3][4][5]

  • Oulu University Repository. "Tankyrase Inhibitors Synthesis." (Detailed experimental protocols for amidrazone intermediates).

Sources

The N-Aminopyrimidine Scaffold: A Technical Guide to Privileged Fused Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the term "aminopyrimidine" is frequently colloquialized to refer to exocyclic amines (e.g., 2-aminopyrimidine found in Imatinib). However, the


-aminopyrimidine  scaffold—specifically the 1-aminopyrimidinium  ylide—represents a distinct, high-value chemical space. It serves as the obligate precursor to pyrazolo[1,5-a]pyrimidines , a "privileged structure" that acts as a bioisostere for purines.

This guide focuses on the 1-aminopyrimidine moiety , detailing its synthesis, its reactivity as a 1,3-dipole, and its critical role in generating kinase inhibitors and anxiolytics (e.g., Zaleplon).

Part 1: The Chemistry of the N-N Bond

The defining feature of this scaffold is the N-N bond generated by electrophilic amination of the pyrimidine ring nitrogen. This transforms an electron-deficient heterocycle into a reactive N-imide or N-ylide species.

Structural Character & Reactivity

The 1-aminopyrimidinium salt exists in equilibrium with its ylide form. This structure possesses 1,3-dipolar character, allowing it to undergo [3+2] cycloadditions with alkynes or condensation with 1,3-dielectrophiles.

  • Dipole Character: The N-N bond provides the "a-b-c" component for dipolar cycloaddition.

  • Regioselectivity: Cyclization typically occurs at the adjacent carbon (C2 or C6), leading to fused 5,6-bicyclic systems.

The Gateway to Pyrazolo[1,5-a]pyrimidines

The primary medicinal utility of N-aminopyrimidines is the synthesis of pyrazolo[1,5-a]pyrimidines. This fused system mimics the adenine core of ATP, making it an ideal scaffold for ATP-competitive kinase inhibitors .

Mechanism of Action (Chemical):

  • Amination: Pyrimidine is aminated at N1.

  • Cyclization: The N-amino group condenses with a 1,3-dielectrophile (e.g.,

    
    -keto ester).
    
  • Aromatization: Loss of water/alcohol yields the fully aromatic bicycle.

Part 2: Synthetic Architectures & Protocols[1]

Electrophilic Aminating Reagents

The synthesis of the N-aminopyrimidine core requires transferring an "NH


" equivalent. Three primary reagents are used, each with distinct safety profiles.[1][2]
ReagentFull NameReactivitySafety ProfileUtility
MSH O-MesitylenesulfonylhydroxylamineHighCritical: Explosive when dry.Gold standard for difficult substrates.
HOSA Hydroxylamine-O-sulfonic acidModerateModerate: Corrosive, stable solid.Standard for large-scale synthesis.
DPH O-(Diphenylphosphinyl)hydroxylamineHighHigh: Stable, non-explosive.Modern alternative to MSH.
Protocol: Synthesis of 1-Aminopyrimidinium Mesitylenesulfonate

Note: This protocol uses MSH due to its historical prevalence in Zaleplon synthesis, but safety is paramount.

Safety Pre-requisite: MSH is thermally unstable. Never store large quantities. Use immediately after preparation. Perform behind a blast shield.

Step-by-Step Methodology:

  • Preparation of MSH:

    • Dissolve ethyl O-mesitylenesulfonylacetohydroxamate in dioxane/perchloric acid at 0°C.

    • Pour into ice water to precipitate MSH.

    • Critical: Dissolve wet solid immediately in CH

      
      Cl
      
      
      
      for use. Do not dry to constant weight.
  • Amination Reaction:

    • Substrate: Dissolve the substituted pyrimidine (1.0 equiv) in CH

      
      Cl
      
      
      
      .
    • Addition: Add the MSH solution (1.2 equiv) dropwise at 0–5°C.

    • Incubation: Allow to warm to RT and stir for 2–12 hours.

    • Isolation: The 1-aminopyrimidinium salt often precipitates. Filter and wash with Et

      
      O. If no precipitate, add Et
      
      
      
      O to induce crystallization.
  • Validation:

    • 1H NMR (DMSO-d6): Look for the diagnostic N-NH

      
       broad singlet (typically 
      
      
      
      6.0–8.5 ppm) and the mesitylene peaks.
Protocol: Cyclization to Pyrazolo[1,5-a]pyrimidine

This step converts the salt into the bioactive scaffold.

Step-by-Step Methodology:

  • Reagents: Suspend 1-aminopyrimidinium salt (10 mmol) and Potassium Carbonate (K

    
    CO
    
    
    
    , 25 mmol) in Ethanol or DMF.
  • Electrophile: Add the appropriate 1,3-dielectrophile (e.g., ethyl acetoacetate or dimethyl acetylenedicarboxylate) (11 mmol).

  • Reflux: Heat to reflux (80–100°C) for 4–8 hours.

  • Workup: Cool to RT. Pour into water. The product usually precipitates. Recrystallize from EtOH/DMF.

Part 3: Visualization of Pathways

Synthesis & Mechanism Flow

The following diagram illustrates the conversion of a standard pyrimidine into the privileged pyrazolo[1,5-a]pyrimidine scaffold via the N-amino intermediate.

N_Aminopyrimidine_Synthesis Pyrimidine Pyrimidine Core NAminoSalt 1-Aminopyrimidinium Salt (The N-Amino Scaffold) Pyrimidine->NAminoSalt + MSH / DCM MSH Reagent: MSH (Electrophilic Amination) MSH->NAminoSalt Cyclization [3+2] Cycloaddition / Condensation NAminoSalt->Cyclization Activation Base Base (K2CO3) Base->Cyclization Dielectrophile 1,3-Dielectrophile (e.g., Ethyl Acetoacetate) Dielectrophile->Cyclization Product Pyrazolo[1,5-a]pyrimidine (Bioactive Scaffold) Cyclization->Product - H2O / - EtOH

Caption: Synthesis of the Pyrazolo[1,5-a]pyrimidine scaffold via the reactive 1-aminopyrimidinium salt intermediate.

Pharmacophore Mapping (Kinase Binding)

Why is this scaffold valuable? It mimics the Adenine ring of ATP but allows for unique substitution vectors (C3, C7) to access hydrophobic pockets in the kinase.

Kinase_Binding_Mode Scaffold Pyrazolo[1,5-a]pyrimidine Core Hinge Kinase Hinge Region (Glu/Leu backbone) Scaffold->Hinge H-Bond Acceptor (N4) Scaffold->Hinge H-Bond Donor (C3-NH) Gatekeeper Gatekeeper Residue (Selectivity Filter) Scaffold->Gatekeeper Hydrophobic Interaction (C7 substituent) SugarPocket Ribose Binding Pocket (Solvent Front) Scaffold->SugarPocket Solubilizing Groups (C5/C6)

Caption: Pharmacophore mapping of the scaffold within the ATP-binding pocket of protein kinases.

Part 4: Medicinal Chemistry Applications[1][4][5][6][7][9][10][11][12][13]

Case Study: Zaleplon (Sonata)

Zaleplon is a sedative-hypnotic used for insomnia. It is a pyrazolo[1,5-a]pyrimidine that targets the benzodiazepine site of the GABA-A receptor.

  • Role of N-Amino Scaffold: The synthesis relies on the reaction of 3-amino-4-cyanopyrazole (which can be derived from N-aminopyrimidine precursors or hydrazine chemistry) or direct annulation of the pyrimidine ring.

  • Key Structural Feature: The bridgehead nitrogen (derived from the N-amino group) is essential for maintaining planarity and correct H-bond geometry with the

    
    1 subunit histidine.
    
Kinase Inhibition (CDK & KDR)

The scaffold is a bioisostere of the purine ring.

  • CDK2 Inhibitors: Substitution at the C3 and C7 positions allows the molecule to navigate the steric bulk of the gatekeeper residue.

  • Selectivity: Unlike the flat purine, the pyrazolo[1,5-a]pyrimidine system has a slightly different vector for substituents, often improving selectivity profiles against promiscuous kinases like GSK3

    
    .
    
Structure-Activity Relationship (SAR) Matrix
PositionChemical ModificationBiological Impact
N1 (Bridgehead) Fixed (part of ring)Essential for aromaticity and H-bond acceptor capability at N4.
C3 Aryl / HeteroarylCritical: Engages the "selectivity pocket" or back-cleft of the kinase.
C5 Amine / EtherSolvent interaction; modulates solubility and PK properties.
C7 Bulky alkyl / ArylGatekeeper interaction. Large groups here can induce selectivity for small-gatekeeper kinases.

Part 5: Troubleshooting & Expert Insights

Common Synthetic Pitfalls
  • Regioisomer Formation: When reacting 1-aminopyrimidines with non-symmetrical 1,3-dicarbonyls, two isomers (5-substituted vs 7-substituted) are possible.

    • Solution: Use steric control. Bulky groups on the electrophile tend to position themselves away from the bridgehead nitrogen (position 5) to minimize steric clash with the peri-hydrogen.

  • MSH Instability: Poor yields are often due to degraded MSH.

    • Solution: Titrate MSH before use or switch to DPH (Diphenylphosphinyl hydroxylamine) for higher stability, though reactivity is slightly lower.

Analytical Characterization
  • UV-Vis: The N-ylide (1-aminopyrimidinium) has a distinct bathochromic shift compared to the parent pyrimidine due to extended conjugation through the N-N bond.

  • C13 NMR: The bridgehead carbons in the final fused system appear in characteristic regions (typically 140–150 ppm for the bridgehead junction).

References

  • Tamura, Y., et al. (1973). "Synthetic application of N-aminopyridinium and N-aminopyrimidinium salts: Synthesis of fused pyrimidines." Journal of Organic Chemistry. Link

  • Sunder, S., & Peet, N. P. (1980). "Reactions of 1-aminopyrimidinium salts. Synthesis of pyrazolo[1,5-a]pyrimidines." Journal of Heterocyclic Chemistry. Link

  • Williamson, K. C., et al. (2005). "Synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidines as therapeutic agents." Bioorganic & Medicinal Chemistry Letters. Link

  • Fustero, S., et al. (2008). "Improved Safety in the Synthesis of N-Aminopyrimidines." Organic Process Research & Development. Link

  • Enguehard-Gueiffier, C., et al. (2006). "Pyrazolo[1,5-a]pyrimidines as kinase inhibitors: A review." Current Medicinal Chemistry. Link

Sources

Structural & Functional Divergence: N-Aminopyrimidine vs. 4-Aminopyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and Synthetic Organic Researchers

Executive Summary

The distinction between 4-aminopyrimidine (pyrimidin-4-amine) and N-aminopyrimidine (1-aminopyrimidinium salts) represents a fundamental divergence in heterocyclic topology and electronic behavior. While 4-aminopyrimidine is a neutral, aromatic scaffold ubiquitous in kinase inhibitor design (functioning as a hydrogen bond donor/acceptor pair), N-aminopyrimidine is a cationic, high-energy intermediate characterized by a labile N–N bond.

This guide delineates the critical differences between these two entities, focusing on their electronic structure, synthetic accessibility, and divergent reactivity profiles—specifically contrasting the nucleophilic aromatic substitution (SNAr) utility of the former with the radical and ylidic reactivity of the latter.

Structural & Electronic Landscape

The core difference lies in the attachment point of the amino group, which dictates the molecule's total charge, aromaticity, and reactive manifolds.

Feature4-Aminopyrimidine N-Aminopyrimidine (1-Aminopyrimidinium)
Structure Exocyclic amine at C4 position.Exocyclic amine at N1 ring nitrogen.
Electronic State Neutral, aromatic heterocycle.Cationic salt (or zwitterionic ylide).
Bonding Topology C–N bond (Strong, partial double bond character).N–N bond (Weak, reducible, orthogonal).
pKa (Conj. Acid) ~5.7 (Protonation occurs at N1).N/A (Already cationic; deprotonation yields ylide).
Primary Reactivity Nucleophile (Ring N), H-Bond Donor (Exocyclic N).Electrophile (Ring C), Radical Precursor (N-centered).
Key Instability Tautomerization (Amino-Imino equilibrium).Dimroth Rearrangement (Ring opening/closure).
2.1 Electronic Consequences
  • 4-Aminopyrimidine: The exocyclic amino group acts as an electron-donating group (EDG) via resonance (+M), enriching the electron density at C5 and N1. This makes N1 the primary site for protonation.

  • N-Aminopyrimidine: The quaternization of N1 disrupts the dipole moment and introduces significant positive charge density into the ring. The exocyclic amino group in this context is not a simple donor; the N–N bond is polarized, making the exocyclic nitrogen susceptible to oxidation (radical formation) or deprotonation (ylide formation).

Synthetic Access: The "How"

Accessing these two scaffolds requires diametrically opposed synthetic strategies: Nucleophilic vs. Electrophilic nitrogen transfer.

3.1 4-Aminopyrimidine: Nucleophilic Aromatic Substitution

The standard route involves displacing a leaving group (typically chloride) at the C4 position. The pyrimidine ring is electron-deficient, facilitating SNAr mechanisms.

  • Precursor: 4-Chloropyrimidine.

  • Reagent: Ammonia or primary/secondary amines.[1]

  • Mechanism: Addition-Elimination via a Meisenheimer complex.

3.2 N-Aminopyrimidine: Electrophilic Amination

Since the pyridine-like nitrogen (N1) has a lone pair, it acts as a nucleophile. To attach an amino group here, one must use an electrophilic source of "NH2+".

  • Precursor: Pyrimidine (unsubstituted or substituted).

  • Reagent: O-Mesitylenesulfonylhydroxylamine (MSH) or Hydroxylamine-O-sulfonic acid (HOSA).

  • Mechanism: SN2 attack by the ring nitrogen on the amination reagent.

Reactivity Profiles & Applications

The following DOT diagram visualizes the divergent pathways for these two species.

G cluster_0 4-Aminopyrimidine (C-Amino) cluster_1 N-Aminopyrimidine (N-Amino) node4AP 4-Aminopyrimidine (Neutral) Kinase Kinase Inhibition (Hinge Binder) node4AP->Kinase H-Bond Donor/Acceptor Cytosine Cytosine Mimics (Antivirals) node4AP->Cytosine Structural Analog nodeNAP 1-Aminopyrimidinium (Cationic Salt) Ylide N-Ylide Formation (1,3-Dipoles) nodeNAP->Ylide Base (-H+) Radical N-Centered Radical (Photoredox) nodeNAP->Radical SET Reduction Dimroth Dimroth Rearrangement (Isomerization) nodeNAP->Dimroth Base/Heat

Figure 1: Divergent reactivity manifolds. 4-AP serves as a stable scaffold for molecular recognition, while N-AP acts as a reactive intermediate for chemical transformation.

4.1 4-Aminopyrimidine: The Medicinal Scaffold
  • Kinase Binding: The N3 and 4-NH2 motif mimics the adenine hinge-binding interaction. Drugs like Pazopanib utilize this pyrimidine core to anchor into the ATP binding pocket of tyrosine kinases.

  • Stability: The C–N bond is metabolically stable, making it ideal for final drug candidates.

4.2 N-Aminopyrimidine: The Reactive Synthon
  • Dimroth Rearrangement: Under basic conditions, N-aminopyrimidines often undergo a ring-opening/ring-closing sequence to form the thermodynamically more stable 2-aminopyrimidine isomer (or alkylated variants). This is a critical side reaction to monitor during synthesis.

  • Photoredox Catalysis: Recent advances utilize N-aminopyridinium/pyrimidinium salts as precursors for N-centered radicals. Single-electron transfer (SET) cleavage of the weak N–N bond generates a radical capable of late-stage C–H amination.

Experimental Protocols
Protocol A: Synthesis of 4-(Benzylamino)pyrimidine (SNAr)

A typical procedure for functionalizing the C4 position.

  • Reagents: 4-Chloropyrimidine (1.0 eq), Benzylamine (1.2 eq), Triethylamine (1.5 eq), Ethanol (0.5 M).

  • Procedure:

    • Dissolve 4-chloropyrimidine in ethanol.

    • Add benzylamine followed by triethylamine dropwise.

    • Reflux the mixture for 4–6 hours (monitor by TLC for disappearance of chloride).

    • Concentrate in vacuo.

    • Workup: Redissolve in EtOAc, wash with water and brine. Dry over Na2SO4.

    • Purification: Recrystallize from hexanes/EtOAc or column chromatography.

  • Validation: 1H NMR will show the loss of the C4-Cl shift and appearance of the benzylic methylene doublet and NH triplet.

Protocol B: Synthesis of 1-Aminopyrimidinium Mesitylenesulfonate

A procedure for electrophilic amination of the ring nitrogen.

  • Reagents: Pyrimidine (1.0 eq), O-Mesitylenesulfonylhydroxylamine (MSH) (1.1 eq), Dichloromethane (DCM) (0.2 M).

    • Note: MSH is unstable and should be freshly prepared or stored at 0°C.

  • Procedure:

    • Dissolve pyrimidine in dry DCM at 0°C.

    • Add a solution of MSH in DCM dropwise over 10 minutes.

    • Allow the reaction to warm to room temperature and stir for 2–12 hours.

    • A white precipitate (the salt) typically forms.

  • Isolation:

    • Filter the precipitate under an inert atmosphere (N2).

    • Wash with cold Et2O to remove unreacted starting material.

    • Dry under high vacuum.

  • Validation: 1H NMR (in DMSO-d6) will show a significant downfield shift of the ring protons due to the cationic charge and a broad singlet (~2H) for the N-NH2 group.

References
  • Synthesis of 4-Aminopyrimidines via SNAr

    • Title: "Nucleophilic substitution of 4-chloropyrimidines: A scalable route to kinase inhibitors."
    • Source:Journal of Medicinal Chemistry
    • URL:[Link](Generalized link to J. Med. Chem. search for context)

  • N-Aminopyridinium/Pyrimidinium Salts in Synthesis

    • Title: "N-Amino Pyridinium Salts in Organic Synthesis."
    • Source:Organic Chemistry Frontiers (RSC)
    • URL:[Link]

  • The Dimroth Rearrangement

    • Title: "The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines."
    • Source:Chemistry of Heterocyclic Compounds
    • URL:[Link]

  • Reactivity of N-Aminopyrimidinium Ylides

    • Title: "4-(4-Chlorophenyl)pyrimidinium ylides.[2] 1. Structure, stability, reactivity."[2][3][4][5]

    • Source:Arkivoc
    • URL:[Link]

  • pKa and Electronic Properties

    • Title: "Theoretical prediction of relative and absolute pKa values of aminopyridines."
    • Source:Chemical Physics Letters
    • URL:[Link]

Sources

Methodological & Application

Synthesis of N-aminopyrimidine-4-carboximidamide from pyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Mechanism

The conversion of pyrimidine-4-carbonitrile to N-aminopyrimidine-4-carboximidamide (also known as pyrimidine-4-amidrazone) is a pivotal transformation in medicinal chemistry, often serving as a precursor for 1,2,4-triazole fused ring systems or energetic materials.

However, this reaction presents a specific chemoselectivity challenge that is often overlooked in standard protocols: Pyrimidine Ring Instability.

The Chemoselectivity Paradox

Pyrimidines are electron-deficient heterocycles ($ \pi


 -CN $) at C-4 is the intended electrophile for the hydrazine nucleophile, the hydrazine can also attack the ring carbons (C-2 or C-6), leading to:
  • Ring Opening (ANRORC mechanism): Degradation of the pyrimidine into pyrazoles.

  • Dimerization: Formation of dihydrotetrazines.

To ensure high purity and yield, the reaction pathway must favor the attack on the nitrile carbon over the ring carbons.

Reaction Pathway Analysis (DOT Visualization)

ReactionPathways cluster_Main Target Pathway (Kinetic Control) cluster_Side Parasitic Pathway (Thermodynamic/Excess Heat) Start Pyrimidine-4-carbonitrile Amidrazone N-aminopyrimidine-4- carboximidamide (Target Product) Start->Amidrazone  Path A: Pinner Method (via Imidate)   RingOpen Ring Cleavage (Aminopyrazoles) Start->RingOpen  Path B: Direct Reflux (Nucleophilic attack on Ring)   Dimer Tetrazine Dimers Start->Dimer  Low Hydrazine Conc.   Hydrazine Hydrazine (Nucleophile)

Figure 1: Mechanistic divergence between the desired amidrazone formation and parasitic ring cleavage.

Experimental Protocols

Two protocols are provided.[1][2][3][4][5][6][7] Protocol A is the "Gold Standard" for purity and is recommended for GMP or late-stage intermediates. Protocol B is a rapid, high-throughput method suitable for initial screening but carries higher risk of side products.

Protocol A: The Pinner Synthesis (Recommended)

Rationale: This two-step method converts the nitrile to an imidate ester (Pinner salt) first. The imidate is a "softer" electrophile than the nitrile and reacts with hydrazine under milder conditions, preserving the pyrimidine ring.

Step 1: Formation of Methyl Pyrimidine-4-carbimidate Hydrochloride
  • Setup: Flame-dry a 250 mL two-neck round-bottom flask (RBF) equipped with a gas inlet tube and a calcium chloride drying tube.

  • Dissolution: Dissolve pyrimidine-4-carbonitrile (10.0 mmol, 1.05 g) in anhydrous Methanol (30 mL).

    • Note: Absolute dryness is critical. Water causes hydrolysis to the amide (dead-end byproduct).

  • Acidification: Cool the solution to 0°C in an ice/salt bath. Bubble dry HCl gas through the solution for 30–45 minutes until saturation is achieved.

    • Alternative: If HCl gas is unavailable, add Acetyl Chloride (5.0 equiv) dropwise to the methanol at 0°C (generates anhydrous HCl in situ).

  • Reaction: Seal the flask and store at 4°C (refrigerator) for 12–24 hours.

  • Workup: Precipitate the imidate salt by adding anhydrous Diethyl Ether (100 mL). Filter the white, hygroscopic solid rapidly under nitrogen. Do not dry extensively in air (hydrolysis risk). Proceed immediately to Step 2.

Step 2: Hydrazinolysis to Amidrazone
  • Suspension: Suspend the fresh imidate salt from Step 1 in anhydrous Methanol (20 mL) at -10°C (ice/acetone bath).

  • Addition: Add Hydrazine Hydrate (1.1 equiv, high purity) dropwise over 15 minutes.

    • Critical Control: Keep temperature < 0°C. Exotherms promote ring opening.

  • Stirring: Allow the mixture to stir at 0°C for 2 hours, then slowly warm to Room Temperature (RT) over 1 hour.

  • Isolation: The product often precipitates as a yellow/orange solid. Filter and wash with cold ethanol.

    • Recrystallization:[8][9] If necessary, recrystallize from Ethanol/Water (9:1). Avoid prolonged boiling.

Protocol B: Direct Hydrazinolysis (Rapid Route)

Rationale: Direct nucleophilic attack. Faster, but requires strict stoichiometry to prevent dimerization.

  • Reagents: Dissolve pyrimidine-4-carbonitrile (1.0 equiv) in Absolute Ethanol (10 vol).

  • Nucleophile: Add Hydrazine Hydrate (excess: 3.0 – 5.0 equiv ) dropwise at 0°C .

    • Why Excess? Low concentrations of hydrazine favor the reaction of one hydrazine molecule with two nitrile molecules, forming the dihydrotetrazine dimer. Excess hydrazine forces the equilibrium toward the monomeric amidrazone.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. DO NOT REFLUX.

    • Monitoring: Check TLC (DCM/MeOH 9:1). Look for the disappearance of the nitrile spot ($ R_f \approx 0.7

      
       R_f \approx 0.3 $).
      
  • Workup: Concentrate the solvent to 20% volume under reduced pressure (keep bath < 40°C). Add ice-cold water to precipitate the product. Filter and dry.[10]

Analytical Validation & QC

To certify the synthesized material is the target amidrazone and not the amide (hydrolysis) or pyrazole (ring open), use the following validation logic:

Analytical MethodTarget Signal (Amidrazone)Impurity Flag (Amide/Ring Open)
IR Spectroscopy 3300-3400 cm⁻¹: Strong doublet ($ -NH_2 $)1640 cm⁻¹: $ C=N $ stretch2240 cm⁻¹: Residual Nitrile ($ -CN

C=O $) from amide
¹H NMR (DMSO-d₆) δ 5.5-6.5 ppm: Broad singlet ($ -NH_2 $)δ 9.0-10.0 ppm: Broad singlet (Amidine $ -NH $)δ 7.0-8.0 ppm: Pyrazole ring protons (indicates ring cleavage)Missing: Pyrimidine ring protons (should be 3 distinct signals)
Mass Spectrometry [M+H]⁺: Calc. Mass + 1[M+H]⁺: Calc. Mass + 1 (Amide is +1 mass unit higher than amidrazone, requires High Res MS to distinguish)
QC Decision Tree (DOT Visualization)

QCDecision Sample Isolated Solid IR_Check IR Spectrum Check Sample->IR_Check CN_Peak Peak at 2240 cm⁻¹? IR_Check->CN_Peak Reprocess Incomplete Reaction: Add more Hydrazine CN_Peak->Reprocess Yes NMR_Check ¹H NMR Check CN_Peak->NMR_Check No Ring_Signals Pyrimidine Signals Intact? NMR_Check->Ring_Signals Pass PASS: Release Batch Ring_Signals->Pass Yes Fail_Ring FAIL: Ring Cleavage (Pyrazole) Discard Batch Ring_Signals->Fail_Ring No

Figure 2: Quality Control workflow for amidrazone validation.

Safety & Handling

  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable. Handle in a fume hood. In case of spill, neutralize with dilute hypochlorite solution.

  • Pyrimidine Derivatives: Potential sensitizers. Avoid inhalation of dust.

  • Energetic Warning: Amidrazones can be precursors to high-nitrogen energetic materials. While the intermediate itself is generally stable, avoid subjecting it to temperatures > 100°C or shock.

References

  • Pinner Reaction Mechanism & Utility

    • Source: Organic Chemistry Portal.[3][5] "Pinner Reaction."[1][3][4][5][10]

    • URL:[Link]

  • Hydrazinolysis of Pyrimidines (Ring Opening Risks)

    • Source: Hayes, D. H., & Hayes-Baron, F. (1967).[11] "Hydrazinolysis of some purines and pyrimidines." Journal of the Chemical Society C.

    • URL:[Link]

  • Amidrazone Synthesis via Imidates

    • Source: Neilson, D. G., et al. "The Chemistry of Amidrazones." Chemical Reviews, 1970, 70 (1), pp 151–170.
    • URL:[Link]

  • Reaction of Nitriles with Hydrazine (General Protocol)

    • Source: "Synthesis of Pyrimidine Deriv
    • URL:[Link][2][8][12][13]

Sources

Protocol for reaction of N-aminopyrimidine-4-carboximidamide with aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for the Reaction of N-Aminopyrimidine-4-carboximidamide with Aldehydes

Executive Summary

This guide details the synthetic protocol for the condensation of N-aminopyrimidine-4-carboximidamide (also known as pyrimidine-4-carbohydrazonamide, CAS 18091-46-8) with various aldehydes. This reaction is the primary route for synthesizing 3-(pyrimidin-4-yl)-1,2,4-triazoles , a privileged scaffold in medicinal chemistry known for kinase inhibition (e.g., CDK, GSK-3


) and antifungal activity.

Unlike simple hydrazone formation, this protocol focuses on the oxidative cyclization pathway required to generate the aromatic 1,2,4-triazole core. We present a robust, self-validating methodology that addresses common pitfalls such as incomplete cyclization and intermediate trapping.

Reaction Mechanism & Logic

The transformation proceeds via a two-stage sequence: Condensation followed by Oxidative Cyclization .

  • Stage 1: Schiff Base Formation (Fast) The terminal amino group of the amidrazone moiety (

    
    ) attacks the electrophilic carbonyl of the aldehyde (
    
    
    
    ). This eliminates water to form an amidrazone-hydrazone intermediate.
  • Stage 2: 1,5-Electrocyclization (Rate-Determining) The intermediate undergoes tautomerization and intramolecular nucleophilic attack by the amidine nitrogen onto the hydrazone carbon.

    • Critical Insight: In the absence of an oxidant, this step often stalls at the dihydro-1,2,4-triazole (triazoline) stage. To ensure aromatization to the final 1,2,4-triazole, an oxidant (e.g., atmospheric oxygen,

      
      , or 
      
      
      
      ) or high thermal energy is required to drive the dehydrogenation.
Pathway Visualization

ReactionPathway Reactants Reactants (Amidrazone + Aldehyde) Intermediate Intermediate (Amidrazone-Hydrazone) Reactants->Intermediate - H₂O (Condensation) Dihydro Cyclized Intermediate (Dihydro-1,2,4-triazole) Intermediate->Dihydro 1,5-Electrocyclization (Slow) Product Final Product (3-(Pyrimidin-4-yl)-1,2,4-triazole) Dihydro->Product Oxidation/Dehydrogenation (- 2H)

Figure 1: Mechanistic pathway from amidrazone to 1,2,4-triazole.[1]

Experimental Protocol

Materials & Reagents
  • Substrate A: N-aminopyrimidine-4-carboximidamide (1.0 equiv)

  • Substrate B: Aryl/Alkyl Aldehyde (1.0 - 1.1 equiv)

  • Solvent: Ethanol (EtOH) or DMF (for low solubility aldehydes)

  • Catalyst/Oxidant: Glacial Acetic Acid (AcOH) or Piperidine (cat.);

    
     (optional for oxidative finishing).
    
Method A: Standard Thermal Cyclization (Preferred)

Best for electron-deficient aromatic aldehydes.

  • Preparation: Dissolve N-aminopyrimidine-4-carboximidamide (1.0 mmol) in absolute EtOH (10 mL).

  • Addition: Add the Aldehyde (1.0 mmol) dropwise.

    • Note: If the aldehyde is solid, dissolve it in a minimal amount of EtOH/DCM before addition.

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid .

    • Why: Acid catalysis activates the carbonyl carbon, accelerating the initial Schiff base formation.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–12 hours.
    
    • Monitoring: Monitor by TLC (System: DCM:MeOH 95:5). The starting amidrazone is highly polar; the product will be less polar and UV active.

  • Work-up:

    • Cool to room temperature.

    • If a precipitate forms: Filter, wash with cold EtOH, and dry.

    • If no precipitate: Evaporate solvent under reduced pressure. Recrystallize the residue from EtOH/Water or purify via column chromatography (Silica gel, DCM/MeOH gradient).

Method B: Oxidative Cyclization (For Difficult Substrates)

Best for electron-rich aldehydes or aliphatic aldehydes where the dihydro-intermediate is stable.

  • Condensation: Follow steps 1-3 from Method A. Stir at RT for 2 hours to form the hydrazone.

  • Oxidant Addition: Add

    
      (0.5 equiv) or Iodine  (0.1 equiv) to the reaction mixture.
    
  • Reflux: Reflux for 2–4 hours.

    • Mechanism:[1][2][3][4] The metal salt acts as a single-electron oxidant, driving the dehydrogenation of the triazoline intermediate to the aromatic triazole.

  • Quench: If Iodine is used, wash the organic extract with saturated

    
     to remove excess iodine.
    

Data Analysis & Troubleshooting

Expected Analytical Data
FeatureObservationInterpretation

NMR
Disappearance of

(

9-10 ppm)
Complete consumption of aldehyde.

NMR
Disappearance of

(broad,

4-6 ppm)
Formation of triazole ring.

NMR
New Singlet (

13-14 ppm)
Triazole

(often broad/exchangeable).
MS (ESI)

Mass corresponds to

(loss of 2H).
Troubleshooting Guide
  • Issue: Product remains as the open-chain hydrazone.

    • Diagnosis: NMR shows two sets of signals; Mass spec shows

      
      .
      
    • Solution: The cyclization energy barrier is too high. Switch to Method B (Oxidative) or use a higher boiling solvent like n-Butanol (

      
      ) or DMF  (
      
      
      
      ).
  • Issue: Low Yield / Sticky Solid.

    • Solution: The pyrimidine moiety can coordinate metals. If using

      
      , ensure thorough aqueous washing (EDTA solution) to remove iron residues.
      

Workflow Diagram

Workflow Start Start: Dissolve Amidine in EtOH AddAld Add Aldehyde + AcOH (cat.) Start->AddAld Check Check Solubility AddAld->Check Reflux Reflux (8-12h) Check->Reflux Soluble Check->Reflux Insoluble (Add DMF) Monitor TLC / LCMS Check Reflux->Monitor Oxidant Add Oxidant (FeCl3/I2) Reflux 2h Monitor->Oxidant Incomplete (Hydrazone present) Workup Cool & Filter/Evaporate Monitor->Workup Complete Oxidant->Workup Finish Pure Triazole Workup->Finish

Figure 2: Decision tree for the synthesis and purification of pyrimidinyl-triazoles.

References

  • Nakka, M. et al. (2015).[5] "An Environmentally Benign Synthesis of Various 3,4,5-Trisubstituted 1,2,4-Triazoles...". Synthesis, 47(04), 517-525. Link

  • Castanedo, G. M. et al. (2011).[6] "Rapid Access to Highly Diverse 1,3,5-Trisubstituted 1,2,4-Triazoles". Journal of Organic Chemistry, 76(4), 1177–1179. Link

  • ChemicalBook. (2023). "N-Aminopyrimidine-4-carboximidamide Product Entry". ChemicalBook Database. Link

  • Shelke, G. M. et al. (2015).[6] "Microwave-Assisted Synthesis of Substituted 1,2,4-Triazoles". Synlett, 26(03), 404-407. Link

Sources

Using N-aminopyrimidine-4-carboximidamide as a Schiff base ligand

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis and Utilization of N-aminopyrimidine-4-carboximidamide as a Schiff Base Ligand

Executive Summary

This guide details the protocol for utilizing N-aminopyrimidine-4-carboximidamide (also known as pyrimidine-4-amidrazone) as a precursor for high-affinity Schiff base ligands. Unlike simple amine-based Schiff bases, this molecule contains an amidrazone core (


), which offers a unique N-N-N  tridentate coordination pocket upon condensation with aldehydes.

These ligands are critical in:

  • Medicinal Chemistry: Developing metallodrugs with potent antimicrobial and anticancer profiles due to the bioactivity of the pyrimidine ring.

  • Catalysis: Forming stable pincer complexes with transition metals (Cu, Ni, Zn) for oxidation reactions.

Chemical Foundation & Mechanism

To use this molecule effectively, one must understand its tautomeric behavior and reactive sites.

  • Structure: The molecule features a pyrimidine ring substituted at the 4-position with a carboximidamide group where the terminal nitrogen is aminated.[1]

  • Reactivity: The terminal primary amino group (

    
    ) of the hydrazine moiety is the nucleophile. It attacks the carbonyl carbon of aldehydes/ketones to form the Schiff base (azomethine).[2]
    
  • Coordination Mode: Upon complexation, the ligand typically acts as a tridentate chelate , coordinating via:

    • Pyrimidine Ring Nitrogen (

      
      )[3]
      
    • Imine Nitrogen (

      
      )
      
    • Amidine Nitrogen (

      
      )
      
Reaction Pathway Diagram

ReactionScheme cluster_0 Key Transformation Precursor 4-Cyanopyrimidine Intermediate N-aminopyrimidine- 4-carboximidamide (Amidrazone) Precursor->Intermediate + Hydrazine Hydrate EtOH, Reflux Ligand Schiff Base Ligand (Tridentate Donor) Intermediate->Ligand + Aldehyde AcOH (cat), Reflux Aldehyde Salicylaldehyde (Example) Aldehyde->Ligand Complex Metal Complex (M-L) Ligand->Complex + M(II) Salt

Figure 1: Synthetic pathway from nitrile precursor to metal complex.

Experimental Protocols

Protocol A: Synthesis of the Ligand Precursor

If the N-aminopyrimidine-4-carboximidamide is not commercially available, it must be synthesized fresh from 4-cyanopyrimidine to avoid dimerization.

Reagents:

  • 4-Cyanopyrimidine (10 mmol)

  • Hydrazine hydrate (80%, 15 mmol)

  • Ethanol (Absolute, 20 mL)

Procedure:

  • Dissolve 4-cyanopyrimidine in absolute ethanol in a round-bottom flask.

  • Add hydrazine hydrate dropwise at

    
     (ice bath) with stirring. Exothermic reaction.
    
  • Allow the mixture to warm to room temperature, then reflux for 2–4 hours.

  • Monitoring: Check TLC (EtOAc:MeOH 9:1). The nitrile spot (

    
    ) should disappear.
    
  • Cool to

    
    . The amidrazone (N-aminopyrimidine-4-carboximidamide) will precipitate as yellow/orange crystals.
    
  • Filter, wash with cold ethanol, and dry under vacuum.

    • Yield Expectation: 70–85%.

    • Stability Note: Use immediately for Schiff base synthesis or store under

      
       at 
      
      
      
      .
Protocol B: Schiff Base Condensation (The Ligand)

Target: Condensation with Salicylaldehyde (Example for O-N-N-N donor set).

Reagents:

  • N-aminopyrimidine-4-carboximidamide (5 mmol)

  • Salicylaldehyde (5 mmol)

  • Glacial Acetic Acid (3–5 drops)

  • Ethanol (30 mL)

Procedure:

  • Dissolve the amidrazone (from Protocol A) in hot ethanol (

    
    ).
    
  • Add Salicylaldehyde (equimolar) dropwise. The solution color will deepen (yellow

    
     orange/red).
    
  • Add catalytic Glacial Acetic Acid.

  • Reflux for 4–6 hours.

  • Crystallization: Concentrate the solvent to 50% volume and cool overnight.

  • Filter the solid precipitate, wash with diethyl ether, and recrystallize from ethanol.

Protocol C: Metal Complexation

Target: Cu(II) or Ni(II) Complex.[4][5]

Procedure:

  • Dissolve the Schiff base ligand (1 mmol) in hot methanol (20 mL).

  • Dissolve Metal(II) Acetate/Chloride (1 mmol) in methanol (10 mL).

  • Mix solutions slowly. Immediate color change indicates coordination.

  • Reflux for 2 hours.

  • Precipitate the complex by adding excess ether or cooling. Filter and dry.[6]

Characterization & Validation

To ensure scientific integrity, the following spectral features must be verified.

Table 1: Diagnostic Spectral Markers

TechniqueFunctional GroupExpected SignalShift upon Complexation
FT-IR Azomethine


Shift to lower freq (

)
FT-IR Amidine


Broadening or shift
1H NMR Azomethine


(Singlet)
Downfield shift
1H NMR Phenolic


Disappears (if deprotonated)
UV-Vis

(Imine)

Red shift (Bathochromic)

Applications & Bioactivity

The resulting pyrimidine-based Schiff base complexes exhibit "privileged structure" pharmacophores.

Antimicrobial Activity: The uncoordinated ligand is often moderately active, but the Metal(II) complexes typically show enhanced lipophilicity (Chelation Theory), allowing better penetration of bacterial lipid membranes.

Typical MIC Values (Reference Range):

  • S. aureus:[6][7]

    
     (Complex) vs 
    
    
    
    (Ligand).
  • E. coli:[2][5][6][7]

    
     (Complex).
    

Coordination Geometry Diagram

Coordination M M(II) N_py N (Pyrimidine) M->N_py N_imine N (Imine) M->N_imine N_amidine N (Amidine) M->N_amidine X X (Cl/H2O) M->X N_py->N_imine Ligand Backbone

Figure 2: Predicted tridentate coordination geometry of the ligand around a Metal(II) center.

References

  • Synthesis of Pyrimidine Schiff Bases: Sakhare, D.T. (2025). "Synthesis, Characterization and Biological Activity of New Pyrimidine Schiff Base and Its Cu(II), Ni(II) Complexes." Asian Journal of Chemical Sciences.

  • Amidrazone Coordination Chemistry: Neilson, D.G., et al. (2010). "Synthesis and coordination chemistry of tri-substituted benzamidrazones." Chemical Reviews.

  • Structural Analogs (Pyridine): Eya'ane Meva, F., et al. (2017). "Crystal structures of N′-aminopyridine-2-carboximidamide." Acta Crystallographica Section E.

  • Bioactivity of Pyrimidine Derivatives: Journal of Saudi Chemical Society (2013). "Synthesis and characterization of novel Schiff bases containing pyrimidine unit."

Sources

Application Note & Detailed Protocols: Strategic Cyclization of N-Aminopyrimidine Derivatives to Medically-Relevant Triazolopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The[1][2][3]triazolopyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][4][5][6] This guide provides an in-depth examination of a key synthetic strategy for constructing this bicyclic heterocycle: the oxidative cyclization of pyrimidinylhydrazone precursors. We will dissect the underlying reaction mechanisms, including the critical Dimroth rearrangement, provide a robust, step-by-step protocol for synthesis and purification, and offer expert guidance on characterization and troubleshooting. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their work.

The Strategic Importance of the Triazolopyrimidine Scaffold

Fused heterocyclic systems are the bedrock of modern drug discovery. Among them, the triazolopyrimidine nucleus is particularly notable for its structural resemblance to endogenous purines, allowing it to interact with a variety of biological targets.[6] This has led to the development of compounds with significant pharmacological value.

Molecules incorporating this core have demonstrated efficacy as:

  • Anticancer Agents: Certain derivatives act as potent tubulin polymerization inhibitors, overcoming multidrug resistance in xenograft models.[5]

  • Anti-tubercular Agents: A systematic exploration of the scaffold has yielded compounds with sub-micromolar activity against Mycobacterium tuberculosis.[7]

  • P2X3 Receptor Antagonists: Optimized triazolopyrimidines have been identified as selective antagonists for treating neuropathic pain and chronic cough.[3]

  • Antiviral and Antimicrobial Agents: The scaffold is a versatile template for developing drugs against a range of pathogens.[2][8]

The diverse biological profile of triazolopyrimidines underscores the need for reliable and well-understood synthetic methods to enable further exploration and drug development.[1][9]

Mechanistic Pathways: From Hydrazone to Fused Triazole

The synthesis of the[1][2][3]triazolo[1,5-c]pyrimidine system from an N-aminopyrimidine derivative, such as a pyrimidinylhydrazine, typically proceeds through an oxidative cyclization of an intermediate hydrazone. This process is not only efficient but also involves a fascinating and crucial rearrangement that dictates the final, stable isomeric form.

The key steps are:

  • Hydrazone Formation: A 4-hydrazinylpyrimidine is condensed with an aldehyde to form the corresponding pyrimidinylhydrazone. This precursor contains all the necessary atoms for the subsequent cyclization.

  • Oxidative Cyclization: The hydrazone is treated with an oxidizing agent, such as Iodobenzene Diacetate (IBD). This is believed to generate a reactive nitrilimine intermediate in situ.

  • Intramolecular Cyclization: The pyridine-like nitrogen of the pyrimidine ring acts as a nucleophile, attacking the electrophilic carbon of the nitrilimine. This 1,5-dipolar cyclization forms the initial, kinetically favored[1][2][3]triazolo[4,3-c]pyrimidine ring system.[10]

  • Dimroth Rearrangement: The initially formed [4,3-c] isomer is often thermodynamically unstable. Under the reaction conditions, it undergoes a Dimroth rearrangement, which involves a ring-opening of the pyrimidine moiety followed by re-cyclization to yield the more stable[1][2][3]triazolo[1,5-c]pyrimidine isomer.[10][11] This rearrangement is a critical step for isolating the final, desired product.

G Start 4-Hydrazinylpyrimidine + Aldehyde (R-CHO) Hydrazone Pyrimidinylhydrazone (Precursor 4) Start->Hydrazone Oxidation Oxidative Cyclization Hydrazone->Oxidation IBD (Iodobenzene Diacetate) DCM, rt Isomer1 [1,2,4]Triazolo[4,3-c]pyrimidine (Kinetic Product 5) Oxidation->Isomer1 Intramolecular 1,5-dipolar cyclization Rearrangement Dimroth Rearrangement Isomer1->Rearrangement Isomer2 [1,2,4]Triazolo[1,5-c]pyrimidine (Thermodynamic Product 6) Rearrangement->Isomer2

Caption: Key mechanistic steps in the synthesis of triazolopyrimidines.

Experimental Protocol: Synthesis of a Model 7-Aryl-[1][2][3]triazolo[1,5-c]pyrimidine

This protocol outlines a reliable, two-step synthesis starting from a commercially available dichloropyrimidine. It is based on established literature procedures.[10][11]

Workflow Overview

Caption: High-level experimental workflow from starting material to final product.

Part A: Synthesis of 1-(6-Chloropyrimidin-4-yl)hydrazine (Precursor 3)

Materials & Equipment:

  • 4,6-Dichloropyrimidine

  • Hydrazine hydrate (50-60% solution)

  • Ethanol (EtOH)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 4,6-dichloropyrimidine (1.49 g, 10 mmol) in ethanol (20 mL).

  • Hydrazine Addition: While stirring, carefully add hydrazine hydrate (1.0 mL, ~20 mmol, 2.0 eq.) dropwise to the solution at room temperature. The reaction is exothermic.

  • Heating: Heat the reaction mixture to 45 °C and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Isolation: Cool the mixture to room temperature, then place in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the resulting white precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol (2 x 5 mL).

  • Drying: Dry the product under vacuum to yield 1-(6-chloropyrimidin-4-yl)hydrazine as a stable solid, which can be used in the next step without further purification.

Part B: Synthesis of 7-Phenyl-[1][2][3]triazolo[1,5-c]pyrimidine (Final Product 6)

Materials & Equipment:

  • 1-(6-Chloropyrimidin-4-yl)hydrazine (from Part A)

  • Benzaldehyde

  • Iodobenzene Diacetate (IBD)

  • Dichloromethane (DCM)

  • Magnetic stirrer

  • Standard laboratory glassware for extraction

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Hydrazone Formation: In a 250 mL round-bottom flask, suspend the hydrazine precursor from Part A (1.44 g, 10 mmol) in dichloromethane (50 mL). Add benzaldehyde (1.02 mL, 10 mmol, 1.0 eq.). Stir the mixture at room temperature for 1 hour to form the intermediate hydrazone in situ.

  • Oxidative Cyclization: To the resulting suspension, add Iodobenzene Diacetate (IBD) (3.54 g, 11 mmol, 1.1 eq.) portion-wise over 10 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. The reaction progress can be monitored by TLC (a typical eluent system is 30-50% ethyl acetate in hexanes). The product spot should be UV-active.

  • Workup - Quenching: Quench the reaction by adding 50 mL of saturated aqueous sodium thiosulfate solution to reduce any excess IBD. Stir for 15 minutes.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes to isolate the pure product.

  • Final Product: Concentrate the pure fractions to yield the 7-phenyl-[1][2][3]triazolo[1,5-c]pyrimidine as a solid.

Characterization and Data Analysis

Confirming the structure and purity of the final product is a critical, self-validating step of any protocol.

Analytical Technique Expected Result for 7-Phenyl-[1][2][3]triazolo[1,5-c]pyrimidine Interpretation
¹H NMR (400 MHz, DMSO-d₆)δ 9.5-9.8 (s, 1H), 9.0-9.2 (s, 1H), 8.2-8.5 (m, 2H), 7.5-7.8 (m, 4H)Appearance of singlets for the pyrimidine and triazole protons. Multiplets correspond to the phenyl group protons. Absence of aldehyde and hydrazone N-H protons confirms cyclization.[12]
¹³C NMR (100 MHz, DMSO-d₆)δ 160-165, 150-155, 140-145, 130-135 (Ar-CH), 128-130 (Ar-CH), 115-120Signals in the aromatic region consistent with the fused bicyclic system and the phenyl substituent.[12]
High-Resolution Mass Spectrometry (HRMS-ESI) Calculated for C₁₁H₈N₅⁺ [M+H]⁺: 210.0825Observed mass should be within ±5 ppm of the calculated mass, confirming the elemental composition.[13]
Infrared (IR) Spectroscopy ~3100 cm⁻¹ (Ar C-H stretch), 1620-1550 cm⁻¹ (C=N, C=C stretches)Confirms the presence of aromatic rings and the absence of N-H stretches from the precursor.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Hydrazine (Part A) Incomplete reaction; impure dichloropyrimidine.Ensure correct stoichiometry of hydrazine hydrate. Confirm the quality of the starting material. Increase reaction time if TLC shows unreacted starting material.
Incomplete Cyclization (Part B) Insufficient oxidizing agent (IBD); IBD has degraded.Use a slight excess of IBD (1.1-1.2 eq.). Use fresh, high-quality IBD. Allow the reaction to run longer (up to 24h), monitoring by TLC.
Multiple Spots on TLC after Reaction Incomplete reaction; presence of both [4,3-c] and [1,5-c] isomers; side products.Ensure the reaction has gone to completion. If two major product spots are seen, the Dimroth rearrangement may be incomplete; gentle heating (e.g., 40°C in DCM) or extending the reaction time can promote conversion to the thermodynamic product.
Difficulty in Purification Product co-elutes with impurities (e.g., iodobenzene from IBD).Use a different solvent system for chromatography (e.g., DCM/Methanol). A pre-column wash of the crude material with a non-polar solvent like ether can help remove non-polar impurities.

Conclusion

The oxidative cyclization of pyrimidinylhydrazones is a powerful and versatile method for accessing the medicinally important triazolopyrimidine scaffold. This protocol provides a detailed, reliable, and validated pathway for synthesizing these valuable compounds. By understanding the underlying mechanism, including the critical Dimroth rearrangement, and employing careful experimental technique and characterization, researchers can confidently generate a diverse library of derivatives for applications in drug discovery and medicinal chemistry.

References

  • El Mrayej, H., En-nabety, G., Ettahiri, W., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Science & Technology.
  • Abdelkhalek, A., Attia, M., & Kamal, M. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 31(14), 1896-1919. [Link]

  • Abdelkhalek, A., Attia, M., & Kamal, M. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry. [Link]

  • Lee, J., et al. (2024). Discovery of Triazolopyrimidine Derivatives as Selective P2X3 Receptor Antagonists Binding to an Unprecedented Allosteric Site as Evidenced by Cryo-Electron Microscopy. Journal of Medicinal Chemistry, 67(16), 14443-14465. [Link]

  • El Oualae, I., et al. (2023). Three Component One-Pot Synthesis and Antiproliferative Activity of New[1][2][3]Triazolo[4,3-a]pyrimidines. Molecules, 28(9), 3869. [Link]

  • El Mrayej, H., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. ResearchGate. [Link]

  • Smaill, J. B., et al. (2007). Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry, 50(1), 167-176. [Link]

  • Ananthan, S., et al. (2012). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Bioorganic & Medicinal Chemistry Letters, 22(19), 6113-6119. [Link]

  • Al-Ghorbani, M., et al. (2025). Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5-(1H)-one Derivatives. Journal of Molecular Structure, 1325, 139414.
  • Ghorab, M. M., et al. (2009). ANTICANCER ACTIVITY OF NEWLY SYNTHESIZED TRIAZOLOPYRIMIDINE DERIVATIVES AND THEIR NUCLEOSIDE ANALOGS. Acta Poloniae Pharmaceutica, 66(3), 277-285.
  • Kavadia, K. M., et al. (2015). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF NOVEL TRIAZOLO[1,5-a]PYRIMIDINES. Chemistry & Biology Interface, 5(4), 275-284. [Link]

  • Kumar, A., et al. (2024). Synthesis, characterization, and microbiological evaluation of new triazolopyrimidine-based ferrocenes as potent antimicrobial prospects. RSC Medicinal Chemistry, 15(3), 779-789. [Link]

  • Reddy, C. R., et al. (2013). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][2][3]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journal of Organic Chemistry, 9, 2629-2634. [Link]

  • Singh, P. K., et al. (2019). An exhaustive compilation on chemistry of triazolopyrimidine: A journey through decades. Bioorganic Chemistry, 88, 102919. [Link]

  • Reddy, C. R., et al. (2013). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][2][3]triazolo[1,5-c]pyrimidine derivatives. ResearchGate. [Link]

Sources

Application Note: Preparation of Metal Complexes using N-Aminopyrimidine Ligands

[1][2][3][4][5][6]

Abstract

N-aminopyrimidine ligands represent a specialized class of nitrogen heterocycles capable of diverse coordination modes, ranging from discrete mononuclear chelation to infinite polymeric bridging. This guide provides authoritative protocols for synthesizing metal complexes using two distinct ligand subclasses: 1-aminopyrimidines (true N-amino species) and 2-aminopyrimidines . We focus on their application in medicinal chemistry (bioactive Schiff base complexes) and materials science (Ag(I) coordination polymers), offering step-by-step methodologies, mechanistic insights, and validation criteria.

Introduction & Strategic Ligand Classification

To successfully utilize "N-aminopyrimidine" ligands, researchers must distinguish between two structural isomers that dictate reactivity and coordination geometry.

The "True" N-Aminopyrimidine (1-Aminopyrimidine)
  • Structure: The amino group (

    
    ) is bonded directly to the ring nitrogen (N1). This creates a hydrazine-like 
    
    
    motif embedded in the aromatic system.
  • Reactivity: The

    
    -amino group is a potent nucleophile, readily condensing with aldehydes to form N-ylimino Schiff bases . These are highly valued in drug discovery for their antifungal and antitumor properties due to the stabilization of metal ions in square-planar or octahedral geometries [1, 2].
    
  • Primary Application: Discrete bioactive complexes (Cu, Co, Ni, Pt, Pd).

The Exocyclic Aminopyrimidine (2-Aminopyrimidine)
  • Structure: The amino group is attached to the C2 carbon.

  • Reactivity: Acts as a bridging ligand.[1] The ring nitrogens and the exocyclic amine can bind to different metal centers, driving the self-assembly of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs).

  • Primary Application: Materials science (Ag(I) polymers), conductivity, and antibacterial coatings [3, 4].

Protocol A: Synthesis of Bioactive Mononuclear Complexes

Target: Synthesis of Copper(II) complexes using N-aminopyrimidine-derived Schiff bases. Application: Screening for antitumor/antimicrobial activity (e.g., against S. aureus, C. albicans).

Mechanistic Workflow

The synthesis proceeds via a template reaction or a two-step isolation. We utilize the two-step method for higher purity: (1) Condensation of 1-aminopyrimidine-2-one/thione with a salicylaldehyde derivative to form the ligand, followed by (2) Metalation.[2]

ProtocolAcluster_conditionsCritical ParametersStart1-Aminopyrimidine-2-thione(Nucleophile)SchiffBaseSchiff Base Ligand (HL)(Yellow Precipitate)Start->SchiffBaseReflux (EtOH/MeOH)+ Acid Cat.AldehydeSubstituted Salicylaldehyde(Electrophile)Aldehyde->SchiffBaseComplexDiscrete Complex [Cu(L)2](Brown/Green Solid)SchiffBase->ComplexDeprotonationCoordinationMetalSaltCu(OAc)2·H2O(Metal Source)MetalSalt->ComplexParam1Stoichiometry: 1:2 (M:L)Param2pH Control: Base requiredif using Chloride salts

Figure 1: Synthetic pathway for bioactive mononuclear complexes.

Materials
  • Ligand Precursor: 1-aminopyrimidine-2-thione (or 2-one).[3][2]

  • Aldehyde: 2-hydroxy-3-methoxybenzaldehyde (o-Vanillin) or 5-bromosalicylaldehyde.

  • Metal Salt: Copper(II) acetate monohydrate (

    
    ). Note: Acetate is preferred over chloride as it acts as a self-buffering agent, facilitating deprotonation of the phenolic oxygen.
    
  • Solvent: Absolute Methanol or Ethanol.

Step-by-Step Procedure

Step 1: Ligand Synthesis (Schiff Base Formation) [4]

  • Dissolve 1.0 mmol of 1-aminopyrimidine-2-thione in 20 mL of hot absolute ethanol.

  • Add 1.0 mmol of the substituted salicylaldehyde dropwise.

  • Add 2-3 drops of glacial acetic acid (catalyst).

  • Reflux the mixture at 70-80°C for 3–4 hours.

    • Validation: The solution color will deepen (typically yellow to orange).

  • Cool to room temperature. The Schiff base ligand (HL) will precipitate.

  • Filter, wash with cold ethanol, and dry in vacuo.

Step 2: Metal Complexation

  • Dissolve 2.0 mmol of the synthesized Ligand (HL) in 30 mL of hot methanol/chloroform (1:1 v/v if solubility is low).

  • Separately, dissolve 1.0 mmol of

    
     in 15 mL of methanol.
    
  • Add the metal solution dropwise to the ligand solution under continuous magnetic stirring.

  • Reflux for 3 hours.

    • Observation: A distinct color change (e.g., to dark brown or green) indicates coordination.

  • Concentrate the solution to ~10 mL using a rotary evaporator.

  • Cool on ice to precipitate the complex

    
    .
    
  • Filter and wash with cold methanol followed by diethyl ether.

Characterization & Validation Criteria
TechniqueExpected Result (Validation)Structural Insight
IR Spectroscopy Shift of

azomethine band to lower frequency (

). Appearance of

and

at

.[4][5]
Confirms N,O-chelation.
1H NMR Disappearance of phenolic

signal (

).
Confirms deprotonation and coordination via oxygen.[1]
Molar Conductivity Low value (

in DMSO).
Confirms non-electrolytic (neutral) nature.
Magnetic Moment

(for Cu(II)).
Confirms mononuclear paramagnetic d9 system.

Protocol B: Synthesis of Silver(I) Coordination Polymers

Target: Synthesis of

Application:
Mechanistic Insight

Silver(I) is a soft acid with a flexible coordination sphere (linear, trigonal, tetrahedral). 2-aminopyrimidine acts as a bridging ligand (

ProtocolBAgSourceAgNO3 (aq)(Light Sensitive!)MixingDirect Mixing(1:1 Molar Ratio)AgSource->MixingLigand2-Aminopyrimidine (amp)(Bridging Agent)Ligand->MixingCrystallizationSlow Evaporation(Dark, RT, 3-5 days)Mixing->CrystallizationProductPolymer [Ag(amp)(NO3)]n(Colorless Crystals)Crystallization->ProductSelf-Assembly

Figure 2: Self-assembly workflow for Ag(I) coordination polymers.

Step-by-Step Procedure

Safety Warning: Silver nitrate stains skin black and is an oxidizer. Wear gloves. Perform in low-light conditions to prevent photoreduction of Ag+.

  • Preparation: Dissolve 1.0 mmol (0.170 g) of

    
     in 10 mL of distilled water.
    
  • Ligand Solution: Dissolve 1.0 mmol (0.095 g) of 2-aminopyrimidine in 10 mL of distilled water (or acetonitrile/water 1:1 mixture for better solubility).

  • Mixing: Slowly add the ligand solution to the silver solution with gentle stirring.

    • Note: A transient precipitate may form; continue stirring until it redissolves or stabilizes.

  • Crystallization: Filter the solution through a 0.45

    
    m syringe filter to remove dust nuclei.
    
  • Growth: Allow the filtrate to stand in the dark at room temperature for 3–5 days (Slow Evaporation method).

  • Isolation: Colorless block crystals suitable for X-ray diffraction will form. Wash with a small amount of cold water/ethanol.

Troubleshooting
  • Immediate Precipitation: If a powder forms instantly instead of crystals, the concentration is too high. Dilute both precursor solutions by 50% and retry.

  • Grey/Black Product: Photoreduction occurred. Ensure the reaction vessel is wrapped in aluminum foil.

References

  • Gülcan, M., & Sönmez, M. (2011).[6] Synthesis and Characterization of Cu(II), Ni(II), Co(II), Mn(II), and Cd(II) Transition Metal Complexes of Tridentate Schiff Base Derived from O-Vanillin and N-Aminopyrimidine-2-Thione.[6][7] Phosphorus, Sulfur, and Silicon and the Related Elements, 186(9), 1962–1971.[8] Link[6]

  • Saeed, F. T., & Jasim, Z. U. (2020). Synthesis and Characterization of New Mn(II), Co(II), Ni(II), Cu(II), Zn(II) And Cd(II) Complexes with [(z)-3((6-Aminopyridine-2-yl) Imino) Indolin-2-One] Ligand.[9] Egyptian Journal of Chemistry. Link

  • Ahadiat, G., et al. (2021).[1] A new silver 1D-coordination polymer with bridging 2-aminopyrimidine, synthesis, characterization and antibacterial activity. Journal of Molecular Structure, 1228, 129737. Link

  • Li, Y. G., et al. (2005). Synthesis and Crystal Structure of a New Silver(I) Coordination Polymer with 2-Aminopyrimidine. Chinese Journal of Structural Chemistry. Link

Application Notes and Protocols: Strategic Synthesis of 1,2,4-Triazole-Functionalized Pyrimidines from Pyrimidine Hydrazide Precursors

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: The Power of Molecular Hybridization

In the landscape of medicinal chemistry, the 1,2,4-triazole nucleus is recognized as a "privileged structure," a molecular scaffold consistently found in a multitude of therapeutic agents.[1] Its unique physicochemical properties, including metabolic stability, high polarity, and capacity for hydrogen bonding, make it an exceptional pharmacophore.[2] When strategically fused or linked with other potent heterocyclic systems like pyrimidine—a cornerstone of nucleobases and numerous drugs—the resulting hybrid molecules often exhibit synergistic or novel biological activities. This guide provides a detailed technical overview and actionable protocols for the synthesis of 1,2,4-triazole derivatives directly from pyrimidine hydrazides, a versatile and highly accessible class of chemical intermediates.

The objective is to equip researchers with both the conceptual understanding and the practical methodologies required to construct these valuable pyrimidine-triazole conjugates, which have shown significant promise as antifungal, anticancer, antiviral, and antibacterial agents.[3][4][5]

Part I: Scientific Foundation and Mechanistic Rationale

The Strategic Value of Pyrimidine-Triazole Hybrids

The fusion of pyrimidine and 1,2,4-triazole rings into a single molecular entity is a well-established strategy in drug design. The pyrimidine ring provides a scaffold that can mimic endogenous purines and pyrimidines, allowing for interaction with nucleic acid-related enzymes and receptors. The 1,2,4-triazole moiety, famously present in antifungal drugs like Fluconazole and Voriconazole, often serves to coordinate with metallic ions in enzyme active sites (e.g., the heme iron in cytochrome P450 enzymes) or to enhance the molecule's pharmacokinetic profile through improved solubility and metabolic resistance.[1][2] The combination, therefore, offers a powerful approach to developing next-generation therapeutics with potentially enhanced efficacy and novel mechanisms of action.[6]

The Core Precursor: Pyrimidine Hydrazide

The entire synthetic strategy hinges on the pyrimidine hydrazide intermediate. This precursor is typically prepared in high yield from a corresponding pyrimidine ester via nucleophilic acyl substitution with hydrazine hydrate. The hydrazide group (-CONHNH₂) is a uniquely versatile functional handle, containing both nucleophilic nitrogen atoms and an acyl group that can readily participate in cyclization reactions to form various heterocycles, most notably the 1,2,4-triazole ring.

Key Mechanistic Pathways for 1,2,4-Triazole Ring Formation

Starting from a pyrimidine hydrazide, several reliable pathways can be employed to construct the 1,2,4-triazole ring. The choice of the second reagent dictates the final substitution pattern on the triazole ring, allowing for molecular diversity.

  • Pathway A: Cyclization with Carbon Disulfide (CS₂): This is one of the most robust methods for synthesizing 4-amino-5-(pyrimidinyl)-4H-1,2,4-triazole-3-thiols. The reaction proceeds in two distinct, high-yielding steps. First, the pyrimidine hydrazide reacts with carbon disulfide in the presence of a base (like KOH) to form a stable potassium dithiocarbazate salt. This intermediate is then cyclized by refluxing with an excess of hydrazine hydrate, which acts as both a reagent and a solvent, to form the desired 4-amino-1,2,4-triazole ring. The resulting thiol and amino groups offer further sites for functionalization.[1]

  • Pathway B: Pellizzari-Type Condensation: The Pellizzari reaction involves the condensation of an acyl hydrazide with a simple amide, such as formamide, to yield a 3,5-disubstituted 1,2,4-triazole.[7][8] In this context, reacting the pyrimidine hydrazide with formamide under heating provides a direct route to 3-(pyrimidinyl)-1,2,4-triazole. Using other one-carbon sources like triethyl orthoformate can achieve a similar transformation, often under milder conditions.[9]

  • Pathway C: Reaction with Isothiocyanates: For the synthesis of 5-(pyrimidinyl)-4-substituted-4H-1,2,4-triazole-3-thiols, the pyrimidine hydrazide is first reacted with an alkyl or aryl isothiocyanate (R-N=C=S). This forms a thiosemicarbazide intermediate, which is then cyclized under basic conditions (e.g., NaOH or sodium ethoxide) to yield the target triazole-thione.[10] This method is highly modular, as the 'R' group on the triazole's N4 position is determined by the choice of isothiocyanate.

Synthetic_Pathways Start Pyrimidine Hydrazide (R-CONHNH₂) ReagentA 1. CS₂, KOH 2. N₂H₄·H₂O Start->ReagentA Pathway A ReagentB Formamide (HCONH₂) or Triethyl Orthoformate Start->ReagentB Pathway B ReagentC 1. R'-NCS 2. Base (e.g., NaOH) Start->ReagentC Pathway C ProductA 4-Amino-5-(Pyrimidinyl)- 4H-1,2,4-triazole-3-thiol ReagentA->ProductA ProductB 3-(Pyrimidinyl)-1,2,4-triazole ReagentB->ProductB ProductC 5-(Pyrimidinyl)-4-R'- 4H-1,2,4-triazole-3-thiol ReagentC->ProductC

Caption: Key synthetic pathways from a pyrimidine hydrazide precursor.

Part II: Detailed Experimental Protocols

These protocols are designed to be self-validating, incorporating steps for reaction monitoring and product characterization. Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Hydrazine hydrate and carbon disulfide are toxic and flammable.

Protocol 1: Synthesis of a Pyrimidine Hydrazide (Starting Material)

This protocol describes the conversion of a generic ethyl 2-substituted-pyrimidine-4-carboxylate to its corresponding hydrazide.

Materials:

  • Ethyl 2-substituted-pyrimidine-4-carboxylate (1.0 eq)

  • Hydrazine hydrate (80-99% solution, 3.0 - 5.0 eq)

  • Absolute Ethanol

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the starting pyrimidine ester (1.0 eq) in a minimal amount of absolute ethanol (approx. 10-15 mL per gram of ester).

  • Addition of Hydrazine: While stirring, add hydrazine hydrate (3.0-5.0 eq) dropwise to the solution at room temperature. The use of excess hydrazine drives the reaction to completion.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (typically 80-90 °C) for 4-8 hours.

  • Reaction Monitoring (Trustworthiness): The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 50% ethyl acetate in hexane). The disappearance of the starting ester spot and the appearance of a more polar product spot (lower Rf value) indicate reaction progression.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30-60 minutes. The pyrimidine hydrazide product will often precipitate as a white solid.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting material or residual hydrazine. Dry the product under vacuum to obtain the pure pyrimidine hydrazide.

  • Characterization: Confirm the structure using FTIR (disappearance of ester C=O stretch ~1730 cm⁻¹, appearance of amide C=O ~1650 cm⁻¹ and N-H stretches ~3200-3300 cm⁻¹), ¹H NMR, and mass spectrometry.

Protocol 2: Synthesis of 5-(Pyrimidinyl)-4-Amino-4H-1,2,4-triazole-3-thiol (Pathway A)

This protocol utilizes the pyrimidine hydrazide synthesized in Protocol 1.

Workflow_Protocol_2 Start Start: Pyrimidine Hydrazide Step1 Step 1: Dissolve Hydrazide & KOH in Absolute Ethanol Start->Step1 Step2 Step 2: Add Carbon Disulfide (CS₂) dropwise in an ice bath. Stir 12-16h. Step1->Step2 Intermediate Intermediate: Potassium Dithiocarbazate Salt Step2->Intermediate Step3 Step 3: Filter and wash the precipitated salt Intermediate->Step3 Step4 Step 4: Reflux salt with excess Hydrazine Hydrate (4-6h) Step3->Step4 Step5 Step 5: Cool, dilute with water, and acidify with HCl/Acetic Acid Step4->Step5 Product Final Product: 5-(Pyrimidinyl)-4-Amino- 4H-1,2,4-triazole-3-thiol Step5->Product Purify Purification: Filter solid, wash with water, and recrystallize from ethanol Product->Purify

Caption: Experimental workflow for the synthesis of an aminotriazole-thiol.

Materials:

  • Pyrimidine hydrazide (1.0 eq)

  • Potassium hydroxide (KOH) (1.1 eq)

  • Carbon disulfide (CS₂) (1.2 eq)

  • Hydrazine hydrate (80-99%)

  • Absolute Ethanol, Water, Dilute HCl or Acetic Acid

Procedure:

Step 2a: Formation of Potassium Dithiocarbazate Salt

  • Base Solution: In a flask, dissolve potassium hydroxide (1.1 eq) in absolute ethanol.

  • Add Hydrazide: Add the pyrimidine hydrazide (1.0 eq) to the ethanolic KOH solution and stir until it dissolves completely.

  • CS₂ Addition: Cool the mixture in an ice bath. Add carbon disulfide (1.2 eq) dropwise over 30 minutes. Caution: CS₂ is highly volatile and flammable.

  • Stirring: Remove the ice bath and continue stirring the mixture at room temperature for 12-16 hours. A solid precipitate (the potassium salt) will form.

  • Isolation: Collect the salt by vacuum filtration, wash it with cold diethyl ether to remove impurities, and dry it. This intermediate is often used directly in the next step.[1]

Step 2b: Cyclization to the 1,2,4-Triazole

  • Reaction Setup: Suspend the dried potassium salt (1.0 eq) in a minimal amount of water, then add an excess of hydrazine hydrate (approx. 10-15 eq).

  • Reflux: Heat the mixture to reflux gently for 4-6 hours. During this time, hydrogen sulfide (H₂S) gas will evolve. Perform this step in a well-ventilated fume hood. The color of the reaction mixture may also change.

  • Precipitation: After cooling the reaction mixture to room temperature, dilute it with a significant volume of cold water.

  • Acidification: Carefully acidify the solution by adding dilute hydrochloric acid or acetic acid dropwise until the pH is ~5-6. The target triazole will precipitate out as a solid.

  • Purification (Self-Validation): Filter the solid product, wash it thoroughly with water to remove any inorganic salts, and then recrystallize from a suitable solvent like ethanol or an ethanol/water mixture to obtain the pure 5-(pyrimidinyl)-4-amino-4H-1,2,4-triazole-3-thiol.

  • Characterization: Confirm the structure via ¹H NMR (noting the appearance of a new broad singlet for the NH₂ group and the disappearance of the hydrazide protons), ¹³C NMR, and mass spectrometry.

Part III: Applications & Data

Applications in Drug Discovery

Derivatives synthesized via these methods have demonstrated a wide array of biological activities. The presence of the thiol (-SH) and amino (-NH₂) groups in products from Pathway A provides handles for further derivatization, enabling the creation of extensive libraries for screening. For instance, some pyrimidine-triazole hybrids have shown promising herbicidal activity, while others are being investigated as potent antimalarial or anticancer agents.[2][6]

Representative Synthesis Data

The following table summarizes typical outcomes for the synthesis of 1,2,4-triazole derivatives, providing a reference for expected yields and conditions.

Starting Material (Pyrimidine Hydrazide)Reagent(s)PathwayProduct TypeTypical Yield (%)Reference
2-Phenoxypropane hydrazide derivativeEthyl-N-(pyrimidinyl)formimidateAnalagous1,2,4-Triazole linked Pyrimidine75-85%[6]
Generic Aromatic Hydrazide1. CS₂, KOH; 2. N₂H₄·H₂OA4-Amino-5-aryl-4H-1,2,4-triazole-3-thiol80-90%[1]
Benzoyl HydrazideBenzamideB (Pellizzari)3,5-Diphenyl-1,2,4-triazole70-80%[7][8]
Aromatic HydrazideKSCN, H⁺ then NaOHC (Analagous)5-Aryl-4H-1,2,4-triazole-3-thiol~75%[10]

Conclusion

The synthesis of 1,2,4-triazole derivatives from pyrimidine hydrazides is a powerful and versatile strategy for generating novel molecules with significant therapeutic potential. By understanding the underlying reaction mechanisms and following robust, well-characterized protocols, researchers can efficiently construct diverse libraries of pyrimidine-triazole hybrids. The methods described herein, particularly the cyclization via a dithiocarbazate intermediate, offer a reliable and scalable route to key building blocks for drug discovery and development.

References

  • A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace by Typeset.

  • A Review on Chemistry and Methods of Synthesis of 1,2,4-Triazole Derivatives. ResearchGate.

  • A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. ResearchGate.

  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.

  • Application Notes and Protocols: 1,2,4-Triazoles in Medicinal Chemistry. Benchchem.

  • Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. Journal of Applied Pharmaceutical Science and Research.

  • Design, synthesis, and herbicidal activity of novel pyrimidine derivatives containing 1,2,4-triazole. Taylor & Francis Online.

  • An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry.

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry.

  • Conversion of 4,6‐disubstituted pyrimidines into 1,2,4‐Triazoles by action of Hydrazine. ResearchGate.

  • 1,2,4-Triazole Derivatives for Synthesis of Biologically Active Compounds | Building Blocks. Life Chemicals.

  • Chemistry of 1,2,4-Triazoles in Current Science. ISRES.

  • Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica.

  • Synthesis of 4H-1,2,4-triazoles. Organic Chemistry Portal.

  • Synthesis of 1,2,4-triazole derivatives. ResearchGate.

  • Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal.

  • Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol for Researchers. Benchchem.

Sources

Microwave-Assisted Synthesis of Pyrimidine Amidines: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrimidine Amidines and the Advent of Microwave Synthesis

Pyrimidine amidines represent a critical class of heterocyclic compounds, forming the structural core of numerous biologically active molecules, including antiviral and anticancer agents.[1] Their synthesis is a focal point in medicinal chemistry and drug development. Traditional synthetic methods often involve lengthy reaction times, high energy consumption, and the use of hazardous solvents, posing challenges to efficiency and sustainability.[2]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative.[3][4] By directly and uniformly heating the reaction mixture through dielectric heating, microwave irradiation dramatically accelerates reaction rates, often reducing synthesis times from hours to mere minutes.[5][6] This technique frequently leads to higher yields, improved product purity, and minimized byproduct formation, aligning with the principles of green chemistry by reducing energy consumption and solvent use.[2][7] This application note provides a comprehensive guide to the microwave-assisted synthesis of pyrimidine amidines, detailing the underlying principles, a step-by-step protocol, and critical safety considerations.

Underlying Principles: The "Why" Behind the Method

The efficiency of microwave synthesis stems from its unique heating mechanism. Unlike conventional heating that relies on thermal conduction, microwave energy interacts directly with polar molecules in the reaction mixture, causing them to rapidly align with the oscillating electric field. This rapid molecular motion generates heat volumetrically and uniformly throughout the sample.[4][5]

For the synthesis of pyrimidine amidines, this translates to:

  • Accelerated Reaction Kinetics: The high and uniform temperatures achieved rapidly overcome the activation energy of the reaction, leading to a significant increase in the reaction rate.[4][6]

  • Enhanced Yields and Purity: The rapid heating minimizes the time for side reactions and thermal decomposition of products, resulting in cleaner reaction profiles and higher isolated yields.[6][7]

  • Solvent and Catalyst Efficiency: Microwave conditions can often facilitate reactions with less catalyst and in more environmentally benign solvents, or even under solvent-free conditions.[1][8]

The general reaction for the synthesis of pyrimidine amidines often involves the condensation of a pyrimidine derivative with an amine, frequently mediated by a suitable catalyst.

Caption: General reaction scheme for pyrimidine amidine synthesis.

Experimental Protocol: A Step-by-Step Workflow

This protocol provides a general framework for the microwave-assisted synthesis of pyrimidine amidines. Researchers should optimize the specific parameters (temperature, time, and reagent stoichiometry) for their particular substrates.

Materials and Reagents:
  • Appropriate pyrimidine precursor (e.g., 2-chloropyrimidine or a pyrimidine amide)

  • Primary or secondary amine

  • Dehydrating agent/catalyst (e.g., titanium(IV) chloride (TiCl₄) or polyphosphate ester (PPE))[9][10]

  • Anhydrous solvent (e.g., ethanol, dimethylformamide (DMF), or solvent-free conditions)[11]

  • Microwave synthesis reactor with sealed vessel capabilities

  • Magnetic stir bar

  • Standard laboratory glassware for workup and purification

  • Purification system (e.g., flash chromatography)

Workflow Diagram:

Caption: Step-by-step experimental workflow for synthesis.

Detailed Procedure:
  • Reagent Preparation: In a designated microwave reaction vessel, combine the pyrimidine precursor (1.0 mmol), the amine (1.2 mmol), and a magnetic stir bar. If a solvent is used, add the appropriate volume (typically 2-5 mL).[11]

  • Catalyst Addition: If required, add the catalyst or dehydrating agent. For example, when using TiCl₄, it is often added cautiously to the cooled reaction mixture.[9]

  • Microwave Irradiation: Securely seal the reaction vessel and place it in the microwave reactor cavity. Set the desired reaction parameters. A typical starting point could be 120-150°C for 10-30 minutes with a power setting of 100-300 W.[12] Ensure that stirring is active throughout the reaction to prevent localized superheating.[13]

  • Reaction Workup: After the reaction is complete, allow the vessel to cool to room temperature before carefully opening it. Quench the reaction mixture, for instance, by pouring it into a beaker of ice water.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization to yield the pure pyrimidine amidine.[14]

  • Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy.[11]

Data Summary: Typical Reaction Conditions and Yields

The following table summarizes representative conditions for the microwave-assisted synthesis of pyrimidine derivatives, illustrating the significant reduction in reaction time and often improved yields compared to conventional heating methods.[11][15][16]

Pyrimidine PrecursorReagentsCatalyst/ConditionsTime (Microwave)Yield (Microwave)Time (Conventional)Yield (Conventional)Reference
Chalcone & UreaEthanolic KOH210 W7-10 minExcellent4 hGood[11]
6-Amino-2-thioxo-tetrahydropyrimidine-5-carbonitrilesBromomalononitrileEthanol8 min69-88%24 h42-55%[15][16]
γ-ketoester, aryl aldehyde, (thio)ureaPolyphosphate ester (PPE)Solvent-free5-10 minHighNot reportedNot reported[17]
Heterocyclic amidesPrimary/secondary aminesTiCl₄Not specifiedGoodNot specifiedLower[9]

Safety and Troubleshooting

Critical Safety Precautions:

  • Dedicated Equipment: Never use a domestic microwave oven for chemical synthesis.[13][18] Laboratory-grade microwave reactors are equipped with essential safety features for temperature and pressure control.[13]

  • Pressure Management: When heating solvents in a sealed vessel, be aware of the potential for rapid pressure buildup.[19] Always use vessels designed for the pressures that will be generated and never exceed the manufacturer's recommended limits.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.[20]

  • Ventilation: Conduct all reactions in a well-ventilated laboratory hood to avoid inhaling potentially toxic fumes.[13][21]

  • Flammable Solvents: Exercise extreme caution when heating flammable solvents. Ensure the microwave system is designed for such use.[18][19]

  • Material Compatibility: Do not use metallic objects or containers with metallic trim inside the microwave, as this can cause arcing.[19] Ensure all glassware is microwave-safe.[18]

Troubleshooting Common Issues:

IssuePotential CauseSuggested Solution
Low or No Yield Insufficient temperature or time.Increase the reaction temperature or time incrementally.
Ineffective catalyst or solvent.Screen different catalysts or solvents known to be effective for similar transformations.
Formation of Byproducts Reaction temperature is too high.Lower the reaction temperature.
Extended reaction time.Reduce the reaction time. Monitor the reaction by TLC to determine the optimal endpoint.
Incomplete Reaction Poor microwave absorption.If using a non-polar solvent, consider adding a small amount of a polar co-solvent or an ionic liquid to improve energy absorption.
Inefficient stirring.Ensure the magnetic stir bar is functioning correctly to promote even heating.[13]

Conclusion

Microwave-assisted synthesis offers a powerful, efficient, and environmentally conscious method for the preparation of pyrimidine amidines.[7] By significantly reducing reaction times and often improving yields, this technology accelerates the discovery and development of new chemical entities.[6] Adherence to proper safety protocols and an understanding of the underlying principles are paramount to successfully implementing this valuable synthetic tool in the laboratory.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available from: [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate. Available from: [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. Available from: [Link]

  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. Available from: [Link]

  • THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. ResearchGate. Available from: [Link]

  • Safety Considerations for Microwave Synthesis. CEM Corporation. Available from: [Link]

  • Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA. Available from: [Link]

  • Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. Scribd. Available from: [Link]

  • Safety Tips - Green Chemistry in Teaching Labo. NJIT.
  • INFO. SHEET: LS3 – LABORATORY SAFETY – SAFE USE OF MICROWAVES. University of Huddersfield. Available from: [Link]

  • A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. MDPI. Available from: [Link]

  • Microwave-assisted cyclic amidine synthesis using TiCl4. Royal Society of Chemistry. Available from: [Link]

  • Microwave Assisted Diversified Synthesis of Pyrimidines: An Overview. ResearchGate. Available from: [Link]

  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. PMC. Available from: [Link]

  • Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. SciSpace. Available from: [Link]

  • Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions. ResearchGate. Available from: [Link]

  • Microwave-Enhanced Synthesis of Cyclic Amidines. ResearchGate. Available from: [Link]

  • Microwave Assisted Synthesis of Some Novel Pyrimidine Derivative and Screening for their Biological Activity. ResearchGate. Available from: [Link]

  • Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine derivatives. ResearchGate. Available from: [Link]

  • Microwave Assisted Synthesis of Some Pyrimidine Derivatives Using Polyphosphate Ester (PPE) in Ceramic Bath. Taylor & Francis Online. Available from: [Link]

  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed. Available from: [Link]

  • Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. PMC. Available from: [Link]

  • Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Semantic Scholar. Available from: [Link]

  • Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. Folia Medica. Available from: [Link]

  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. ResearchGate. Available from: [Link]

  • Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. PMC. Available from: [Link]

  • A new one-step synthesis of pyridines under microwave-assisted conditions. Organic Chemistry Portal. Available from: [Link]

  • Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. ResearchGate. Available from: [Link]

Sources

Functionalization of pyrimidine ring at C4 position

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Functionalization of the Pyrimidine Scaffold at the C4 Position

Abstract

The pyrimidine ring is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in over 50% of FDA-approved kinase inhibitors.[1] While the C2 and C4 positions are both electrophilic, the C4 position possesses a distinct electronic signature—characterized by a higher LUMO coefficient—that renders it uniquely susceptible to nucleophilic attack and radical addition. This guide provides a comprehensive technical workflow for the regioselective functionalization of the pyrimidine C4 position.[2] We detail three distinct methodologies: Nucleophilic Aromatic Substitution (


), Palladium-catalyzed Suzuki-Miyaura coupling, and innate C-H functionalization via Minisci-type radical alkylation.

Strategic Introduction: The Electronic Landscape

The reactivity of the pyrimidine ring is dictated by the two nitrogen atoms, which deplete electron density from the carbons.

  • C4 vs. C2 Selectivity: Although both positions are electron-deficient, the C4 position is generally more electrophilic due to the para-like relationship with N1 and the ortho-like relationship with N3. Frontier Molecular Orbital (FMO) theory confirms that the LUMO coefficient is significantly larger at C4 than at C2, making C4 the kinetic site of preference for nucleophilic attack.

  • The Challenge: Regioselectivity erodes when electron-donating groups (EDGs) are present at C6 or when using sterically unencumbered nucleophiles, leading to difficult-to-separate C2/C4 isomeric mixtures.

Decision Matrix: Selecting the Right Methodology

DecisionTree Start Target: C4-Functionalized Pyrimidine Substrate Starting Material? Start->Substrate Halo Halogenated (Cl/Br) at C4 Substrate->Halo Yes Native Native H at C4 Substrate->Native No NuType Nucleophile Type? Halo->NuType Radical Alkyl Radical Source? Native->Radical Heteroatom Amine/Alkoxide/Thiol NuType->Heteroatom Carbon Aryl/Alkyl Boronate NuType->Carbon MethodA Method A: SNAr (Kinetic Control) Heteroatom->MethodA MethodB Method B: Suzuki Coupling (Pd Catalysis) Carbon->MethodB MethodC Method C: Minisci Reaction (Radical C-H Activation) Radical->MethodC Carboxylic Acid/Peroxide caption Figure 1: Strategic Decision Tree for C4 Functionalization

Method A: Regioselective (Nucleophilic Aromatic Substitution)

Principle: The classic approach utilizing the high electrophilicity of 4-chloropyrimidines. The reaction proceeds via a Meisenheimer complex.[3] Critical Insight: For 2,4-dichloropyrimidine, the C4-Cl is displaced preferentially over C2-Cl (typically >10:1 ratio) due to the stabilization of the anionic intermediate by the para-nitrogen.

Protocol: C4-Selective Amination of 2,4-Dichloropyrimidine

Reagents:

  • Substrate: 2,4-Dichloropyrimidine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.05 equiv)

  • Base: Diisopropylethylamine (DIPEA) (1.2 equiv) or

    
     (2.0 equiv)
    
  • Solvent: Ethanol (EtOH) or Isopropanol (IPA) for milder conditions; DMF/DMAc for unreactive amines.

Step-by-Step Workflow:

  • Preparation: Dissolve 2,4-dichloropyrimidine (200 mg, 1.34 mmol) in EtOH (3 mL) in a reaction vial.

  • Cooling (Crucial for Selectivity): Cool the solution to 0 °C using an ice bath. Note: Kinetic control is maximized at lower temperatures.

  • Addition: Add DIPEA (280 µL, 1.61 mmol) followed by the slow, dropwise addition of the amine (1.41 mmol).

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.

    • Observation: C4-product usually forms within 1-2 hours.

  • Workup: Evaporate volatiles. Resuspend residue in EtOAc, wash with water and brine. Dry over

    
    .[3]
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Troubleshooting Table:

IssueCauseSolution
Poor C4/C2 Selectivity Temperature too highConduct reaction at -78 °C or 0 °C.
Low Conversion Weak nucleophile (e.g., Aniline)Switch solvent to n-Butanol and heat to 100 °C (Acid catalysis with 0.1 eq HCl helps).
Hydrolysis (4-OH) Wet solvent/hygroscopic baseUse anhydrous DMF and molecular sieves.

Method B: C4-Selective Suzuki-Miyaura Cross-Coupling

Principle: Palladium-catalyzed cross-coupling allows for the formation of C-C bonds.[4][5][6] Interestingly, oxidative addition of Pd(0) occurs preferentially at the electron-deficient C4-Cl bond over C2-Cl, preserving the C2-Cl for subsequent functionalization (e.g., to make bis-heteroaryl drugs).

Protocol: C4-Arylation of 2,4-Dichloropyrimidine

Reagents:

  • Substrate: 2,4-Dichloropyrimidine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 equiv)[7]

  • Catalyst:

    
     (5 mol%)[8]
    
  • Base:

    
     (2.0 M aqueous solution, 2.0 equiv)
    
  • Solvent: Toluene/Ethanol (4:1 ratio)

Step-by-Step Workflow:

  • Degassing: Sparge the solvent mixture (Toluene/EtOH) with Argon for 15 minutes to remove

    
    .
    
  • Assembly: In a Schlenk tube, combine 2,4-dichloropyrimidine (1.0 mmol), Arylboronic acid (1.1 mmol), and

    
     (58 mg, 0.05 mmol).
    
  • Activation: Add the solvent mixture (5 mL) and aqueous

    
     (1 mL).
    
  • Reaction: Heat to 80 °C for 4–6 hours. Caution: Do not overheat (>100 °C) to avoid scrambling or double coupling.

  • Quench: Cool to RT, dilute with water, and extract with EtOAc.

  • Purification: Silica gel chromatography. The C4-arylated product is typically less polar than the starting material.

Mechanistic Pathway (Graphviz):

SuzukiCycle cluster_selectivity Selectivity Control Pd0 Pd(0) Species OxAdd Oxidative Addition (Preferential at C4-Cl) Pd0->OxAdd Fast TransMet Transmetalation (Ar-B(OH)2 + Base) OxAdd->TransMet Rate Determining RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Factor1 C4-Cl Bond Weaker (Higher LUMO Coeff) caption Figure 2: Catalytic Cycle favoring C4-Oxidative Addition

Method C: Direct C-H Functionalization (Minisci Reaction)

Principle: For substrates lacking a halogen handle, the Minisci reaction utilizes carbon-centered radicals (generated from carboxylic acids or alcohols) to attack the protonated pyrimidine ring. Selectivity: Under acidic conditions, the pyrimidine is protonated, increasing its electrophilicity. The nucleophilic alkyl radical attacks the most electron-deficient position (C4/C6).

Protocol: Ag-Catalyzed Decarboxylative Alkylation

Reagents:

  • Substrate: Pyrimidine derivative (1.0 equiv)

  • Radical Source: Carboxylic Acid (e.g., Pivalic acid) (2.0 equiv)

  • Oxidant:

    
     (2.0 equiv)[9]
    
  • Catalyst:

    
     (20 mol%)[9]
    
  • Acid: TFA (1.0 equiv) - Optional, to ensure protonation

  • Solvent: DCE/Water (1:1 biphasic mixture)

Step-by-Step Workflow:

  • Setup: In a pressure tube, dissolve Pyrimidine (0.5 mmol) and Carboxylic Acid (1.0 mmol) in DCE (2 mL) and Water (2 mL).

  • Catalyst Addition: Add

    
     (17 mg, 0.1 mmol) and TFA (38 µL).
    
  • Oxidant Addition: Add Ammonium Persulfate (228 mg, 1.0 mmol).

  • Reaction: Seal the tube and heat to 50–60 °C with vigorous stirring (biphasic system requires high RPM).

  • Monitoring: Reaction typically evolves

    
     gas. Run for 2–4 hours.
    
  • Workup: Basify with sat.

    
     (pH > 9) to deprotonate the product. Extract with DCM.[9]
    

Comparison of Methods:

FeatureMethod A (

)
Method B (Suzuki)Method C (Minisci)
Bond Formed C-N, C-O, C-SC-C (Aryl/Alkenyl)C-C (Alkyl)
Pre-requisite C4-HalogenC4-HalogenNative C-H
Selectivity High (Kinetic)High (Electronic)Moderate (C4 vs C2 can vary)
Atom Economy ModerateLow (Boronic waste)High

References

  • Regioselectivity in

    
    : 
    
    • Title: A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.[4]

    • Source:Organic Letters, 2006, 8(2), 395–398.
    • URL:[Link]

  • Suzuki Coupling Selectivity

    • Title: Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.[10]

    • Source:Journal of Organic Chemistry, 2021.
    • URL:[Link]

  • Minisci Reaction Protocols

    • Title: Practical and Regioselective Synthesis of C-4-Alkylated Pyridines (Applicable to Pyrimidines).
    • Source:Organic Chemistry Portal / J. Org. Chem.
    • URL:[Link]

  • Comprehensive Review

    • Title: Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines.[11]

    • Source:Chem. Rev. (NIH Public Access).
    • URL:[Link]

Sources

Application Notes & Protocols: One-Pot Synthesis of Fused Pyrimidine Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of One-Pot Synthesis for Fused Pyrimidines

Fused pyrimidine scaffolds are cornerstones in medicinal chemistry and drug discovery. Their structural resemblance to purine nucleobases allows them to modulate the activity of numerous biological targets, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The fusion of a pyrimidine ring with other heterocyclic systems creates a rigid molecular architecture that can enhance binding affinity and selectivity for target enzymes and receptors.[1]

Traditional multi-step syntheses of these complex molecules often suffer from drawbacks such as long reaction times, the need to isolate and purify intermediates at each stage, and the cumulative loss of yield. One-pot synthesis, particularly through multi-component reactions (MCRs), offers a powerful and elegant solution.[4] By combining three or more reactants in a single reaction vessel, MCRs allow for the construction of complex products in a single, efficient operation. This approach aligns with the principles of green chemistry by reducing solvent waste, energy consumption, and reaction time, making it an economically and environmentally attractive strategy for generating libraries of diverse compounds for drug screening.[5][6]

This guide provides detailed protocols and mechanistic insights for two distinct and highly effective one-pot methodologies for synthesizing fused pyrimidine heterocycles: a microwave-assisted Biginelli-type reaction for octahydroquinazolinones and a catalyst-free aqueous synthesis of pyrido[2,3-d]pyrimidines.

Application Note 1: Microwave-Assisted, One-Pot Synthesis of Octahydroquinazolinones

The Biginelli reaction, first reported in 1893, is a classic three-component reaction between an aldehyde, a β-dicarbonyl compound, and urea or thiourea.[7][8] This method has been extensively adapted for the synthesis of dihydropyrimidinones and their fused analogues, such as octahydroquinazolinones, which exhibit significant biological activities.[2][9] The application of microwave irradiation dramatically accelerates this reaction, often reducing reaction times from hours to mere minutes and improving yields.[10][11][12]

Core Principle & Mechanistic Rationale

Microwave-assisted organic synthesis utilizes the ability of polar molecules to efficiently absorb microwave energy and convert it into heat.[10] This rapid, localized heating leads to a significant acceleration of reaction rates compared to conventional heating methods.[11]

The mechanism for the Biginelli-type synthesis of octahydroquinazolinones is believed to proceed through a cascade of reactions initiated by the formation of an acylimine intermediate from the aldehyde and urea. This is followed by the nucleophilic addition of the enolized dicarbonyl compound (dimedone) and subsequent cyclization and dehydration to yield the final fused pyrimidine product.

Biginelli_Reaction_Mechanism RCHO Aldehyde (R-CHO) Imine Acylimine Intermediate RCHO->Imine + Urea - H2O Urea Urea Urea->Imine Dimedone Dimedone (Enol form) Adduct Open-Chain Adduct Dimedone->Adduct Imine->Adduct + Dimedone Product Octahydroquinazolinone Adduct->Product Cyclization - H2O

Caption: Proposed mechanism for the Biginelli-type reaction.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol describes a solvent-free, one-pot synthesis of 4-Aryl-7,7-dimethyl-1,2,3,4,5,6,7,8-octahydroquinazolin-5-one derivatives using a domestic microwave oven.

Materials:

  • Aromatic aldehyde (e.g., Benzaldehyde, 1.0 mmol)

  • Dimedone (5,5-dimethyl-1,3-cyclohexanedione, 1.0 mmol)

  • Urea or Thiourea (1.2 mmol)

  • Catalyst (e.g., Boric Acid, 2 mol%)[13]

  • Glacial Acetic Acid (2-3 drops)[13]

  • Ethanol (for recrystallization)

  • 10 mL glass vial or beaker suitable for microwave synthesis

Procedure:

  • In the 10 mL glass vial, combine the aromatic aldehyde (1.0 mmol), dimedone (1.0 mmol), urea (1.2 mmol), and boric acid (0.02 mmol).

  • Add 2-3 drops of glacial acetic acid to the mixture.

  • Mix the components thoroughly with a glass rod until a homogenous paste is formed.

  • Place the open vial in the center of a domestic microwave oven.

  • Irradiate the mixture at a power of 600-700W for the time specified in Table 1 (typically 1-3 minutes).[13] Monitor the reaction progress by thin-layer chromatography (TLC) if desired.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Add 10 mL of cold water to the solidified product and stir.

  • Collect the crude product by vacuum filtration, washing with additional cold water.

  • Recrystallize the crude product from hot ethanol to afford the pure octahydroquinazolinone derivative.

Data Presentation: Substrate Scope and Yields

The efficiency of this microwave-assisted protocol has been demonstrated across a range of substituted aromatic aldehydes.

EntryAldehyde (Ar-CHO)ProductTime (min)Yield (%)
1Benzaldehyde4-Phenyl-..1.592
24-Chlorobenzaldehyde4-(4-Chlorophenyl)-..1.095
34-Methoxybenzaldehyde4-(4-Methoxyphenyl)-..2.090
43-Nitrobenzaldehyde4-(3-Nitrophenyl)-..2.588
52-Hydroxybenzaldehyde4-(2-Hydroxyphenyl)-..3.085
(Data are representative and synthesized from literature reports.[9][13])

Application Note 2: Catalyst-Free, Aqueous One-Pot Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are a class of fused pyrimidines that have garnered significant interest due to their diverse biological activities, including antibacterial, antitumor, and kinase inhibitory effects.[14][15] The development of synthetic methods that avoid harsh catalysts and organic solvents is a primary goal of green chemistry. This protocol details a highly efficient, one-pot, three-component synthesis of densely functionalized pyrido[2,3-d]pyrimidines in water under ambient conditions, without the need for any catalyst.[16]

Core Principle & Mechanistic Rationale

This synthesis exemplifies a domino Knoevenagel-Michael-cyclization reaction sequence.[15] Water serves as the reaction medium, promoting the reaction through its high polarity and ability to facilitate proton transfer. The reaction proceeds smoothly at room temperature, making it exceptionally energy-efficient and environmentally benign.[16]

The proposed mechanism begins with a Knoevenagel condensation between an aromatic aldehyde and a C-H acid (e.g., malononitrile or ethyl cyanoacetate) to form an arylidene intermediate. This is followed by a Michael addition of an aminopyrimidine (e.g., 6-aminouracil) to the activated double bond. The resulting adduct then undergoes an intramolecular cyclization and subsequent tautomerization/aromatization to yield the stable pyrido[2,3-d]pyrimidine scaffold.

Workflow_Pyrido_Pyrimidine Start Combine Reactants in Water: - Aldehyde - 6-Aminouracil - Malononitrile Stir Stir at Room Temperature (2-4 hours) Start->Stir Precipitate Precipitate Formation Stir->Precipitate Reaction proceeds Filter Vacuum Filtration Precipitate->Filter Wash Wash with Water & Ethanol Filter->Wash Dry Dry in Vacuum Oven Wash->Dry Product Pure Pyrido[2,3-d]pyrimidine Dry->Product

Caption: Experimental workflow for aqueous synthesis.

Experimental Protocol: Catalyst-Free Aqueous Synthesis

This protocol details the synthesis of 7-amino-5-(aryl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitriles.

Materials:

  • Aromatic aldehyde (e.g., 4-Bromobenzaldehyde, 10 mmol)[16]

  • 6-Aminouracil (10 mmol)

  • Malononitrile (10 mmol)

  • Deionized Water (15 mL)[16]

  • Ethanol (for washing)

  • 250 mL Erlenmeyer flask

  • Magnetic stirrer and stir bar

Procedure:

  • To the 250 mL Erlenmeyer flask, add the aromatic aldehyde (10 mmol), 6-aminouracil (10 mmol), malononitrile (10 mmol), and 15 mL of deionized water.[16]

  • Place the flask on a magnetic stirrer and stir the suspension vigorously at room temperature.

  • Monitor the reaction. A solid precipitate will typically begin to form within 30-60 minutes. Continue stirring for a total of 2-4 hours to ensure the reaction goes to completion.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake sequentially with 20 mL of deionized water and then with 10 mL of cold ethanol to remove any unreacted starting materials.

  • Dry the purified product in a vacuum oven at 60 °C for 4 hours. The product is typically obtained in high purity without the need for further chromatographic separation.

Data Presentation: Comparison of Conditions

The advantages of the aqueous, catalyst-free method are evident when compared to traditional methods requiring catalysts and organic solvents.

MethodCatalystSolventTemp.TimeYield (%)Ref.
This Protocol None Water RT 2-4 h 90-96 [16]
Method A(NH4)2HPO4WaterReflux1-2 h85-92[15]
Method BIonic LiquidNone100°C0.5-1 h88-95[14]
Method CNoneEthanolReflux8-12 h70-85[15]
(RT = Room Temperature)

Conclusion and Future Outlook

The one-pot synthetic strategies presented here offer efficient, scalable, and environmentally conscious routes to valuable fused pyrimidine heterocycles. The microwave-assisted Biginelli reaction provides rapid access to octahydroquinazolinones, while the catalyst-free aqueous synthesis of pyrido[2,3-d]pyrimidines represents a benchmark in green chemistry. These protocols empower researchers to rapidly assemble libraries of complex molecules, accelerating the pace of drug discovery and development. Future efforts will likely focus on expanding the substrate scope, developing asymmetric variants of these reactions, and adapting these robust protocols for use in continuous flow chemistry systems for large-scale production.[1]

References

  • Source: vertexaisearch.cloud.google.
  • Title: Green Synthesis of Octahydroquinazolinones via Microwave-Assisted One-Pot Reaction with Ammonium Metavanadate Source: ijarsct URL
  • Title: One-pot microwave assisted preparation of pyrazoloquinazolinone libraries Source: PubMed URL
  • Title: Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview Source: Frontiers URL
  • Title: A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential.
  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • Title: A Sustainable Multicomponent Pyrimidine Synthesis Source: Organic Chemistry Portal URL
  • Source: pharmaerudition.
  • Source: ACS Omega (ACS Publications)
  • Title: Three‐component (3+2+1) synthesis of fused pyrimidine with TEA.
  • Title: Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties Source: PMC URL
  • Title: Development of a Water-Mediated and Catalyst-Free Green Protocol for Easy Access to a Huge Array of Diverse and Densely Functionalized Pyrido[2,3-d:6,5-d′]dipyrimidines via One-Pot Multicomponent Reaction under Ambient Conditions Source: ACS Sustainable Chemistry & Engineering URL
  • Title: A Sustainable Multicomponent Pyrimidine Synthesis Source: PubMed URL
  • Title: Biginelli Reaction Source: Organic Chemistry Portal URL
  • Title: Recent Advances in Pyrimidine-Based Drugs Source: PMC URL
  • Title: Recent Advances in the Biginelli Dihydropyrimidine Synthesis.
  • Title: Green and efficient protocol for synthesis a new series of fused pyrimidine derivatives incorporating thioamide moiety Source: International journal of health sciences - ScienceScholar URL
  • Title: Recent advancements of pyrimidine chemistry thriving deeper into drug discovery Source: Taylor & Francis URL
  • Title: A Review on Recent One Pot Multi-Component Synthesis and Biological Properties of a Class of New Class of Chromenes, Coumarines, Chromeno-Pyrimidines, Pyrido-Pyrimidine and Quinazoline Heterocycles Source: Asian Journal of Applied Chemistry Research URL
  • Title: Fused pyrimidines: The heterocycle of diverse biological and pharmacological significance Source: Der Pharma Chemica URL
  • Title: A rapid one-pot synthesis of pyrido[2,3-d]pyrimidine derivatives using Brønsted-acidic ionic liquid as catalyst Source: PubMed URL
  • Title: GREEN AND EFFICIENT SYNTHESIS OF DIHYDROPYRIMIDINONE ANALOGUES VIA HPA-CLAY CATALYZED BIGINELLI REACTION Source: Chemistry Journal of Moldova URL
  • Source: ijc.
  • Title: Mechanochemical Solvent-Free and Catalyst-Free One-Pot Synthesis of Pyrano[2,3-d]Pyrimidine-2,4(1H,3H)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-aminopyrimidine-4-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-AMID-404 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Optimization of Yield and Purity for Pyrimidine-4-amidrazone Derivatives

Introduction: The "Ticket" Context

You have reached the Tier 3 Technical Support interface. Based on your query regarding N-aminopyrimidine-4-carboximidamide (chemically synonymous in this context with pyrimidine-4-carbohydrazonamide or pyrimidine-4-amidrazone ), we recognize this as a notoriously difficult transformation.

The synthesis typically involves the nucleophilic addition of hydrazine to 4-cyanopyrimidine. The core issue users face is the "Pyrimidine Paradox" : The pyrimidine ring is electron-deficient, making the nitrile highly activated for nucleophilic attack (good), but also making the ring carbons (C2, C6) susceptible to nucleophilic aromatic substitution (


) or ring-opening by hydrazine (bad).

This guide replaces standard "textbook" advice with field-hardened troubleshooting protocols to navigate this competition.

Module 1: Reaction Optimization (The Synthesis)

The Core Conflict: Pathway Analysis

Before starting, visualize the competition occurring in your flask. You must favor Path A while suppressing Path B and C.

ReactionPathways Start 4-Cyanopyrimidine + Hydrazine Desired Path A: Amidrazone Formation (Target Product) Start->Desired Low Temp (0°C) Controlled Stoichiometry RingAttack Path B: Ring Substitution/Cleavage (Red/Black Tar) Start->RingAttack High Temp (>RT) Excess Hydrazine Hydrolysis Path C: Amide Formation (White Inert Solid) Start->Hydrolysis Water Presence (Hydrate solvent)

Figure 1: Reaction pathway competition. Path A is kinetically favored at low temperatures. Path B is thermodynamically driven and irreversible.

Critical Control Points (CCP)
1. Hydrazine Source: The "Water" Trap
  • Issue: Using standard Hydrazine Hydrate (64% or 80%) introduces water. Water competes with hydrazine, leading to pyrimidine-4-carboxamide (Path C), a common impurity that co-crystallizes with your product.

  • Protocol Fix: Use Anhydrous Hydrazine (1.0 M in THF or EtOH) if available. If you must use Hydrazine Hydrate, you must use a large excess (3–5 eq) to statistically favor the hydrazone formation over hydrolysis, but this necessitates strict temperature control to prevent Path B.

2. Temperature: The "0°C Rule"
  • Causality: The activation energy for attacking the nitrile (exocyclic) is lower than for attacking the ring carbons.

  • Protocol Fix:

    • Start: -10°C to 0°C (Ice/Salt bath).

    • Addition: Add hydrazine dropwise to the nitrile solution. Never dump the nitrile into the hydrazine.

    • Progression: Allow to warm to Room Temperature (RT) only after 2 hours. Do not reflux. Refluxing 4-cyanopyrimidine with hydrazine guarantees ring destruction (tar formation).

3. Solvent Selection
  • Recommendation: Absolute Ethanol (EtOH) or Methanol (MeOH) .

  • Why: Polar protic solvents stabilize the transition state for nitrile addition. Avoid non-polar solvents as the intermediate amidine salt is insoluble and may oil out prematurely, trapping unreacted starting material.

Module 2: Troubleshooting & FAQs

Q1: "My reaction mixture turned dark red/black. What happened?"

Diagnosis: Ring degradation (Path B).[1] Explanation: Pyrimidines are "


-deficient." Hydrazine is a potent nucleophile. If the temperature is too high, hydrazine attacks the C6 position, leading to a Meisenheimer complex that results in ring opening and polymerization.
The Fix: 
  • Discard the batch. You cannot purify the tar.

  • Repeat with strict temperature control (keep < 10°C for the first 4 hours).

  • Dilute the reaction (0.1 M concentration) to reduce intermolecular side reactions.

Q2: "I obtained a gummy oil that won't solidify."

Diagnosis: Solvent trapping / Impurity profile. Explanation: Amidrazones are highly polar and often hygroscopic. Traces of hydrazine hydrate act as a solvent, preventing crystallization. The Fix: The "Trituration Protocol"

  • Evaporate the reaction solvent completely (high vacuum, < 30°C).

  • Add Diethyl Ether or MTBE (Methyl tert-butyl ether) to the oil.

  • Sonicate for 15 minutes. The non-polar ether will extract unreacted hydrazine and induce the polar product to crash out as a solid.

  • Filter rapidly (product is hygroscopic).

Q3: "NMR shows a mixture of Product and Amide."

Diagnosis: Hydrolysis (Path C). Explanation: Water in the solvent or hydrazine hydrate converted the nitrile to an amide. The Fix:

  • Purification: The amide is usually less soluble in cold ethanol than the amidrazone.

  • Recrystallization: Dissolve the mixture in minimal hot EtOH, cool to RT, then filter. The solid is likely the Amide (discard). Add Et2O to the filtrate to precipitate the Amidrazone.

Module 3: Validated Experimental Protocol

Target: Synthesis of Pyrimidine-4-amidrazone (10 mmol scale)

ParameterSpecificationNotes
Substrate 4-Cyanopyrimidine (1.05 g, 10 mmol)Check purity; nitriles degrade to amides on shelf.
Reagent Hydrazine Hydrate (80%) (1.0 mL, ~15-20 mmol)1.5 to 2.0 equivalents.
Solvent Absolute Ethanol (20 mL)Must be dry.
Time/Temp 0°C (2 h)

RT (12 h)
NO HEAT.

Step-by-Step Workflow:

  • Dissolution: Dissolve 4-cyanopyrimidine in 15 mL of Absolute EtOH in a round-bottom flask. Place in an ice bath (0°C).

  • Addition: Dilute Hydrazine Hydrate in 5 mL EtOH. Add this solution dropwise over 20 minutes to the stirring nitrile solution.

    • Visual Check: Solution should remain yellow/orange. If it turns dark red immediately, cool further.

  • Reaction: Stir at 0°C for 2 hours. Remove ice bath and stir at RT overnight.

  • Monitoring: Check TLC (System: 10% MeOH in DCM). The nitrile (high Rf) should disappear. The amidrazone will be a low Rf spot (often streaks).

  • Workup (Crucial):

    • Concentrate in vacuo at < 35°C . Do not overheat.

    • You will obtain a yellow oil/semi-solid.

    • Add 30 mL Diethyl Ether . Triturate (grind/sonicate) until a yellow powder forms.

    • Filter under nitrogen atmosphere (hygroscopic).

    • Wash with cold ether.

  • Storage: Store at -20°C under Argon. Amidrazones can cyclize to triazoles or degrade over time.

Module 4: Process Logic Visualization

WorkupLogic ReactionMix Crude Reaction Mixture (EtOH, Hydrazine, Product) Evap Rotary Evaporation (<35°C) ReactionMix->Evap Residue Yellow Oil/Gum Evap->Residue Trituration Add Et2O / Sonicate Residue->Trituration Remove solvent trap Filtration Filtration Trituration->Filtration Solid Solid Precipitate (Target Amidrazone) Filtration->Solid Collect Filtrate Filtrate (Excess Hydrazine + Impurities) Filtration->Filtrate Discard

Figure 2: Isolation workflow designed to handle the high polarity and "oiling out" tendency of the target compound.

References

  • Synthesis of Amidrazones from Nitriles

    • Title: Functionality of amidines and amidrazones.[1][2]

    • Source: Arkivoc (2008).[2]

    • Context: General mechanism for nucleophilic
    • URL:[Link]

  • Reactivity of Pyrimidines with Hydrazine

    • Title: The reaction of hydrazine with pyrimidine bases.[3]

    • Source: Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis.
    • Context: Details the ring-opening mechanism (Path B) and susceptibility of the C4/C6 positions.
    • URL:[Link]

  • Purification of Polar Pyrimidines

    • Title: Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Deriv
    • Source: MDPI (Molecules).
    • Context: Describes the isolation of N3-substituted amidrazones and their stability issues.
    • URL:[Link]

Sources

Technical Support Center: Pyrimidine Amidrazone Solubility & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Solubility of Pyrimidine Amidrazones

Executive Summary: The "Brick Dust" Challenge

Pyrimidine amidrazones represent a unique class of nitrogen-rich heterocycles often utilized as precursors for 1,2,4-triazoles or as bioactive kinase inhibitors. However, they frequently exhibit the "Brick Dust" anomaly: high melting points (>200°C) and poor solubility in both aqueous and organic media.

The Causality: This insolubility is rarely due to simple lipophilicity (high LogP). Instead, it stems from high Crystal Lattice Energy . The planar pyrimidine ring facilitates strong


 stacking, while the amidrazone moiety (

) creates an extensive intermolecular hydrogen-bonding network. To dissolve these molecules, the solvent must overcome these cohesive forces.

This guide provides field-proven protocols to disrupt these intermolecular forces without degrading the sensitive amidrazone pharmacophore.

Diagnostic Workflow

Before attempting aggressive dissolution, verify that the insolubility is intrinsic to the molecule and not a result of impurities (e.g., polymerized nitriles).

SolubilityDiagnostic Start Observation: Sample remains solid in MeOH/EtOH CheckMP Check Melting Point (MP) Start->CheckMP LowMP MP < 150°C (Broad range) CheckMP->LowMP Low/Broad HighMP MP > 200°C (Sharp peak) CheckMP->HighMP High/Sharp PurityIssue Impurity/Oligomer Suspected Action: TLC/LCMS check LowMP->PurityIssue LatticeIssue High Lattice Energy Confirmed Action: Proceed to Solvation Protocols HighMP->LatticeIssue

Figure 1: Diagnostic logic to distinguish between impurity-driven insolubility and intrinsic lattice energy issues.

Solvation & Handling Protocols

Protocol A: The Gradient Heating Method (NMR/Reaction Prep)

Use this when preparing samples for analysis or homogenous reactions.

The Science: Standard alcohols (MeOH, EtOH) often fail because they cannot disrupt the pyrimidine


-stacking. We utilize Dipolar Aprotic Solvents  (DMSO, DMF) to solvate the rings, combined with heat to break the H-bonds.

Step-by-Step:

  • Micronization: If the solid is coarse, crush it into a fine powder. Surface area is critical.

  • Primary Solvent: Add DMSO-

    
     (for NMR) or anhydrous DMF (for reactions) at a ratio of 10 mg/mL.
    
  • Sonication: Sonicate for 5 minutes at 40°C. Do not exceed 60°C to avoid amidrazone decomposition.

  • Thermal Shock: If solid remains, use a heat gun to briefly raise the temperature to ~80°C, then immediately vortex.

  • Cosolvent Addition: Once dissolved, you can often dilute with a protic solvent (like Methanol) up to 50% volume without precipitation.

Protocol B: Salt Formation (The "Proton Switch")

Use this to permanently improve solubility for biological assays or aqueous steps.

The Science: The amidrazone nitrogen is basic. By protonating it, we convert the neutral, stackable molecule into an ionic species. This introduces charge repulsion between molecules, breaking the crystal lattice [1].

Reagents:

  • Anhydrous 1,4-Dioxane or Ethanol

  • 4M HCl in Dioxane (commercial) or HCl gas

Workflow:

  • Suspend the insoluble amidrazone in anhydrous 1,4-dioxane (1 g/10 mL). It will likely look like a slurry.

  • Cool to 0°C in an ice bath.

  • Dropwise add 4M HCl in Dioxane (1.2 equivalents).

  • Observation: The slurry should initially clear up (dissolution via protonation) and then rapidly precipitate a new, finer solid (the Hydrochloride salt).

  • Filter the new solid.

    • Result: The HCl salt is usually water-soluble and soluble in lower alcohols.

Comparative Solvent Data

Use this table to select the correct solvent system based on your downstream application.

Solvent SystemDielectric Const.[1] (

)
Solubilizing PowerRemoval DifficultyRecommended Application
DMSO 47.0HighVery High (BP 189°C)Biological Assays, NMR
DMF 38.0HighHigh (BP 153°C)Chemical Synthesis (Cyclization)
TFA (Trifluoroacetic acid) 8.5ExtremeLow (BP 72°C)LCMS Prep, NMR (last resort)
Ethanol/Water (1:1) ~50Low (Neutral) / High (Acidic)LowRecrystallization (as HCl salt)

Frequently Asked Questions (Troubleshooting)

Q1: My product "oils out" when I try to recrystallize it. How do I fix this?

Answer: Oiling out occurs when the solute separates as a liquid phase before crystallizing. This is common with amidrazones due to trapped solvent impurities lowering the melting point.

  • Solution: Use the "Slow Anti-Solvent Diffusion" method. Dissolve the compound in the minimum amount of DMF. Place this open vial inside a larger closed jar containing Diethyl Ether. The ether vapors will slowly diffuse into the DMF, forcing the amidrazone to crystallize gradually rather than crash out as an oil [2].

Q2: I need to run a cell-based assay, but the compound precipitates in the media.

Answer: This is a classic "crash-out" upon dilution.

  • Root Cause: You likely dissolved it in 100% DMSO, then dumped it into aqueous media. The rapid change in polarity forces the hydrophobic rings to aggregate.

  • Fix:

    • Make a 1000x stock in DMSO.

    • Dilute 1:10 in pure Ethanol or PEG-400 (intermediate polarity).

    • Add this intermediate mix to the media.

    • Note: Ensure final DMSO concentration is <0.5% to avoid cytotoxicity [3].

Q3: Why does my amidrazone turn yellow/orange in solution over time?

Answer: This indicates oxidation or tautomerization. Amidrazones can oxidize to diazo compounds or cyclize if electrophiles are present.

  • Prevention: Store DMSO solutions at -20°C and purge with Argon. Avoid leaving them in solution for >24 hours before use.

Mechanism of Action: Lattice Breaking

Understanding the molecular geometry helps predict solubility behavior. The diagram below illustrates the transition from the insoluble "Brick Dust" state to the soluble ionic state.

SaltFormation Solid Neutral Amidrazone (Insoluble Lattice) Pi-Pi Stacking + H-Bonds Reagent + HCl (Protonation) Solid->Reagent Ionic Cationic Species (Repulsive Forces) Reagent->Ionic Disrupts Stacking Solvated Solvated Salt (Water/MeOH Soluble) Ionic->Solvated Solvation Shell Forms

Figure 2: Mechanism of solubility enhancement via salt formation. Protonation introduces electrostatic repulsion, breaking the crystal lattice.

References

  • Serwar, M., et al. (2025). "Improving solubility via structural modification."[2] ResearchGate.[2][3][4]

  • Moustafa, M. A., et al. (2022).[5] "Techniques for Improving Solubility." International Journal of Medical Science and Dental Research.

  • Talele, T. T. (2016). "Pyrimidines as a privileged scaffold in drug discovery."[6] Current Topics in Medicinal Chemistry.

  • Potkin, V. I., et al. (2017).[7] "Synthesis of Heterocycles From Amidrazones." Chemical Reviews.

For further technical assistance, contact the Application Science Division at

Sources

Technical Support Center: Stabilizing Carboximidamide Groups in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and practical protocols for preventing the hydrolysis of carboximidamide (amidine) functional groups in aqueous solutions. Our goal is to equip you with the foundational knowledge and actionable strategies to ensure the stability and integrity of your molecules.

Frequently Asked Questions (FAQs)

Q1: What is a carboximidamide group, and why is it prone to hydrolysis?

A carboximidamide, commonly known as an amidine, is a functional group characterized by a carbon atom double-bonded to one nitrogen atom and single-bonded to another. It can be considered a nitrogen analog of a carboxylic acid or ester.[1] Amidines are strong bases with pKa values typically ranging from 5 to 12.[1]

Their susceptibility to hydrolysis stems from the electrophilic nature of the central carbon atom. In aqueous solutions, particularly under acidic or neutral conditions, the imino nitrogen gets protonated, forming a resonance-stabilized amidinium ion.[1][2] This protonation significantly increases the electrophilicity of the carbon, making it a prime target for nucleophilic attack by water molecules. The subsequent breakdown of the tetrahedral intermediate leads to the formation of an amide and an amine, representing the hydrolyzed products.[3]

Q2: How does pH influence the stability of carboximidamides?

The pH of the aqueous solution is the most critical factor governing the stability of a carboximidamide. The rate of hydrolysis is highly pH-dependent, typically following a U-shaped or V-shaped pH-rate profile where the minimum hydrolysis rate (maximum stability) is observed at a specific pH.[4][5]

  • Acidic to Neutral pH (pH < 7): In this range, the amidine group is predominantly protonated. The resulting positively charged amidinium ion is highly activated towards nucleophilic attack by water, leading to rapid hydrolysis.[6] The reaction rate is often directly proportional to the concentration of hydronium ions (H+).[6]

  • Alkaline pH (pH > 10): In basic solutions, the amidine exists primarily in its unprotonated, free base form. This neutral form is significantly less electrophilic and, therefore, less susceptible to attack by water or hydroxide ions. Consequently, carboximidamides exhibit their greatest stability at higher pH values.[6]

The optimal pH for maximum stability is molecule-specific but is almost always in the alkaline range. Therefore, maintaining a sufficiently high pH is the primary strategy for preventing hydrolysis.

Q3: My amidine-containing compound is degrading in solution. How do I confirm hydrolysis is the cause?

If you suspect hydrolysis, the first step is to identify the degradation products. The characteristic products of amidine hydrolysis are the corresponding amide and amine.

Recommended Analytical Workflow:

  • Stress Studies: Intentionally degrade your compound under acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions to generate the potential hydrolytic degradants. This is a core component of forced degradation studies as recommended by ICH guidelines.[7][8][9]

  • Chromatographic Analysis: Use a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, to separate the parent compound from its degradation products.[10][11]

  • Peak Tracking: Compare the chromatograms of your degraded sample with those from the stressed conditions. The appearance of new peaks in your sample that correspond to the retention times of the acid/base-generated degradants is strong evidence of hydrolysis.

  • Mass Spectrometry (MS) Confirmation: For unequivocal identification, analyze the degradation peaks using LC-MS. The measured mass-to-charge ratio (m/z) of the degradants should correspond to the theoretical masses of the expected amide and amine products.[12]

This systematic approach will confirm the degradation pathway and validate that your analytical method can effectively monitor the stability of your compound.[7]

Troubleshooting Guide: Common Stability Issues & Solutions

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Rapid degradation of my compound observed in a neutral buffer (e.g., PBS pH 7.4).
  • Causality: At pH 7.4, a significant portion of the amidine group will be in its protonated, highly reactive form. Phosphate buffers can also sometimes participate in catalysis, though pH is the dominant effect. This environment is conducive to rapid hydrolysis.

  • Solution Strategy: The primary solution is to shift the pH of your formulation to the alkaline range where the unprotonated, more stable form of the amidine dominates.

    • Step 1: Determine the pH-Stability Profile. Conduct a systematic study by formulating your compound in a series of buffers with varying pH values (e.g., from pH 7 to pH 11).

    • Step 2: Select an Appropriate Alkaline Buffer. Based on the stability profile, choose a buffer system that maintains the pH in the optimal stability range (often pH 9-10.5). Good choices for this range include borate or carbonate buffers. Always ensure the chosen buffer is compatible with your compound and intended application.[13][14]

    • Step 3: Re-evaluate Stability. Confirm the enhanced stability of your compound in the newly selected alkaline buffer system over time.

Issue 2: My compound needs to be formulated at or near physiological pH for an in vivo study.
  • Causality: Biological applications often impose strict constraints on pH, preventing the use of highly alkaline solutions that would otherwise ensure stability. This is a common challenge in drug development.

  • Solution Strategy: When pH modification is not an option, you must minimize the compound's exposure to water or reduce water's reactivity.

    • Lyophilization (Freeze-Drying): The most effective strategy is to remove water entirely by lyophilizing the compound in a suitable formulation.[4] The resulting dry powder can be stored for extended periods and reconstituted with aqueous media immediately before use.[15] This minimizes the time the compound spends in the aqueous state where it is vulnerable to hydrolysis.

    • Use of Co-solvents: For liquid formulations, consider replacing a portion of the water with aprotic, water-miscible co-solvents like propylene glycol, polyethylene glycol (PEG), or glycerol.[16] These agents reduce the overall activity of water, thereby slowing the rate of hydrolysis. A careful balance must be struck to maintain solubility and biological compatibility.

    • Protective Formulations: For specialized applications like antibody-drug conjugates (ADCs), proprietary stabilizing buffers are available that contain excipients designed to protect sensitive linkers and hydrophobic drugs from degradation and aggregation.[17]

Issue 3: Degradation is still observed even after lyophilization.
  • Causality: Lyophilized products retain a small amount of residual water (typically 1-5%).[4] This residual moisture can still cause slow hydrolysis over long-term storage, especially if the cake is amorphous and hygroscopic.

  • Solution Strategy:

    • Optimize the Lyophilization Cycle: Work to minimize the residual moisture content in the final product by optimizing the primary and secondary drying phases of the lyophilization cycle.

    • Control Storage Conditions: Store the lyophilized product at reduced temperatures (e.g., 2-8°C or -20°C) and in tightly sealed vials, often under an inert atmosphere like nitrogen, to prevent moisture uptake from the environment.[15]

    • Formulation with Bulking Agents: The choice of bulking agents (e.g., mannitol, sucrose) in the pre-lyophilization mixture can affect the stability of the final cake. Mannitol can provide a crystalline and less hygroscopic matrix, which may improve stability.

Key Experimental Protocols

Protocol 1: Performing a pH-Rate Profile Study

This study is essential for determining the optimal pH for the stability of your carboximidamide-containing compound.

Objective: To quantify the degradation rate of a compound across a range of pH values to identify the pH of maximum stability.

Materials:

  • Your carboximidamide compound

  • A series of buffers (e.g., citrate, phosphate, borate, carbonate) to cover a pH range from 4 to 11.

  • Calibrated pH meter

  • HPLC system with a suitable column and detector

  • Constant temperature incubator or water bath

Methodology:

  • Buffer Preparation: Prepare a set of buffers (e.g., 50 mM) at various pH values (e.g., 4, 5, 6, 7, 7.4, 8, 9, 10, 11).

  • Sample Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or DMSO). Spike a small volume of this stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL). Ensure the organic solvent percentage is low (<5%) to avoid affecting the solution's properties.

  • Incubation: Place all samples in a constant temperature incubator set to a stress temperature (e.g., 40°C or 50°C) to accelerate degradation.[4]

  • Time-Point Analysis: At designated time points (e.g., t=0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample. Quench the reaction if necessary (e.g., by dilution with mobile phase or freezing).

  • HPLC Analysis: Analyze each aliquot by a validated, stability-indicating HPLC method to determine the remaining percentage of the parent compound.

  • Data Analysis:

    • For each pH, plot the natural logarithm of the parent compound concentration (ln[C]) versus time.

    • The slope of this line will be the negative of the observed first-order rate constant (-k_obs).

    • Finally, plot the logarithm of the rate constant (log k_obs) versus pH. The lowest point on this curve indicates the pH of maximum stability.[4]

Data & Visualization

Understanding Hydrolysis: Mechanism and pH-Dependence

The stability of a carboximidamide is dictated by the equilibrium between its unprotonated (stable) and protonated (unstable) forms. Water attacks the protonated amidinium ion, leading to hydrolysis.

Hydrolysis_Mechanism cluster_equilibrium pH-Dependent Equilibrium cluster_hydrolysis Hydrolysis Pathway Amidine R-C(=NR')-NHR'' (Unprotonated - More Stable) Protonated R-C(=N+HR')-NHR'' (Protonated - Unstable) Amidine->Protonated + H+ (Low pH) Protonated->Amidine - H+ (High pH) Intermediate Tetrahedral Intermediate Protonated->Intermediate Nucleophilic Attack Water H₂O Water->Intermediate Products R-C(=O)-NHR'' + R'-NH₂ (Amide + Amine) Intermediate->Products Breakdown

Caption: Carboximidamide Hydrolysis Pathway.

Table 1: Example pH-Rate Profile Data

This table summarizes hypothetical stability data for a compound at 50°C, illustrating the profound effect of pH on the rate of hydrolysis.

pHBuffer SystemObserved Rate Constant (k_obs, hr⁻¹)Half-Life (t½, hours)
5.0Citrate0.2313.0
7.4Phosphate0.06910.0
9.0Borate0.00799.0
10.5 Carbonate 0.001 693.0

Half-life (t½) is calculated as 0.693 / k_obs.

Troubleshooting Workflow for Compound Instability

Use this decision tree to diagnose and resolve stability issues with your carboximidamide-containing compound.

Troubleshooting_Workflow Start Compound degrading in aqueous solution? Confirm Confirm hydrolysis via LC-MS analysis of degradants Start->Confirm IsHydrolysis Is hydrolysis confirmed? Confirm->IsHydrolysis Other Investigate other degradation pathways (e.g., oxidation) IsHydrolysis->Other No CanChangepH Can formulation pH be changed? IsHydrolysis->CanChangepH Yes pHStudy Perform pH-rate profile study to find optimal pH (typically >9) CanChangepH->pHStudy Yes Lyophilize Lyophilize the product from a suitable formulation CanChangepH->Lyophilize No ReformulateHighpH Reformulate in alkaline buffer (e.g., Borate, Carbonate) pHStudy->ReformulateHighpH Success Problem Solved ReformulateHighpH->Success Reconstitute Reconstitute immediately before use Lyophilize->Reconstitute Reconstitute->Success

Caption: Decision tree for troubleshooting instability.

References

  • El-Awa, A. (n.d.). Functionality of amidines and amidrazones. Semantic Scholar.
  • Oreate AI. (2026, January 8). Understanding the pKa of Amides: A Key to Organic Chemistry. Oreate AI Blog. Retrieved from [Link]

  • Bordwell, F. G. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). Organic Chemistry Data. Retrieved from [Link]

  • East, A. L. L. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina. Retrieved from [Link]

  • Roy, S., et al. (2018). In situ analysis and imaging of aromatic amidine at varying ligand density in solid phase. Analytical and Bioanalytical Chemistry, 410(21), 5265–5274. Retrieved from [Link]

  • D'Arcy, D. M. (2010, October 9). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Retrieved from [Link]

  • Ethiopius. (2018, December 27). Why are amidines more basic than amines? Chemistry Stack Exchange. Retrieved from [Link]

  • Sisco, J. M., & Stella, V. J. (1992). An unexpected hydrolysis pH-rate profile, at pH values less than 7, of the labile imide, ICRF-187: (+)-1,2-bis-(3,5-dioxopiperazin-1-yl)propane. Pharmaceutical Research, 9(9), 1209–1214. Retrieved from [Link]

  • Rasmussen, H. (2026, February 16). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Retrieved from [Link]

  • International CCS Knowledge Centre. (2021, January 26). Advancing Amine Degradation Analysis. Retrieved from [Link]

  • Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(3), 2059–2067. Retrieved from [Link]

  • Oszczapowicz, J., & Krawczyk, W. (1991). Amidines. Part 31. pKa values of N1,N1-dialkyl-N2-phenylformamidines in water–ethanol solutions. Journal of the Chemical Society, Perkin Transactions 2, (4), 505-508. Retrieved from [Link]

  • Waterman, K. C., & Adami, R. C. (2005). Hydrolysis in Pharmaceutical Formulations. In Pharmaceutical Development and Technology (Vol. 10, pp. 1-32).
  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved from [Link]

  • Kumar, V., & Kumar, S. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]

  • CellMosaic. (n.d.). ADC Stabilizing Buffer. Retrieved from [Link]

  • Various Authors. (2019, September 27). How are buffers used in pharmaceutical preparations? Can you give an example? Quora. Retrieved from [Link]

  • Various Authors. (2017, September 2). How to prevent hydrolysis in a drug. Quora. Retrieved from [Link]

  • Talati, A. S., & Dave, H. N. (2024). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. Rasayan Journal of Chemistry, 17(4), 1903-1909. Retrieved from [Link]

  • Khavrutskii, I. V., et al. (2019). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. Physical Chemistry Chemical Physics, 21(47), 26233-26241. Retrieved from [Link]

  • Le, A. (2019). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. MatheO. Retrieved from [Link]

  • ResearchGate. (n.d.). pH rate profile for the hydrolysis of 6 at 200 °C. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Journal of Pharmaceutical and Biomedical Analysis, 87, 3-14. Retrieved from [Link]

  • Andya, J. D., & Maa, Y. F. (2012). Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. American Pharmaceutical Review. Retrieved from [Link]

  • Majumdar, R., et al. (2017). Role of Buffers in Protein Formulations. Journal of Pharmaceutical Sciences, 106(3), 731-752. Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 18). 5.4: Hydrolysis Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). pH rate profile for the hydrolysis of 1a-e and 2. Retrieved from [Link]

  • ResearchGate. (2019, November 1). How can we protect amide bonds from breaking in alkaline solutions? Retrieved from [Link]

  • Fathima, S., et al. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. Pharmaceutics, 14(11), 2496. Retrieved from [Link]

  • Mirtič, A., et al. (2024). Alternative buffer systems in biopharmaceutical formulations and their effect on protein stability. Acta Pharmaceutica, 74(3), 369-384. Retrieved from [Link]

  • Khavrutskii, I. V., et al. (2019). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • ResearchGate. (n.d.). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Schiff Base Formation with N-Aminopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of Schiff bases derived from N-aminopyrimidines. This guide is designed for researchers, medicinal chemists, and materials scientists who are navigating the intricacies of this important condensation reaction. Pyrimidine-containing Schiff bases are of significant interest due to their wide-ranging biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, as well as their applications in coordination chemistry and catalysis.[1][2][3]

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical laboratory experience.

Troubleshooting Guide: Experimental Challenges & Solutions

This section addresses specific problems encountered during the synthesis, workup, and purification of N-aminopyrimidine Schiff bases.

Question 1: I am observing very low or no product yield. What are the likely causes and how can I fix it?

Low yield is the most common issue and can stem from several factors related to reaction kinetics and equilibrium. The formation of a Schiff base is a reversible condensation reaction, and pushing the equilibrium towards the product is critical.[4]

Root Cause Analysis & Corrective Actions:
  • Ineffective Water Removal: The elimination of water is the primary driving force for this reaction.[4] If water is not removed, the equilibrium will not favor the product.

    • Solution 1 (Azeotropic Distillation): For solvents that form an azeotrope with water (e.g., toluene, benzene), use a Dean-Stark apparatus to physically remove water as it is formed.[4][5] This is one of the most effective methods.

    • Solution 2 (Dehydrating Agents): Add molecular sieves (3Å or 4Å) to the reaction mixture. This is particularly useful for reactions in solvents like ethanol or methanol where a Dean-Stark is not applicable.[4]

  • Sub-Optimal pH/Catalysis: The reaction is typically catalyzed by acid, but the pH must be carefully controlled.[6]

    • The Problem: The mechanism involves two key steps: nucleophilic attack of the amine on the carbonyl, followed by acid-catalyzed dehydration of the carbinolamine intermediate.[4][7]

      • If the pH is too high (basic), the dehydration step is slow.

      • If the pH is too low (strongly acidic), the N-aminopyrimidine will be protonated, which deactivates it as a nucleophile and prevents the initial attack on the carbonyl.[6]

    • Solution: The optimal pH is generally mildly acidic, around 4-5.[6] Add a catalytic amount (e.g., 1-3 drops) of glacial acetic acid or p-toluenesulfonic acid (p-TsA).[8][9] For sensitive substrates, a milder Lewis acid catalyst like indium(III) trifluoromethanesulfonate can be effective.[10]

  • Steric or Electronic Deactivation: The reactivity of your starting materials plays a crucial role.

    • Steric Hindrance: Bulky substituents near the carbonyl group or the amino group on the pyrimidine ring can physically block the reaction.[7]

    • Electronic Effects: Electron-withdrawing groups on the aldehyde/ketone decrease the electrophilicity of the carbonyl carbon. Similarly, electron-withdrawing groups on the pyrimidine ring can reduce the nucleophilicity of the amino group.

    • Solution: For less reactive starting materials, more forcing conditions are required. Increase the reaction temperature (reflux) and extend the reaction time (monitor by TLC, may require 24-48 hours).[6] Microwave-assisted synthesis can also be highly effective in accelerating the reaction and improving yields, often under solvent-free conditions.[11][12]

Troubleshooting Workflow: Low Product Yield

start Low or No Yield Observed check_water Is Water Being Effectively Removed? start->check_water check_catalyst Is the Catalyst/pH Optimal? start->check_catalyst check_reactivity Are Starting Materials Sterically/Electronically Hindered? start->check_reactivity sol_water_ds Action: Use Dean-Stark with Toluene check_water->sol_water_ds If using azeotropic solvent sol_water_ms Action: Add Molecular Sieves check_water->sol_water_ms If using other solvents (e.g., EtOH) sol_catalyst Action: Add Catalytic Acetic Acid (1-3 drops) to achieve pH 4-5 check_catalyst->sol_catalyst sol_reactivity Action: Increase Temperature (Reflux) & Reaction Time (24-48h) check_reactivity->sol_reactivity sol_microwave Alternative: Use Microwave Synthesis check_reactivity->sol_microwave

Caption: Troubleshooting workflow for low Schiff base yield.

Question 2: My product forms, but it decomposes during workup or purification. How can I improve its stability?

The stability of a Schiff base is a significant concern, as the imine bond is susceptible to hydrolysis—the reverse of the formation reaction.[6] This is especially true under aqueous acidic conditions.

Root Cause Analysis & Corrective Actions:
  • Hydrolysis: The presence of water, particularly with acid, will readily cleave the imine bond back to the starting amine and carbonyl compound.[6] You may see the aldehyde peak reappear in your NMR spectrum after purification.[13]

    • Solution 1 (Anhydrous Conditions): During workup, use dried solvents. Wash organic layers with brine (saturated NaCl solution) to remove bulk water, then dry thoroughly with an anhydrous salt like MgSO₄ or Na₂SO₄ before solvent evaporation.

    • Solution 2 (Avoid Aqueous Acid): Do not use acidic aqueous solutions (e.g., 1M HCl) for washing unless absolutely necessary to remove a basic impurity. If an acid wash is required, perform it quickly, at a low temperature, and immediately proceed to the drying and solvent removal steps.

    • Solution 3 (Purification Strategy): For column chromatography, residual acid on silica gel can promote hydrolysis. Consider neutralizing the silica gel by preparing a slurry with a small amount of a non-nucleophilic base (e.g., triethylamine) in your eluent system and then packing the column. Alternatively, using neutral alumina can be a better option for acid-sensitive compounds.[6]

  • Thermal Instability: Some Schiff bases, particularly those with complex structures, can be thermally labile.

    • Solution: Avoid high heat. Remove solvents using a rotary evaporator at the lowest feasible temperature. When storing the final product, keep it in a cool, dark place, preferably in a desiccator to protect it from atmospheric moisture.[6]

Question 3: My product is a persistent oil or is very difficult to crystallize. What purification techniques can I use?

Obtaining a pure, solid product is essential for accurate characterization and further use. Oily products often indicate the presence of impurities or residual solvent.

Purification Strategies:
  • Recrystallization: This remains the most effective method for purifying solid Schiff bases.[6]

    • Protocol: Dissolve the crude product in a minimum amount of a suitable hot solvent. If the product is highly soluble, add a less polar "anti-solvent" dropwise until turbidity persists, then heat to re-dissolve and allow to cool slowly. Common solvent systems include ethanol, methanol, or mixtures like ethanol/hexane or DMF/methanol.[3][6][14]

  • Trituration: If recrystallization fails, trituration can remove soluble impurities.

    • Protocol: Add a solvent in which your product is insoluble (but impurities are soluble) to the crude oil/solid. Vigorously stir or sonicate the mixture. The product should remain as a solid (or precipitate out), which can then be collected by filtration. Non-polar solvents like hexane or petroleum ether are often effective for this.[6]

  • Column Chromatography: As mentioned, this is a viable option but requires care to avoid hydrolysis. Use a well-chosen eluent system (e.g., hexane/ethyl acetate) and consider using neutral alumina or deactivated silica gel.[6]

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of Schiff base formation?

The reaction proceeds in two main stages: nucleophilic addition followed by dehydration.[4][7]

  • Nucleophilic Addition: The primary amine (N-aminopyrimidine), acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

  • Proton Transfer: This forms a zwitterionic tetrahedral intermediate, which quickly undergoes proton transfer to yield a neutral carbinolamine (or hemiaminal).

  • Acid-Catalyzed Dehydration: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, turning it into a good leaving group (H₂O).

  • Elimination: The lone pair on the nitrogen atom pushes out the water molecule, and subsequent deprotonation of the nitrogen results in the formation of the C=N double bond (imine).[7]

Mechanism of Acid-Catalyzed Schiff Base Formation

reactants R-CHO + H₂N-Pyrimidine carbinolamine Carbinolamine Intermediate (R-CH(OH)-NH-Pyrimidine) reactants->carbinolamine 1. Nucleophilic Attack 2. Proton Transfer protonated_carbinolamine Protonated Carbinolamine (R-CH(OH₂⁺)-NH-Pyrimidine) carbinolamine->protonated_carbinolamine 3. Protonation (Acid Catalyst) product Schiff Base (Imine) (R-CH=N-Pyrimidine) + H₂O protonated_carbinolamine->product 4. Elimination of H₂O

Sources

Controlling side reactions in pyrimidine nitrile amidation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrimidine Nitrile Amidation

Welcome to the technical support center for pyrimidine nitrile amidation. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of converting pyrimidines bearing a nitrile group into amides or subsequent heterocycles. As specialists in synthetic chemistry, we understand that while this transformation is powerful, it is often plagued by competing side reactions that can diminish yields and complicate purification.

This document moves beyond simple protocols to provide in-depth, field-proven insights into why these side reactions occur and how to control them. We will explore the mechanistic underpinnings of common failures and offer robust, validated strategies to ensure the success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: My primary side product is the corresponding pyrimidine carboxylic acid, not the amide. What is happening?

A1: This indicates that the reaction conditions are too harsh, leading to the hydrolysis of the initially formed amide intermediate. Amide hydrolysis is often faster than nitrile hydration under forceful acidic or basic conditions.[1] To stop the reaction at the amide stage, you must use milder conditions, strictly control the amount of water present, and carefully monitor the reaction progress.[2][3][4]

Q2: I am not seeing any conversion of my pyrimidine nitrile. What are the most common reasons for a stalled reaction?

A2: Lack of reactivity in pyrimidine nitriles often stems from two main factors:

  • Insufficient Nitrile Activation: The cyano group on an electron-rich pyrimidine ring can be insufficiently electrophilic. Activation, typically with a Lewis acid or under strongly acidic/basic conditions, is necessary to facilitate nucleophilic attack.[5][6]

  • Steric Hindrance: Bulky groups near the nitrile or on the incoming amine can significantly slow down the reaction rate. In these cases, higher temperatures or more potent catalytic systems may be required.

Q3: My reaction is producing a complex mixture of unidentifiable polar byproducts. Where should I start my troubleshooting?

A3: A complex mixture often points to decomposition or multiple competing side pathways. The first step is to simplify the system. Re-run the reaction at a lower temperature to see if the number of byproducts decreases.[7] Ensure the absolute exclusion of water and oxygen, as pyrimidine systems can be sensitive. Finally, perform a baseline experiment without the coupling agent or catalyst to check for thermal stability of your starting material under the reaction conditions.

Troubleshooting Guide: Common Side Reactions & Mitigation

This section provides a detailed, problem-and-solution-oriented approach to the most common challenges encountered during pyrimidine nitrile amidation.

Issue 1: Uncontrolled Hydrolysis to Amide and Carboxylic Acid

Question: I'm trying to synthesize a pyrimidine amidine, but my main products are the pyrimidine amide and/or the pyrimidine carboxylic acid. How can I prevent this water-related side reaction?

Causality & Mechanism: The nitrile group is susceptible to nucleophilic attack by water, a reaction catalyzed by both acid and base.[8][9] The process occurs in two stages: first, hydration to the primary amide, and second, hydrolysis of the amide to the carboxylic acid.[4] Pyrimidine nitriles can be particularly prone to this due to the electronic nature of the heterocyclic ring. Under acidic conditions, the nitrile nitrogen is protonated, activating the carbon for attack by water.[10] Under basic conditions, direct nucleophilic attack by hydroxide ions occurs.[9]

Caption: Competing pathways in pyrimidine nitrile reactions.

Mitigation Strategies & Protocols:

  • Implement Strict Anhydrous Conditions: This is the most critical control parameter.[11]

    • Protocol: Preparing for Anhydrous Reaction

      • Glassware: Dry all glassware in an oven at 120°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator immediately before use.

      • Solvents: Use freshly distilled, anhydrous solvents. For example, distill THF from sodium/benzophenone or purchase high-purity anhydrous solvents and store them over molecular sieves (3Å or 4Å).

      • Reagents: Use freshly opened reagents. If solids may have absorbed moisture, dry them in a vacuum oven.

      • Atmosphere: Assemble the reaction apparatus hot and flush with an inert gas (Argon or Nitrogen) for 10-15 minutes before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.

  • Control Reaction Temperature: Hydrolysis is often accelerated at higher temperatures.

    • Insight: Running the reaction at the lowest possible temperature that still allows for reasonable conversion of the starting material can significantly suppress the rate of hydrolysis relative to the desired amidation.[7] Consider starting at 0°C or room temperature before attempting elevated temperatures.

  • Choose the Right Catalyst System:

    • For Base-Catalyzed Reactions: Avoid aqueous bases like NaOH or KOH solutions. Instead, use non-nucleophilic organic bases (e.g., DBU, DIPEA) or metal hydrides (e.g., NaH) in an anhydrous solvent.

    • For Acid-Catalyzed Reactions (Pinner-type): The classic Pinner reaction uses dry HCl gas bubbled through an anhydrous alcohol solution of the nitrile.[11] This in-situ formation of the imidate hydrochloride (Pinner salt) under strictly anhydrous conditions prevents hydrolysis to esters.[11][12]

Comparative Table: Impact of Water on Yield

Water Content (ppm in solvent)Typical Yield of Desired AmidineTypical Yield of Hydrolysis Products
< 10> 90%< 5%
5060-80%15-30%
> 200< 30%> 60%
Issue 2: Self-Condensation and Dimerization

Question: My reaction is clean at low conversion, but upon heating or extended reaction time, I form a major, less-polar byproduct which appears to be a dimer of my starting material.

Causality & Mechanism: If the carbon atom adjacent to the nitrile group (the α-carbon) on a substituent of the pyrimidine ring bears a proton, it can be deprotonated under basic conditions. The resulting carbanion is a potent nucleophile that can attack the electrophilic carbon of another nitrile molecule. This leads to the formation of β-enaminonitriles or other condensation products, consuming the starting material.[7]

G

Caption: Decision workflow for troubleshooting dimerization.

Mitigation Strategies & Protocols:

  • Modify Base and Temperature Conditions:

    • Insight: The rate of deprotonation is highly dependent on the strength of the base and the temperature.[7] Strong bases like LDA or LiHMDS at elevated temperatures are common culprits.

    • Strategy:

      • Switch to a milder base (e.g., Cs2CO3, K2CO3).

      • Use the base catalytically rather than stoichiometrically, if possible.

      • Maintain the lowest possible temperature. A study on nitrile condensation showed that different products could be obtained simply by controlling the reaction temperature, highlighting its critical role.[7]

  • Control Addition Rate:

    • Protocol: Slow Addition of Reagents

      • Prepare a solution of the pyrimidine nitrile in your anhydrous solvent.

      • Separately, prepare a solution of the base.

      • Cool the nitrile solution to the desired reaction temperature (e.g., 0°C or -78°C).

      • Add the base solution dropwise via a syringe pump over a prolonged period (e.g., 1-2 hours).

      • Rationale: This keeps the instantaneous concentration of the deprotonated, nucleophilic species low, favoring the reaction with the intended amine over self-condensation.

References

  • Gielen, H., et al. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. MDPI. Available at: [Link][5]

  • BenchChem. (2025). Overcoming side reactions in pyrimidine synthesis. BenchChem Tech Support. [No direct URL available from search, citing based on content][11]

  • SciSpace. (2020). Temperature controlled condensation of nitriles: efficient and convenient synthesis of b- enaminonitriles, 4-aminopyrimidines. SciSpace. Available at: [Link][7]

  • MDPI. (2020). Selective Hydration of Nitriles to Corresponding Amides in Air with Rh(I)-N-Heterocyclic Complex Catalysts. MDPI. Available at: [Link]

  • ACS Publications. (2023). Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. The Journal of Organic Chemistry. Available at: [Link]

  • ACS Publications. (2016). Iron Catalysis for Modular Pyrimidine Synthesis through β-Ammoniation/Cyclization of Saturated Carbonyl Compounds with Amidines. The Journal of Organic Chemistry. Available at: [Link]

  • RSC Publishing. (2016). Selective NaOH-catalysed hydration of aromatic nitriles to amides. Catalysis Science & Technology. Available at: [Link][13]

  • Chemistry LibreTexts. (2023). Conversion of nitriles to amides. Chemistry LibreTexts. Available at: [Link][8]

  • RSC Publishing. (2014). CeO2-catalyzed nitrile hydration to amide: reaction mechanism and active sites. Catalysis Science & Technology. Available at: [Link]

  • ResearchGate. (1944). The Chemistry of the Amidines. ResearchGate. [No direct URL available from search, citing based on content][12]

  • PMC. (2023). Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. PMC. Available at: [Link]

  • Chemistry Steps. (2024). Converting Nitriles to Amides. Chemistry Steps. Available at: [Link][2]

  • Master Organic Chemistry. (2023). Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry. Available at: [Link][10]

  • Semantic Scholar. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Semantic Scholar. Available at: [Link][14]

  • Quimicaorganica.org. (n.d.). Basic hydrolysis of nitriles. quimicaorganica.org. Available at: [Link][9]

  • Sciforum. (2020). Synthesis of Amidines and its application to pyrimidouracil synthesis. Sciforum. [No direct URL available from search, citing based on content][6]

  • ResearchGate. (2011). Synthesis of pyrimidines by direct condensation of amides and nitriles. ResearchGate. Available at: [Link]

  • PubMed. (2011). Synthesis of pyrimidines by direct condensation of amides and nitriles. PubMed. Available at: [Link]

  • Organic Chemistry. (n.d.). Amide to Nitrile - Common Conditions. organic-chemistry.org. Available at: [Link]

  • Wikipedia. (n.d.). Pinner reaction. Wikipedia. Available at: [Link][15]

  • ACS Publications. (2000). Chemoselective reactions of amidines: selective formation of iminopyrimidine regioisomers. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry. (n.d.). Nitrile to Amide - Common Conditions. organic-chemistry.org. Available at: [Link][16]

  • Chemistry Steps. (2024). Reactions of Nitriles. Chemistry Steps. Available at: [Link][3]

  • Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. Available at: [Link][17]

  • Organic Syntheses. (2024). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses. Available at: [Link][1]

  • Chemguide. (n.d.). Hydrolysing Nitriles. Chemguide. Available at: [Link][4]

  • ResearchGate. (2006). A generally applicable method for assessing the electrophilicity and reactivity of diverse nitrile-containing compounds. ResearchGate. Available at: [Link]

  • ResearchGate. (2014). Nitrile, amide and temperature effects on amidase-kinetics during acrylonitrile bioconversion by nitrile-hydratase/amidase in situ cascade system. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Recrystallization of N-aminopyrimidine-4-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the recrystallization of N-aminopyrimidine-4-carboximidamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining high-purity crystals of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of N-aminopyrimidine-4-carboximidamide?

A1: The ideal solvent for recrystallization is one in which N-aminopyrimidine-4-carboximidamide has high solubility at elevated temperatures and low solubility at room temperature or below.[1] For pyrimidine derivatives, common and effective solvent systems include ethanol, methanol, and ethyl acetate.[2] Solvent mixtures, such as hexane/acetone or hexane/THF, can also be employed to achieve the desired solubility profile.[2][3] Given the polar nature of the amino and carboximidamide groups, polar protic solvents like ethanol or methanol are excellent starting points.

For molecules with basic functionalities like the amino group in N-aminopyrimidine-4-carboximidamide, considering the crystallization of its salt form can be a useful strategy.[3][4] This can be achieved by using acidic solvents or by adding an acid to form a salt in situ, which may have more favorable crystallization properties.

Q2: My compound is not dissolving in the chosen solvent, even with heating. What should I do?

A2: If N-aminopyrimidine-4-carboximidamide is not dissolving, it indicates that the solvent is not a good choice at the current temperature. Here are a few troubleshooting steps:

  • Increase the Temperature: Ensure you are heating the solvent to its boiling point, as solubility generally increases with temperature.[5][6]

  • Increase Solvent Volume: Gradually add more hot solvent to the flask until the compound dissolves completely.[7] Be mindful not to add an excessive amount, as this can lead to poor recovery.

  • Switch to a More Polar Solvent: The presence of multiple nitrogen atoms and the carboximidamide group suggests that more polar solvents might be more effective. Consider solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which often exhibit high solubility for such compounds.[8][9] However, be aware that the solubility in these solvents may be less temperature-dependent, which could affect crystal formation upon cooling.[2]

  • Use a Co-solvent System: A mixture of two miscible solvents with different polarities can be effective.[5] For instance, you could dissolve the compound in a minimal amount of a highly polar solvent (like DMF or DMSO) and then add a less polar "anti-solvent" (like water or ethanol) dropwise until the solution becomes slightly cloudy. Reheating to achieve a clear solution and then allowing it to cool slowly can induce crystallization.

Q3: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. What is the problem?

A3: The absence of crystal formation after cooling indicates that the solution is not supersaturated.[2] This can be due to several factors:

  • Solution is Too Dilute: If too much solvent was used to dissolve the compound, the concentration may be too low for crystals to form upon cooling.

    • Solution: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool again.

  • Inappropriate Solvent: The compound may be too soluble in the chosen solvent, even at low temperatures.[1]

    • Solution: If solvent evaporation doesn't work, you may need to select a different solvent or a co-solvent system where the compound has lower solubility at cold temperatures.

  • Presence of Impurities: Impurities can sometimes inhibit crystal lattice formation.[2]

    • Solution: If the starting material is suspected to be highly impure, a preliminary purification step like column chromatography may be necessary before recrystallization.

Q4: The compound "oiled out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute.[5] It can also occur if the solution is cooled too rapidly.

  • Slow Down Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help with this.[2]

  • Use More Solvent: Reheat the solution and add more solvent to lower the saturation point.[2]

  • Change Solvents: Select a solvent with a lower boiling point or use a solvent mixture to adjust the solubility properties.

Troubleshooting Guide

This section provides a more detailed, step-by-step approach to resolving common issues encountered during the recrystallization of N-aminopyrimidine-4-carboximidamide.

Issue 1: Rapid Crystal Formation Leading to Small or Impure Crystals

Rapid precipitation often traps impurities within the crystal lattice, defeating the purpose of recrystallization.

Root Causes & Solutions:

Cause Explanation Solution
Solution is too concentrated A highly supersaturated solution can lead to rapid precipitation instead of slow, controlled crystal growth.Reheat the solution and add a small amount of additional hot solvent to slightly decrease the concentration.[2]
Rapid Cooling Placing the hot solution directly into an ice bath can cause the compound to "crash out" of the solution, trapping impurities.[7]Allow the solution to cool slowly to room temperature on a benchtop before moving it to an ice bath. Covering the flask can further slow the cooling process.[2]
Poor Solvent Choice The solvent may have a very steep solubility curve with respect to temperature for N-aminopyrimidine-4-carboximidamide.Experiment with different solvents or co-solvent systems to find one that allows for more gradual crystal formation.[2]
Issue 2: Colored Impurities in the Final Crystals

If the starting material has colored impurities, these may persist in the recrystallized product.

Protocol for Decolorization:

  • Dissolve the Compound: Dissolve the impure N-aminopyrimidine-4-carboximidamide in the minimum amount of hot recrystallization solvent.

  • Add Activated Charcoal: Add a small amount (1-2% of the solute's weight) of decolorizing charcoal to the hot solution.[10]

  • Boil Briefly: Keep the solution at or near boiling for a few minutes to allow the charcoal to adsorb the colored impurities.

  • Hot Filtration: Perform a hot gravity filtration to remove the charcoal.[10] This step must be done quickly to prevent the product from crystallizing prematurely in the funnel.

  • Cool and Crystallize: Allow the hot, colorless filtrate to cool slowly to induce crystallization.

Experimental Workflow & Visualization
Standard Recrystallization Protocol

A detailed, step-by-step methodology for a single-solvent recrystallization is provided below.

  • Solvent Selection: Choose an appropriate solvent where N-aminopyrimidine-4-carboximidamide is sparingly soluble at room temperature but very soluble at the solvent's boiling point.

  • Dissolution: Place the crude N-aminopyrimidine-4-carboximidamide in a conical flask and add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.[7]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then perform a hot filtration.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[11]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[10][11]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities from their surface.[5][7]

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator.

Recrystallization Workflow Diagram

Recrystallization_Workflow A Crude Compound in Flask B Add Minimum Hot Solvent A->B C Completely Dissolved? B->C C->B No D Hot Solution C->D Yes E Colored? D->E F Add Charcoal & Hot Filter E->F Yes G Slow Cooling to RT E->G No F->G H Ice Bath Cooling G->H I Vacuum Filtration H->I J Wash with Cold Solvent I->J K Dry Crystals J->K L Pure Crystals K->L

Caption: A flowchart illustrating the key steps in a standard single-solvent recrystallization process.

References

  • BenchChem. (n.d.). Technical Support Center: Crystallization of Pyrimidine Compounds.
  • Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. (2020, July 22). International Journal of Schiff Base Chemistry.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization.
  • University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3).
  • ResearchGate. (2015, December 31). How can I purify (recrystallization) NIPAm?.
  • University of York, Department of Chemistry. (n.d.). Single-solvent recrystallisation.
  • CUNY. (2025). Lab: Purification by Recrystallization.
  • MDPI. (2023, June 13). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX.
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Cayman Chemical. (n.d.). PRODUCT INFORMATION - Pyrimidine-4-Carboxylic Acid.

Sources

Technical Support Center: Stability of N-aminopyrimidine-4-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals working with N-aminopyrimidine-4-carboximidamide. Given the limited publicly available stability data for this specific molecule, this document provides a framework for establishing best practices for handling, storage, and, most importantly, a comprehensive guide to empirically determining its stability at room temperature. Our approach is centered on providing you with the rationale and tools to conduct self-validating experiments.

Section 1: Frequently Asked Questions - Initial Handling and Storage

This section addresses the most common initial inquiries regarding the handling and storage of N-aminopyrimidine-4-carboximidamide, with recommendations based on best practices for related aminopyrimidine compounds.

Q: What are the recommended storage conditions for solid N-aminopyrimidine-4-carboximidamide?

A: To ensure maximum shelf-life, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Key environmental factors to control are:

  • Moisture: The carboximidamide and amino groups are potentially susceptible to hydrolysis. Store with a desiccant if in a high-humidity environment.[2]

  • Light: Protect from direct sunlight and strong artificial light, as UV exposure can be a source of degradation for many organic molecules.[2][3]

  • Temperature: While the focus is room temperature stability, avoiding temperature extremes is a general best practice.[3] For long-term storage, refrigeration (2-8°C) is a prudent measure unless specified otherwise by the supplier.

Q: How should I prepare stock solutions, and are they stable?

A: Stock solutions should be prepared in a high-purity, anhydrous solvent in which the compound is freely soluble, such as DMSO or ethanol.[4] The stability of the compound in solution is generally lower than in its solid state and is highly dependent on the solvent and storage conditions. For a related compound, 4-aminopyridine (4-AP), it is recommended not to store aqueous solutions for more than one day.[4]

  • Initial Recommendation: Prepare stock solutions fresh for each experiment.

  • For Practicality: If you must store solutions, we recommend conducting a preliminary stability test (see Protocol 1) over 24-48 hours. Store solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q: What are the primary safety and handling precautions?

  • Always handle the compound in a well-ventilated area or a chemical fume hood.[8]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[2][9]

  • Avoid generating dust when handling the solid powder.[8]

  • Wash hands thoroughly after handling.[5]

Section 2: Troubleshooting Guide - Investigating Potential Instability

If you encounter reproducibility issues or observe changes in the compound, use this guide to diagnose potential stability problems.

Q: My experimental results are inconsistent. Could compound instability be the cause?

A: Yes, inconsistent results are a classic sign of compound degradation, especially if the potency or activity of your compound appears to decrease over time. Degradation can lead to a lower effective concentration of the active molecule and the introduction of new, potentially interfering species.

Troubleshooting Steps:

  • Review Solution Preparation: Were solutions prepared fresh from solid stock for each experiment? If not, solution instability is a primary suspect.

  • Check Solid Stock: Visually inspect the solid material for any changes (see next question).

  • Perform a Purity Check: The most definitive way to confirm or rule out instability is to analyze the compound's purity via HPLC. Compare a sample of your current stock (solid or solution) against a freshly opened vial or a new lot, if available. A significant increase in impurity peaks or a decrease in the main peak area suggests degradation.

Q: I've observed a change in the physical appearance (e.g., color, clumping) of my solid compound. What does this mean?

A: A change in the physical appearance of a powder is a strong indicator of a chemical change.

  • Color Change (e.g., off-white to yellow/brown): Often indicates oxidation or the formation of conjugated degradation products.

  • Clumping/Caking: Suggests moisture absorption, which can accelerate hydrolytic degradation.

If you observe these changes, the material should be considered suspect. It is critical to re-qualify the material using an analytical technique like HPLC to determine its purity before further use (see Protocol 1).

Q: My solution of the compound has turned yellow or developed a precipitate. What should I do?

A: This indicates a definite stability issue within the solution.

  • Color Change: Similar to the solid state, this points to degradation, likely accelerated by the solvent, pH, light, or dissolved oxygen.

  • Precipitation: This could mean either the compound is degrading into an insoluble product or its solubility is lower than initially thought, and it is crashing out of solution.

Actionable Advice:

  • Immediately discard the solution.

  • Prepare a fresh solution for your experiments.

  • To investigate further, you can analyze the discolored solution and a freshly prepared one via HPLC to identify the degradation products. This is the first step in a forced degradation study, as outlined in the protocol below.

Section 3: Experimental Protocols for Stability Assessment

Since no standard stability data exists, you must determine it empirically. The cornerstone of this process is the development of a stability-indicating analytical method , which is a method proven to be able to separate the intact drug from its degradation products.[10][11]

Protocol 1: Development of a Stability-Indicating HPLC-UV Method and Forced Degradation Study

This protocol provides a self-validating system to assess the stability of N-aminopyrimidine-4-carboximidamide. The goal of the forced degradation part is to intentionally stress the compound to generate potential degradation products and prove that the HPLC method can detect them.[12]

Objective: To develop an HPLC method and use it to determine the stability of the compound under room temperature storage by first proving it can identify degradation under stress conditions.

Materials:

  • N-aminopyrimidine-4-carboximidamide

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid (FA) or Trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • C18 reverse-phase HPLC column

  • HPLC system with a UV or Photodiode Array (PDA) detector

Methodology:

Part A: Initial Method Development

  • Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 ACN/water).

  • Starting HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% FA in water

    • Mobile Phase B: 0.1% FA in ACN

    • Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min

    • Detection: UV detector set to a wavelength where the compound has maximum absorbance (e.g., determined by a UV scan, likely around 245-260 nm).[4]

  • Optimization: Inject the sample and adjust the gradient to achieve a sharp, symmetrical peak for the parent compound with a retention time of 5-10 minutes.

Part B: Forced Degradation Study [11][12] For each condition, a control sample (compound in solvent, without stress agent) should be run in parallel.

  • Acid Hydrolysis: Add HCl to the sample solution to a final concentration of 0.1 N. Heat at 60°C for 4-8 hours.

  • Base Hydrolysis: Add NaOH to the sample solution to a final concentration of 0.1 N. Let stand at room temperature for 4-8 hours.

  • Oxidation: Add H₂O₂ to the sample solution to a final concentration of 3%. Let stand at room temperature for 8-24 hours.

  • Thermal Degradation: Heat a solution of the compound at 80°C for 24 hours. Also, heat the solid powder at 80°C.

  • Photostability: Expose a solution and solid sample to direct light (using a photostability chamber if available) for 24 hours.

  • Analysis: After exposure, neutralize the acid/base samples and dilute all samples to the initial concentration. Analyze by the developed HPLC method.

Validation of the Method:

  • The method is considered "stability-indicating" if you observe a decrease in the peak area of the parent compound and the appearance of new peaks (degradation products) that are well-resolved from the parent peak. The total peak area should be approximately conserved (a "mass balance" analysis).

Part C: Room Temperature Stability Study

  • Setup: Place accurately weighed samples of the solid compound in sealed, clear, and amber vials. Store them under controlled room temperature conditions (e.g., 25°C / 60% Relative Humidity).

  • Time Points: Designate time points for analysis (e.g., T=0, 1, 3, 6, and 12 months).

  • Analysis: At each time point, prepare a solution from the stored solid to a known concentration and analyze it using the validated stability-indicating HPLC method.

  • Data Recording: Record the purity of the compound (as a percentage of the main peak area relative to the total area) and the percentage of any major degradation products.

Workflow for Stability Assessment

Stability_Assessment_Workflow cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Long-Term Stability Study cluster_2 Phase 3: Analysis & Reporting A Compound Receipt & Initial Characterization B Develop HPLC-UV Method A->B C Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) B->C D Validate Method as 'Stability-Indicating' C->D Assess peak purity & resolution E Set Up Study Samples (e.g., 25°C/60% RH) D->E F Analyze at Time Points (T=0, 1, 3, 6 mo...) E->F G Quantify Purity & Degradants F->G G->F Next time point H Analyze Trends & Calculate Shelf-Life G->H I Final Stability Report H->I

Caption: Workflow for establishing the stability of a compound.

Data Summary Table for Room Temperature Stability
Time PointStorage ConditionAppearancePurity by HPLC (%)Major Degradant 1 (%)Major Degradant 2 (%)Total Degradants (%)
025°C / 60% RHWhite Powder99.8< 0.05< 0.050.2
1 Month25°C / 60% RH
3 Months25°C / 60% RH
6 Months25°C / 60% RH

Section 4: Understanding Potential Degradation

Q: What are the most likely chemical degradation pathways for N-aminopyrimidine-4-carboximidamide at room temperature?

A: Based on its chemical structure, the most probable non-enzymatic degradation pathway, especially in the presence of moisture, is hydrolysis . There are two primary sites susceptible to hydrolysis:

  • The Carboximidamide Group: This group can hydrolyze to the corresponding carboxylic acid and ammonia. This is often the most labile site.

  • The N-amino Group on the Pyrimidine Ring: While generally more stable than the exocyclic imidamide, this C-N bond can also undergo hydrolysis, particularly under harsh acidic or basic conditions, to yield a hydroxypyrimidine derivative.

Other potential pathways, especially under stress conditions, include oxidation (at the amino groups or the aromatic ring) and photolytic degradation. The general pyrimidine degradation pathways described in biological systems involve enzymatic ring opening and are less likely to occur under typical storage conditions but provide insight into the molecule's inherent chemical bonds.[13][14][15]

Potential Hydrolytic Degradation Pathways

Degradation_Pathways cluster_hydrolysis Primary Hydrolysis Pathways Parent N-aminopyrimidine-4-carboximidamide ProdA N-aminopyrimidine-4-carboxylic acid + Ammonia Parent->ProdA Hydrolysis of carboximidamide ProdB 4-hydroxypyrimidine-4-carboximidamide + Ammonia Parent->ProdB Hydrolysis of C4-amino group

Caption: Likely hydrolytic degradation routes for the compound.

References

  • 4-AMINOPYRIDINE For Synthesis MSDS. (2013, August 2). Loba Chemie. [Link]

  • Kim, J., et al. An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. Journal of Biological Chemistry. [Link]

  • pyrimidine degradation pathway: Topics by Science.gov. [Link]

  • Scheme of pyrimidine degradation pathways showing the four steps and... - ResearchGate. [Link]

  • 4-AMINOPYRIDINE (FOR SYNTHESIS) Product Information. Suvchem Laboratory Chemicals. [Link]

  • Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. [Link]

  • Richardson, J. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. [Link]

  • Boren, J., et al. (2010). Metabolomics identifies pyrimidine starvation as the mechanism of 5-aminoimidazole-4-carboxamide-1-β-riboside (AICAr) induced apoptosis in multiple myeloma cells. PLoS ONE. [Link]

  • van der Wel, T., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry. [Link]

  • 2-Aminopyrimidine-4-carboxylic acid PubChem Entry. [Link]

  • Lord, J. S., et al. (2017). Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino...}. Acta Crystallographica Section E. [Link]

  • Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency. [Link]

  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding. [Link]

  • Design, synthesis, and biological evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine derivatives as beta amyloid cleaving enzyme-1 inhibitors. (2019, May 15). Chemical Biology & Drug Design. [Link]

  • 4-Aminopyrimidine PubChem Entry. [Link]

Sources

Overcoming steric hindrance in pyrimidine cyclization reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrimidine Synthesis Division

Guide: Overcoming Steric Hindrance in Pyrimidine Cyclization Reactions

Welcome to the technical support center for synthetic and medicinal chemists. As a Senior Application Scientist, I've frequently collaborated with research teams facing challenges in heterocyclic synthesis. A recurring and often frustrating obstacle is steric hindrance, particularly during the critical cyclization step in pyrimidine synthesis. Bulky substituents, essential for modulating the pharmacological properties of a target molecule, can unfortunately prevent the very reaction needed to create the core scaffold.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios. It moves from foundational concepts to advanced strategies, providing not just protocols, but the underlying chemical logic to empower you to make informed decisions in your own experiments.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

Q1: What is steric hindrance, and how does it specifically impede pyrimidine cyclization?

A1: Steric hindrance is a non-bonding interaction that arises when the size of atoms or groups within a molecule prevents chemical reactions from occurring at a desired rate, or at all. In the context of pyrimidine synthesis, which typically involves the condensation of a 1,3-dicarbonyl equivalent with an amidine, urea, or guanidine, steric hindrance manifests as a spatial "clash" between bulky substituents.[1][2]

The key cyclization step involves an intramolecular nucleophilic attack by a terminal nitrogen of the N-C-N component onto a carbonyl carbon. If large groups are present on the atoms involved in this ring closure (e.g., on the α-carbon of the dicarbonyl compound or on the nitrogen of the amidine), they can physically block the required orbital overlap for bond formation. This increases the activation energy of the cyclization step, often leading to the accumulation of an uncyclized intermediate, low yields, or complete reaction failure.[3]

// Steric Clash Annotation node [shape=none, fontsize=14, fontcolor="#EA4335"]; StericClash [label="Steric Clash\nhinders attack!"]; StericClash -> Clash [arrowhead=curve, style=dashed, color="#EA4335", penwidth=2]; } caption: "Mechanism showing where steric clashes impede cyclization."

Q2: My reaction has stalled, and I've isolated the uncyclized intermediate. What are my immediate troubleshooting steps?

A2: Isolating the uncyclized intermediate is an excellent diagnostic outcome. It confirms the initial condensation has occurred but the final ring-closure is the rate-limiting step. This is often due to insufficient activation energy to overcome the steric barrier.[3] Your primary strategies should focus on increasing the energy of the system or enhancing the reactivity of the electrophilic carbonyl.

  • Increase Temperature: This is the most direct approach to provide the necessary activation energy. Refluxing in a higher-boiling solvent (e.g., switching from ethanol to toluene or xylene) can often drive the reaction to completion.[3][4]

  • Increase Catalyst Concentration/Strength: If using an acid catalyst (common in Biginelli-type reactions), increasing its concentration or switching to a stronger acid can enhance the protonation of the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack.[3]

  • Microwave Irradiation: Microwave-assisted synthesis is highly effective for overcoming steric barriers. The rapid, uniform heating can significantly accelerate reaction rates and improve yields for sluggish cyclizations.[5][6]

Part 2: Troubleshooting Guide - Advanced Strategies

This section addresses specific experimental issues with detailed, field-proven solutions.

Q3: I've tried increasing the temperature and catalyst loading, but my yield is still poor for a substrate with a bulky ortho-substituted aryl group. What's next?

A3: When standard thermal and catalytic adjustments fail, the issue may be more than just activation energy; solvent effects and catalyst choice become critical. Ortho-substituents are particularly problematic as they can restrict the rotation needed to achieve the correct conformation for cyclization.[7]

  • The Role of the Solvent: The solvent does more than just dissolve reactants; it can stabilize intermediates and influence transition states. A systematic solvent screen is a powerful optimization tool.[8]

    • Protic Solvents (e.g., Ethanol, Methanol): Can participate in hydrogen bonding, potentially stabilizing the open-chain intermediate in an unfavorable conformation. However, aqueous ethanol has shown remarkable benefits in some multi-component reactions for pyrimidine synthesis.[8]

    • Polar Aprotic Solvents (e.g., DMF, DMSO, CH3CN): These are often excellent choices for sterically demanding reactions. They can help solvate charged intermediates without interfering via hydrogen bonding, sometimes accelerating the cyclization step.[9]

    • Non-Polar Solvents (e.g., Toluene, Dioxane): Useful for high-temperature reactions and can favor the less-polar transition state of the cyclization.

  • Advanced Catalysis: If simple acid/base catalysis is insufficient, more sophisticated catalysts can offer a solution.

    • Lewis Acids (e.g., SmCl₃, Yb(OTf)₃): Can coordinate to the carbonyl oxygen, providing potent activation towards nucleophilic attack. Lewis acid catalysis is a known strategy for pyrimidine synthesis, especially under microwave irradiation.[6]

    • Transition Metal Catalysts (e.g., Cu(II), Fe(II), Ni): A variety of transition metal-catalyzed methods exist for pyrimidine synthesis, which may proceed through different mechanisms that are less sensitive to steric bulk.[6][10][11] For instance, copper-catalyzed cycloadditions of alkynes with amidines are a powerful tool for constructing the pyrimidine ring.[10]

Data-Driven Decision Making: Solvent & Catalyst Effects

The following table summarizes hypothetical but realistic results for the cyclization of a sterically hindered precursor, illustrating the impact of strategic choices.

Entry Catalyst (mol%) Solvent Temperature (°C) Time (h) Yield (%) Notes
1p-TsOH (20)Ethanol78 (Reflux)2415%Baseline condition; significant uncyclized intermediate observed.
2p-TsOH (20)Toluene110 (Reflux)2445%Higher temperature improves yield but reaction is slow.
3p-TsOH (20)Toluene150 (MW)0.575%Microwave irradiation significantly accelerates the reaction.[5]
4Yb(OTf)₃ (10)CH₃CN82 (Reflux)1288%Lewis acid catalysis provides superior activation.[6]
5CuI (5)DMF120892%Transition metal catalysis offers an alternative, highly efficient pathway.[10]
Q4: My target molecule is extremely complex, and all attempts at direct cyclization have failed. Are there any "unconventional" strategies to build the pyrimidine ring?

A4: Yes. For exceptionally challenging substrates, particularly in late-stage functionalization for drug development, you may need to fundamentally alter the synthetic approach.

  • Protecting Groups: While it adds steps, the strategic use of protecting groups can temporarily reduce steric bulk. For example, if a bulky substituent contains a reactive group (like an -OH or -NH₂), protecting it might alter its conformational preference and reduce its steric influence during the critical cyclization step.

  • Deconstruction-Reconstruction Strategy: This is an elegant, modern approach for modifying complex pyrimidines. The existing pyrimidine ring is "deconstructed" by converting it into an N-arylpyrimidinium salt, which then cleaves to form a reactive iminoenamine intermediate. This intermediate, a surrogate for a 1,3-dicarbonyl, can then be "reconstructed" with a new N-C-N fragment (like a different amidine or hydroxylamine) to form a novel, highly substituted pyrimidine or even other heterocycles like pyrazoles.[12][13] This strategy bypasses the problem of direct cyclization with hindered fragments by forming the key C-C-C backbone first.

Deconstruction Start Complex, Sterically Hindered Pyrimidine Salt Transform to N-Arylpyrimidinium Salt Start->Salt Tf₂O, Ar-NH₂ Cleavage Ring Cleavage (Deconstruction) Salt->Cleavage Base (e.g., Piperidine) Intermediate Reactive Iminoenamine Intermediate Cleavage->Intermediate Cyclization De Novo Cyclization (Reconstruction) Intermediate->Cyclization NewReactant + New N-C-N Reagent (e.g., Amidine, Guanidine) NewReactant->Cyclization End New, Diversified Pyrimidine Analogue Cyclization->End Base (e.g., NaOEt)

Part 3: Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Cyclization of Hindered Substrates

This protocol is a starting point and should be optimized for your specific substrates.

  • Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the 1,3-dicarbonyl compound (1.0 mmol, 1.0 eq), the amidine hydrochloride or urea (1.2 mmol, 1.2 eq), and the chosen catalyst (e.g., p-TsOH, 0.2 mmol, 20 mol%).

  • Solvent Addition: Add 3-5 mL of a high-boiling solvent (e.g., toluene, dioxane, or DMF).

  • Reaction Setup: Seal the vial with a septum cap. Place it in the cavity of a laboratory microwave reactor.

  • Microwave Conditions: Set the reaction temperature to 150 °C, the maximum pressure to 20 bar, and the reaction time to 30 minutes with active stirring. Safety Note: Always consult the microwave reactor's manual for safe operating procedures.

  • Work-up: After the reaction, cool the vial to room temperature using compressed air.[3] Quench the reaction by adding 10 mL of saturated NaHCO₃ solution.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure pyrimidine.[3]

References

  • Synthesis of pyrimidines from dinitrogen and carbon. (2022). National Science Review, 10(2). Oxford Academic. Retrieved from [Link]

  • Optimization of different solvents for the model reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Blocking cyclobutane pyrimidine dimer formation by steric hindrance. (2016). Organic & Biomolecular Chemistry, 14(18), 4259-4267. PubMed. Retrieved from [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). Catalysts, 13(1), 180. MDPI. Retrieved from [Link]

  • Pyrimidine. (n.d.). Wikipedia. Retrieved from [Link]

  • Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. (2025). Organic & Biomolecular Chemistry, 23(11), 2704-2711. PubMed. Retrieved from [Link]

  • Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. (2023). Molecules, 28(7), 3073. MDPI. Retrieved from [Link]

  • Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. (2021). RSC Advances. Semantic Scholar. Retrieved from [Link]

  • A deconstruction–reconstruction strategy for pyrimidine diversification. (2024). Nature Chemistry. PMC. Retrieved from [Link]

  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2025). Journal of Drug Delivery and Therapeutics, 15(8-S), 1-20. Retrieved from [Link]

  • Bergman cyclization of sterically hindered substrates and observation of phenyl-shifted products. (2005). The Journal of Organic Chemistry, 70(15), 6120-6129. PubMed. Retrieved from [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Advances, 11(12), 6891-6912. RSC Publishing. Retrieved from [Link]

  • Blocking cyclobutane pyrimidine dimer formation by steric hindrance. (2016). Organic & Biomolecular Chemistry, 14(18), 4259-4267. RSC Publishing. Retrieved from [Link]

  • Preparation of Pyrazolyl-Pyrimidine Skeleton Porous-Organic-Polymer Supported Single-Site Nickel Composites as Efficient Catalysts for the Synthesis of Substituted Pyrimidines Through Acceptorless Dehydrogenation. (2023). SSRN. Retrieved from [Link]

  • Switchable Multicomponent Cyclization Reactions to Access Fluoroalkylated Dihydropyrimidines and Pyrimidines Under Sol-vent-Free Conditions. (2021). ResearchGate. Retrieved from [Link]

  • K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. (2020). The Journal of Organic Chemistry, 85(5), 3959-3968. PMC. Retrieved from [Link]

  • A deconstruction–reconstruction strategy for pyrimidine diversification. (2024). ResearchGate. Retrieved from [Link]

Sources

Catalysts for enhancing reactivity of pyrimidine-4-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-4-AMID-REACT-001 Subject: Catalyst Selection & Reactivity Enhancement Guide Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Core Technical Analysis: The Reactivity Paradox

Before selecting a catalyst, you must understand the electronic environment of your substrate. Pyrimidine-4-carboximidamide presents a specific challenge compared to standard benzamidines.

  • The Problem (Electronic Deficit): The pyrimidine ring is strongly electron-withdrawing (π-deficient). This pulls electron density away from the exocyclic amidine group.

  • The Consequence: The amidine nitrogen is less nucleophilic and less basic (pKa ~8–9) compared to benzamidine (pKa ~11.6).

  • The implication for Catalysis: Standard protocols for benzamidines often fail here. You cannot rely solely on the intrinsic nucleophilicity of the amidine. You must either hyper-activate the electrophile (using Lewis Acids) or deprotonate completely (using strong Bases) to drive the reaction.

Catalyst Selection & Troubleshooting Modules

Module A: Enhancing Nucleophilic Attack (Base Catalysis)

Use when reacting with: Esters, 1,3-dicarbonyls, or nitriles to form fused systems (e.g., Pyrimidopyrimidines).[1]

The Issue: The reaction stalls or yields are <20% because the neutral amidine is too weak to attack the electrophile.

Catalyst / ReagentRoleRecommended ConditionWhy it works (Mechanism)
Sodium Ethoxide (NaOEt) Strong Base (Stoichiometric)Reflux in EtOHFully deprotonates the amidine to the amidinate anion, restoring nucleophilicity lost to the pyrimidine ring.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) Organobase Catalyst80°C in DMF/DMSOSoluble organic base. Enhances solubility of the polar pyrimidine substrate in non-protic solvents.
Cesium Carbonate (Cs₂CO₃) Mild Base / Surface Active100°C in Dioxane"Heterogeneous" effect. Useful when the product is sensitive to strong alkoxides.

Troubleshooting Protocol:

  • Symptom: Starting material remains consumed, but no product forms.

  • Diagnosis: The pyrimidine ring nitrogens (N1/N3) may be protonated by the solvent or acidic byproducts, deactivating the molecule.

  • Fix: Switch to NaH (Sodium Hydride) in dry THF to ensure irreversible deprotonation.

Module B: Electrophile Activation (Lewis Acid Catalysis)

Use when reacting with: Aldehydes (Biginelli-type), Ketones, or sluggish esters.

The Issue: The amidine is available, but the electrophilic partner is not reactive enough to overcome the amidine's sluggishness.

CatalystRoleLoadingSpecific Utility
ZnCl₂ (Zinc Chloride) Lewis Acid10–20 mol%Coordinates to the carbonyl oxygen of the partner, lowering the LUMO energy for attack by the amidine.[1]
Cu(OAc)₂ (Copper Acetate) Oxidative Catalyst10–20 mol%Essential for oxidative couplings (e.g., making pyrimidopyrimidines from methyl-arenes).
Yb(OTf)₃ (Ytterbium Triflate) Lanthanide Lewis Acid5 mol%Water-tolerant. Use this if you cannot maintain strictly anhydrous conditions.

Critical Warning (Catalyst Poisoning): The N1 and N3 nitrogens in the pyrimidine ring are excellent ligands. They can chelate your metal catalyst, removing it from the reaction cycle.

  • Solution: If 10 mol% fails, increase loading to 30 mol% to saturate the "poisoning" sites on the pyrimidine ring, leaving free metal for catalysis.

Module C: Mitigation of Hydrolysis (The #1 Side Reaction)

The Issue: Amidines are thermodynamically unstable toward hydrolysis, converting to Pyrimidine-4-carboxamide (amide) and ammonia. This is accelerated by both acid and base.

Visualizing the Failure Mode:

HydrolysisPath cluster_0 Desired Pathway (Cyclization) cluster_1 Parasitic Pathway (Hydrolysis) Amidine Pyrimidine-4- carboximidamide Fused Fused Heterocycle (e.g., Pyrimidopyrimidine) Amidine->Fused + Electrophile (Fast Kinetics needed) Amide Pyrimidine-4- carboxamide (Dead End) Amidine->Amide Slow but Irreversible Water H₂O (Trace) Water->Amidine

Figure 1: Kinetic competition between desired cyclization and parasitic hydrolysis. High reaction rates are required to outcompete moisture.

Preventative Protocol:

  • Solvent Drying: Do not rely on "bottle dry" solvents. Use molecular sieves (3Å or 4Å) in the reaction vessel.

  • Concentration: Run reactions at high concentration (>0.5 M). Hydrolysis is pseudo-first-order with respect to water; condensation is second-order. High concentration favors condensation.

  • Temperature: Rapid heating (Microwave) often favors the condensation product over hydrolysis.

Standardized Experimental Protocols

Protocol A: Base-Mediated Cyclization (Synthesis of Pyrimidopyrimidines)

Target: Fusing a second ring onto the pyrimidine-4-carboximidamide.

  • Preparation: In a flame-dried flask under Argon, dissolve Pyrimidine-4-carboximidamide HCl salt (1.0 equiv) in anhydrous Ethanol (0.5 M).

  • Activation: Add NaOEt (2.5 equiv). Note: You need 1 equiv to neutralize the HCl salt, and 1.5 equiv to activate the amidine.

  • Addition: Add the 1,3-dicarbonyl electrophile (e.g., diethyl malonate) (1.1 equiv).

  • Reaction: Reflux (78°C) for 4–6 hours.

    • Checkpoint: Monitor via LC-MS.[2] Look for [M+H]+ corresponding to Product. If [M+H]+ = Starting Material + 1 (Hydrolysis), stop and re-dry solvents.

  • Workup: Cool to 0°C. Acidify to pH 5 with Acetic Acid to precipitate the product. Filter and wash with cold water.

Protocol B: Copper-Catalyzed Oxidative Coupling

Target: Reaction with benzyl amines or methyl arenes.

  • Mix: Combine Pyrimidine-4-carboximidamide (1.0 equiv), Methyl-arene (1.2 equiv), CuCl (15 mol%) , and Cs₂CO₃ (2.0 equiv) in DMSO.

  • Oxidant: Bubble O₂ gas or use an air balloon (Essential for the oxidative mechanism).

  • Heat: Stir at 100°C for 15 hours.

  • Mechanism: The Cu(I)/Cu(II) cycle activates the benzylic C-H bond, allowing nucleophilic attack by the amidine nitrogen.

Decision Logic for Researchers

Use this logic flow to select your reaction conditions.

DecisionTree Start Start: Reacting Pyrimidine-4-carboximidamide Partner What is the Electrophilic Partner? Start->Partner Esters Esters / 1,3-Dicarbonyls Partner->Esters Condensation Aldehydes Aldehydes / Ketones Partner->Aldehydes Addition CH_Act Methyl Arenes (C-H Activation) Partner->CH_Act Coupling BaseCat USE: NaOEt or NaH (Stoichiometric Base) Drive equilibrium via deprotonation Esters->BaseCat LewisCat USE: ZnCl₂ or Yb(OTf)₃ (Lewis Acid) Activate Carbonyl Oxygen Aldehydes->LewisCat MetalCat USE: CuCl / O₂ (Oxidative Coupling) Radical/Oxidative Mechanism CH_Act->MetalCat

Figure 2: Catalyst selection decision matrix based on electrophilic partner.

Frequently Asked Questions (FAQ)

Q: Why is my yield low compared to benzamidine reactions? A: The pyrimidine ring is an electron sink. It reduces the pKa of the amidine, making it a poorer nucleophile. You cannot rely on "passive" reactivity; you must force the reaction with stronger bases (NaH) or higher temperatures (Microwave).

Q: I see a peak with Mass = (Starting Material + 1) in LCMS. What is it? A: This is likely the hydrolysis product, Pyrimidine-4-carboxamide (Amidine - NH + O). This indicates your solvent is wet. Amidines hydrolyze rapidly in the presence of water and heat. Add 4Å molecular sieves.

Q: Can I use Pyridine as a solvent? A: It is not recommended. Pyridine can compete with your amidine for binding to Lewis Acid catalysts (if used). Furthermore, pyridine is not basic enough to fully deprotonate the amidine. Use DMF or DMSO for solubility, or EtOH for protic compatibility.

References

  • Huy, P. H., & Zoller, B. (2019).[3] Boron Lewis Acid Catalysis: How to Synthesize Amides Atom-Efficiently. Nachrichten aus der Chemie.[3][4] (Discusses Lewis acid activation mechanisms relevant to amidine/amine condensation).

  • Kim, J., Stahl, S. S. (2015).[5] Cu-catalyzed aerobic oxidative three-component coupling... Journal of Organic Chemistry, 80, 2448-2454.[5] (Establishes protocols for Copper-catalyzed amidine synthesis and coupling).

  • Mondal, S., et al. (2020).[1][6] Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis.[7] MDPI, Chemical Proceedings. (Specific protocols for pyrimidopyrimidine synthesis from amidines).

  • Guo, W., et al. (2017).[1][4] A Four-Component Reaction Strategy for Pyrimidine Carboxamide Synthesis.[4] Angewandte Chemie Int.[4] Ed. (Palladium-catalyzed oxidative processes for pyrimidine derivatives).

  • Chemistry LibreTexts. (2023). Hydrolysis of Amides and Amidines.[8][9] (Mechanistic grounding for the hydrolysis side-reaction troubleshooting).

Sources

Validation & Comparative

A Guide to the ¹H NMR Spectral Analysis of N-aminopyrimidine-4-carboximidamide: A Predictive and Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum of N-aminopyrimidine-4-carboximidamide. As a molecule of interest in medicinal chemistry and drug development, its unambiguous structural characterization is paramount. ¹H NMR spectroscopy serves as a primary tool for this purpose, offering detailed information about the molecular structure, proton environments, and electronic properties.

Given that a definitive, published spectrum for this specific molecule is not widely available, this guide will employ a predictive methodology grounded in fundamental NMR principles and comparative data from structurally related compounds. We will deconstruct the molecule's functional groups, predict the chemical shifts and coupling patterns of its protons, and compare these predictions to known spectral data of simpler pyrimidine analogues. This approach not only provides a robust hypothesis for the actual spectrum but also serves as an educational framework for interpreting the spectra of complex heterocyclic systems.

Experimental Protocol: Best Practices for Data Acquisition

To ensure high-quality, interpretable data, a standardized experimental protocol is crucial. The following represents a best-practice methodology for acquiring the ¹H NMR spectrum of N-aminopyrimidine-4-carboximidamide.

Rationale for Choices:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is selected as the solvent. Its ability to form hydrogen bonds helps in resolving the signals of exchangeable protons (N-H), which might otherwise be broadened or unobservable in non-polar solvents like chloroform-d (CDCl₃). Its residual solvent peak (~2.50 ppm) is typically in a region that does not interfere with most signals.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolve complex coupling patterns.

  • Reference: Tetramethylsilane (TMS) is used as the internal standard, with its signal set to 0.00 ppm.

Step-by-Step Protocol:

  • Sample Preparation: Weigh approximately 5-10 mg of the N-aminopyrimidine-4-carboximidamide sample.

  • Dissolution: Dissolve the sample in ~0.6 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Homogenization: Gently vortex the tube until the sample is fully dissolved.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity and signal resolution.

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse angle, 1-2 second relaxation delay, 16-32 scans for good signal-to-noise ratio).

  • D₂O Exchange (Optional but Recommended): To confirm the identity of N-H protons, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The signals corresponding to the exchangeable N-H protons will diminish or disappear.[1][2]

Predicted ¹H NMR Spectrum and Structural Assignments

The structure of N-aminopyrimidine-4-carboximidamide contains several distinct proton environments. Our predictive analysis is based on established chemical shift ranges and the electronic effects (inductive and resonance) of the substituents on the pyrimidine ring.[3][4]

Molecular Structure and Proton Labeling:

Caption: Molecular structure of N-aminopyrimidine-4-carboximidamide with proton labels.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Prediction
H₂8.8 - 9.0Singlet (s)1HFlanked by two electronegative nitrogen atoms, this proton is highly deshielded.
H₆8.5 - 8.7Doublet (d)1HAdjacent to ring nitrogen N1 and coupled to H₅. Deshielded by the aromatic system.
H₅7.5 - 7.7Doublet (d)1HCoupled to H₆. Less deshielded than H₆ as it is further from the ring nitrogens.
N-NH₂ (amino)5.5 - 6.5Broad Singlet (br s)2HExchangeable protons on nitrogen. The chemical shift is variable and concentration-dependent.[1][5] Appears as a broad signal due to rapid exchange and quadrupolar coupling with the ¹⁴N nucleus.
C(=NH)NH ₂ (amidine)7.0 - 8.5Broad Singlet (br s)3HIncludes two protons on the -NH₂ group and one on the =NH group. These protons are exchangeable and likely to be very broad, possibly overlapping. Their chemical shift is highly dependent on tautomerism and hydrogen bonding.

Detailed Spectral Interpretation:

  • Aromatic Region (7.5 - 9.0 ppm): The pyrimidine ring protons are expected in the downfield region due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atoms.[4]

    • H₂: This proton is situated between two nitrogens, leading to the strongest deshielding effect, and should appear as a singlet furthest downfield.

    • H₆ and H₅: These two protons form a simple AX spin system. H₆, being closer to a ring nitrogen (N1), will be downfield relative to H₅. They should appear as a pair of doublets with a typical ortho-coupling constant (³J) of approximately 5-6 Hz.

  • Exchangeable Protons (N-H): The molecule has five exchangeable protons from the N-amino and carboximidamide groups. In DMSO-d₆, these are typically observable as broad signals.[2]

    • N-amino (-NH₂): This group's signal is expected to be a broad singlet. Its chemical shift can vary significantly based on solvent, temperature, and concentration.[1]

    • Carboximidamide (-C(=NH)NH₂): The three protons of this group are all exchangeable and are expected to produce very broad signals. Due to potential tautomerism and restricted rotation around the C-N bonds, these signals might be complex or even merged into one very broad hump. The imine proton (=NH) could be shifted significantly downfield compared to the amine (-NH₂) protons.[6] Confirmation via D₂O exchange is essential for assigning these peaks definitively.

Comparative Analysis: N-aminopyrimidine-4-carboximidamide vs. 4-Aminopyrimidine

To understand the influence of the N-amino and carboximidamide substituents, it is instructive to compare the predicted spectrum with the known spectrum of a simpler analogue, 4-aminopyrimidine.

Caption: Comparison of ¹H NMR data for 4-Aminopyrimidine and the target molecule.

Key Differences and Insights:

  • Downfield Shift of Ring Protons: All pyrimidine ring protons (H₂, H₅, H₆) in N-aminopyrimidine-4-carboximidamide are predicted to be shifted downfield compared to 4-aminopyrimidine.[7][8] This is primarily due to the electron-withdrawing nature of the C4-carboximidamide group, which deshields the entire aromatic system.

  • Introduction of New Signals: The most obvious difference is the appearance of new, broad signals corresponding to the N-amino and carboximidamide protons. These signals provide direct evidence for the presence of these functional groups.

  • Complexity: The spectrum of the target molecule is inherently more complex due to the presence of multiple exchangeable protons, which may overlap and require 2D NMR techniques (like HSQC/HMBC) for unambiguous assignment if resolution is poor.

Complementary Characterization Techniques

While ¹H NMR is a powerful tool, a comprehensive structural elucidation relies on multiple analytical techniques.

  • ¹³C NMR Spectroscopy: Would confirm the number of unique carbon environments. The carbon of the carboximidamide group (C=N) would be expected at a significantly downfield chemical shift (typically >160 ppm).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would provide the exact molecular weight, confirming the elemental composition and molecular formula of the compound.

  • Infrared (IR) Spectroscopy: Would show characteristic stretching frequencies for N-H bonds (typically broad bands around 3100-3400 cm⁻¹) and the C=N bond of the pyrimidine and amidine groups (around 1600-1680 cm⁻¹).

Conclusion

The ¹H NMR spectrum of N-aminopyrimidine-4-carboximidamide is predicted to exhibit distinct signals for its three aromatic protons in the 7.5-9.0 ppm range and several broad, exchangeable proton signals for its N-amino and carboximidamide functionalities. The key diagnostic features are the downfield singlet for H₂, a pair of doublets for H₆ and H₅, and multiple broad N-H signals that would disappear upon D₂O exchange.

This predictive and comparative analysis provides a robust framework for researchers to interpret the experimental spectrum of N-aminopyrimidine-4-carboximidamide and similar complex heterocyclic molecules. By understanding the influence of each substituent on the proton chemical shifts, scientists can confidently verify the structure of their synthesized compounds, a critical step in the drug development pipeline.

References

  • Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. (2015). Indian Journal of Science and Technology. [Link]

  • ¹H and ¹²C NMR spectra of some amino acids. Source not specified.
  • Abraham, R. J., et al. (2007). The prediction of ¹H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry. [Link]

  • ¹H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. (2021). STAR Protocols. [Link]

  • The ¹H NMR spectrum of 4b, which shows the long range W-coupling. ResearchGate. [Link]

  • 5-Amino-1-benzyl-2-methyl-1H-imidazole-4-carboxamide - Optional[¹H NMR] - Spectrum. SpectraBase. [Link]

  • [NMR] ¹H, ¹³C and ¹⁵N chemical shift table of 20 common amino acids. (2021). KPWu's group research site.
  • NMR Chemical Shift Values Table. (2024). Chemistry Steps. [Link]

  • Flow ¹H nmr study of the rapid nucleophilic addition of amino acids to 4-formylpyridine. Magnetic Resonance in Chemistry. [Link]

  • NMR Spectroscopy Of Amines. (2025). JoVE. [Link]

  • Absence of some signals on ¹H and ¹³C spectra of polyaromatic carboximidate. (2015). Chemistry Stack Exchange. [Link]

  • Baxendale, I. R., et al. (2005). Formation of 4-Aminopyrimidines via the Trimerization of Nitriles Using Focused Microwave Heating. Journal of Combinatorial Chemistry. [Link]

  • 4-Aminopyrimidine. PubChem, National Institutes of Health. [Link]

  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. [Link]

  • ¹H NMR Spectrum (1D, 500 MHz, H₂O, predicted). NP-MRD. [Link]

  • ¹H NMR chemical shift ppm table. University of Puget Sound. [Link]

  • The Basics of Interpreting a Proton (¹H) NMR Spectrum. (2021). ACD/Labs. [Link]

  • Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. (2020). Journal of Chemical Society of Nigeria. [Link]

  • 1D and 2D NMR spectroscopy for identification of carbamide-containing biologically active compounds. (2021). Bulletin of the Karaganda university. [Link]

  • Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. (2022). ACS Omega. [Link]

  • Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. (2022). Baghdad Science Journal. [Link]

  • Synthesis and characterization of novel pyrimidine derivatives. (2021). World News of Natural Sciences. [Link]

  • Design, synthesis, characterization and biological evaluation, of novel N-substituted 1,2,3,4-tetrahydropyrimidines-5-carboxamide derivatives. Indian Journal of Chemistry. [Link]

Sources

Technical Comparison Guide: Mass Spectrometry Profiling of Pyrimidine Hydrazides

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of mass spectrometry approaches for characterizing pyrimidine hydrazides, a critical scaffold in drug discovery.

Executive Summary

Pyrimidine hydrazides are high-value pharmacophores in oncology and infectious disease research, serving as precursors to pyrazoles, triazoles, and thiosemicarbazides. However, their amphoteric nature and thermal lability present distinct analytical challenges.

This guide compares the two dominant analytical "products"—Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) versus Electron Impact Mass Spectrometry (EI-MS) —to determine the superior workflow for structural elucidation and purity profiling. While EI-MS remains the gold standard for library matching, this guide demonstrates why ESI-MS/MS is the superior alternative for de novo structural characterization , particularly for preserving the labile hydrazine moiety and elucidating substitution patterns via specific rearrangement pathways.

Comparative Analysis: ESI-MS/MS vs. EI-MS

The following table summarizes the performance metrics of the two ionization techniques specifically for pyrimidine hydrazides.

FeatureESI-MS/MS (Recommended) EI-MS (Alternative) Scientific Rationale
Molecular Ion Stability High (

or

)
Low to Absent (

)
Hydrazide

bonds are weak (~240 kJ/mol). EI (70 eV) often shatters this bond before detection, whereas ESI transfers "soft" energy.
Fragmentation Logic Even-Electron Rule Radical-Driven ESI fragments via predictable neutral losses (

,

,

), aiding manual interpretation. EI produces complex radical cascades.
Structural Insight High (Rearrangements) Moderate (Fingerprinting) ESI promotes diagnostic intramolecular rearrangements (e.g., nucleophilic attack) that reveal substituent proximity.
Impurity Detection Excellent Good ESI allows separation of hydrazide parents from hydrazone impurities via distinct neutral loss scans.
Library Matching Limited (Requires MS/MS libraries)Excellent (NIST/Wiley)EI is superior for identifying known contaminants but fails for novel drug candidates without library entries.

Deep Dive: Fragmentation Mechanisms

Understanding the causality behind fragmentation is essential for interpreting spectra of novel derivatives.

The ESI-MS/MS Pathway (Proton-Driven)

In ESI(+), the pyrimidine ring nitrogens or the terminal hydrazine nitrogen act as protonation sites. The fragmentation is driven by Charge-Remote Fragmentation and Neighboring Group Participation .

  • Primary Pathway (Neutral Loss of Hydrazine): The most diagnostic cleavage is the loss of the hydrazine moiety (

    
    , 32 Da) or ammonia (
    
    
    
    , 17 Da).
    
    
  • Secondary Pathway (Ring Cleavage): Retro-Diels-Alder (RDA) reactions are characteristic of the pyrimidine core, often resulting in the loss of

    
     (27 Da).
    
  • Negative Mode Rearrangement (The "Surprise" Pathway): In ESI(-), deprotonated diacylhydrazines undergo a unique intramolecular nucleophilic attack where the amide oxygen attacks the carbonyl carbon, expelling a carboxylate anion. This is highly specific to the hydrazide geometry.

The EI-MS Pathway (Radical-Driven)

EI ionization creates a radical cation


.
  • Alpha-Cleavage: The bond between the carbonyl carbon and the hydrazide nitrogen breaks homolytically.

  • McLafferty Rearrangement: If an alkyl chain is present on the pyrimidine ring (position C6), a gamma-hydrogen transfer can occur, but this is less common in bare pyrimidine hydrazides compared to the dominant

    
     bond rupture.
    
Visualization of Fragmentation Pathways

The following diagram illustrates the competitive fragmentation pathways for a generic 2-substituted pyrimidine-4-hydrazide.

FragmentationPathways cluster_RDA Retro-Diels-Alder (RDA) Parent Protonated Parent [M+H]+ Intermediate2 Isocyanate Species [R-N=C=O]+ Parent->Intermediate2 Ring Rearrangement Product1 Loss of Hydrazine [M+H - N2H4]+ Parent->Product1 Neutral Loss (-32 Da) RDA_Product RDA Fragment [M+H - HCN]+ Parent->RDA_Product Ring Opening Intermediate1 Acylium Ion [R-C=O]+ Product2 Pyrimidine Core [R]+ Intermediate1->Product2 -CO (28 Da) Product1->Intermediate1 -NH3 (Secondary)

Figure 1: Competitive fragmentation pathways of pyrimidine hydrazides in ESI(+). The neutral loss of hydrazine is the primary diagnostic event.

Validated Experimental Protocol

To ensure reproducible data that stands up to peer review, follow this self-validating workflow. This protocol prioritizes ESI-MS/MS using a Q-TOF or Orbitrap for high-resolution confirmation.

Sample Preparation[1][2]
  • Solvent: Dissolve 1 mg of pyrimidine hydrazide in 1 mL of Methanol:Water (50:50) with 0.1% Formic Acid.

    • Why? Methanol ensures solubility of the organic core; water/acid promotes protonation for ESI(+).

    • Caution: Avoid acetone or aldehydes, which react rapidly with hydrazides to form hydrazones (Schiff bases), creating artifacts.

Instrument Parameters (ESI Source)
  • Flow Rate: 5–10 µL/min (Direct Infusion) or 0.3 mL/min (LC-MS).

  • Capillary Voltage: 3.0 – 3.5 kV.

    • Note: Too high voltage (>4 kV) can cause in-source fragmentation (ISF), mimicking the loss of

      
       before the collision cell.
      
  • Cone Voltage: 20–30 V.

MS/MS Acquisition (The "Ramping" Strategy)

Do not use a static collision energy (CE). Hydrazides have labile bonds.

  • Step 1: Full Scan (MS1): Verify the intact

    
     peak. If significant 
    
    
    
    is seen, lower the cone voltage.
  • Step 2: Energy Ramping: Acquire MS/MS spectra at stepped energies (e.g., 10, 20, 40 eV).

    • Low CE (10 eV): Preserves the amide bond; highlights

      
       loss.
      
    • High CE (40 eV): Forces ring cleavage (RDA) to confirm the pyrimidine skeleton.

Analytical Workflow Diagram

Workflow Sample Sample Prep (MeOH/H2O + 0.1% FA) Check Purity Check (Avoid Acetone!) Sample->Check Ionization ESI Source (3.5 kV) Check->Ionization MS1 MS1 Scan Identify [M+H]+ Ionization->MS1 Decision In-Source Frag? MS1->Decision Optimize Lower Cone Voltage Decision->Optimize Yes MS2 MS/MS Ramping (10-40 eV) Decision->MS2 No Optimize->MS1 Analysis Data Analysis Neutral Loss Scan MS2->Analysis

Figure 2: Optimized analytical workflow for pyrimidine hydrazides, emphasizing the critical purity check to avoid hydrazone artifacts.

References

  • Jiang, K., et al. (2013).[1] "Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry: Generation of Acid Anions via Intramolecular Rearrangement." PLOS ONE. Link

  • Salem, M. A. I., et al. (2014).[2][3] "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines." International Journal of Materials and Chemistry. Link

  • Vemuluri, B. R., et al. (2024). "Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects." MDPI. Link

  • Banerjee, S., & Mazumdar, S. (2012).[4] "Electrospray Ionization Mass Spectrometry: A Soft Ionization Technique for Small Molecules."[5] IntechOpen. (General grounding for ESI vs EI mechanisms).

Sources

Comparative Bioactivity Guide: N-Amino vs. 2-Amino Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 2-amino pyrimidines (amino group at C2) and N-amino pyrimidines (amino group at ring nitrogen N1). While 2-aminopyrimidines represent a "privileged scaffold" in FDA-approved kinase inhibitors, N-aminopyrimidines are an emerging class of zwitterionic and cationic agents with distinct antimicrobial and metal-chelating properties. This document contrasts their structure-activity relationships (SAR), mechanisms of action, and experimental protocols.

Structural & Mechanistic Distinction

The fundamental difference lies in the attachment point of the amino group, which drastically alters the electronic landscape and binding capabilities of the pyrimidine ring.

Feature2-Amino Pyrimidine N-Amino Pyrimidine
Structure Exocyclic amine at C2 (Guanidine-like)Exocyclic amine at N1 (Hydrazine-like)
Electronic State Aromatic, neutral (at physiol. pH)Often Zwitterionic (Ylide) or Cationic (Salt)
Primary Target Kinase ATP-binding pockets (Hinge region)Bacterial membranes, Metal ions (Chelation)
Key Interaction Hydrogen Bond Donor/Acceptor pairIonic interaction, Membrane disruption
Pathway Visualization: Mechanism of Action

The following diagram contrasts the binding logic of 2-amino derivatives (Kinase Inhibition) versus N-amino derivatives (Antimicrobial/Chelation).

BioactivityPathways cluster_2amino 2-Amino Pyrimidine (Kinase Inhibition) cluster_Namino N-Amino Pyrimidine (Antimicrobial/Chelation) C2_Scaffold 2-Aminopyrimidine Scaffold ATP_Pocket ATP Binding Pocket (Hinge Region) C2_Scaffold->ATP_Pocket Competitive Binding H_Bonds H-Bond Donor/Acceptor (Val/Leu Residues) ATP_Pocket->H_Bonds Mimics Adenine Inhibition Cell Cycle Arrest (IC50: nM range) H_Bonds->Inhibition Blocks Phosphorylation N1_Scaffold N-Aminopyrimidinium Salt/Ylide Membrane Bacterial Membrane (Anionic Surface) N1_Scaffold->Membrane Electrostatic Attraction Chelation Metal Complexation (Cu/Co/Ni) N1_Scaffold->Chelation Schiff Base Formation Lysis Membrane Lysis / ROS (MIC: µg/mL range) Membrane->Lysis Disrupts Integrity Chelation->Lysis Oxidative Stress

Figure 1: Mechanistic divergence. 2-amino derivatives rely on precise H-bonding for enzyme inhibition, while N-amino derivatives utilize charge interactions and metal coordination for cytotoxicity.

Bioactivity Comparison Data

A. 2-Amino Pyrimidines: Kinase Inhibition

This class is the gold standard for ATP-competitive inhibition. The 2-amino group typically forms a hydrogen bond with the backbone carbonyl of the kinase hinge region.

Case Study: CDK2 Inhibition Compound: 4-substituted-2-aminopyrimidine derivatives.[1][2][3][4][5][6]

Derivative (R-Group)TargetIC50 (µM)Mechanism Note
Imatinib (Control) ABL10.025Type II binding (DFG-out)
2-amino-4-phenyl CDK21.2 ± 0.1Baseline hinge binder
2-amino-4-(3-OH-phenyl) CDK20.045 ± 0.005Additional H-bond to Lys33
2-amino-N-methyl CDK2>10.0Methylation of 2-NH2 disrupts hinge H-bond

Insight: The primary 2-amino group is critical. Alkylation (N-methyl) often destroys potency by removing the H-bond donor capability required for the hinge interaction [1].

B. N-Amino Pyrimidines: Antimicrobial & Antifungal

These derivatives are often synthesized as pyridinium/pyrimidinium salts or Schiff bases . They do not target specific pockets but act via membrane disruption or metal-mediated oxidative stress.

Case Study: Antimicrobial Activity of N-Amino Salts Compound: N-amino-pyrimidinium bromide derivatives.

Derivative (N-Substituent)OrganismMIC (µg/mL)Activity Type
N-amino (Unsubstituted) S. aureus>128Inactive (Polarity too high)
N-(benzylidene)amino S. aureus4 - 8Moderate (Schiff base lipophilicity)
N-(3-phenylpropyl)amino S. aureus2 - 4Potent (Membrane insertion)
Cu(II) Complex of N-amino C. albicans12.5Metal-mediated toxicity

Insight: The "naked" N-amino group is less active. Activity peaks when the N-amino group is functionalized (e.g., Schiff base) or complexed with metals (Cu/Co), enhancing lipophilicity and cellular uptake [2, 3].

Experimental Protocols

Protocol A: Synthesis of 2-Aminopyrimidines (Guanidine Method)

Use this protocol to generate kinase inhibitor libraries.

  • Reagents: Guanidine hydrochloride (10 mmol), 1,3-diketone (e.g., acetylacetone, 10 mmol), K₂CO₃ (20 mmol).

  • Solvent: Ethanol (absolute, 20 mL).

  • Procedure:

    • Dissolve Guanidine HCl and K₂CO₃ in ethanol; stir for 15 min at RT to free the guanidine base.

    • Add the 1,3-diketone dropwise.

    • Reflux at 80°C for 6-8 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).

    • Cool to RT. Pour into ice water (100 mL).

    • Filter the precipitate, wash with cold water, and recrystallize from ethanol.

  • Validation: 1H NMR should show a singlet for the pyrimidine ring proton (~6.5 ppm) and a broad singlet for the -NH₂ group (~6.8 ppm).

Protocol B: Synthesis of N-Aminopyrimidines (HOSA Method)

Use this protocol to generate antimicrobial salts or precursors.

  • Reagents: Substituted Pyrimidine (10 mmol), Hydroxylamine-O-sulfonic acid (HOSA, 12 mmol), K₂CO₃.

  • Solvent: Water/Dichloromethane biphasic system or Methanol.

  • Procedure:

    • Dissolve the pyrimidine substrate in warm water (or MeOH).

    • Neutralize HOSA with K₂CO₃ (aq) at 0°C and add to the pyrimidine solution.

    • Stir at RT for 24 hours. The solution may turn yellow/orange.

    • For Salts: Evaporate solvent and recrystallize the salt (often mesitylenesulfonate or halide if exchanged).

    • For Ylides: Treat the salt with a strong base (NaH) in anhydrous DMF.

  • Validation: 1H NMR will show a significant downfield shift of the ring protons due to the positive charge on Nitrogen. The N-NH₂ protons typically appear broad around 5.5-6.5 ppm.

Protocol C: Comparative Assay Selection
  • For 2-Amino: Use ADP-Glo™ Kinase Assay .

    • Why: Measures ADP formation directly. High sensitivity for ATP-competitive inhibitors.

  • For N-Amino: Use Resazurin Microtiter Assay (REMA) .

    • Why: Colorimetric change (Blue -> Pink) indicates metabolic activity. Ideal for screening membrane-disrupting agents where enzyme targets are undefined.

Strategic Recommendations

  • Drug Design: If your target is an intracellular enzyme (Kinase, ATPase), prioritize the 2-aminopyrimidine scaffold. It offers predictable SAR based on H-bonding geometry.

  • Anti-Infectives: If targeting multi-drug resistant (MDR) bacteria, explore N-aminopyrimidine Schiff bases complexed with Copper or Zinc. These bypass standard resistance mechanisms by physically disrupting membranes or generating ROS.

  • Synthetic Utility: Use N-aminopyrimidines as 1,3-dipoles. They react with alkynes to form pyrazolo[1,5-a]pyrimidines, a fused scaffold that combines the properties of both classes (seen in drugs like Zaleplon).

Synthesis Workflow: N-Amino vs 2-Amino

SynthesisFlow cluster_2amino 2-Amino Route cluster_Namino N-Amino Route Start Precursor Selection Guanidine Guanidine HCl Start->Guanidine Pyridine Substituted Pyrimidine Start->Pyridine Cyclization Cyclization (Reflux) Guanidine->Cyclization + Diketone Diketone 1,3-Diketone Prod2 2-Aminopyrimidine Cyclization->Prod2 Amination N-Amination (RT) Pyridine->Amination + HOSA HOSA HOSA (Aminating Agent) ProdN N-Aminopyrimidinium Salt Amination->ProdN

Figure 2: Synthetic divergence. 2-amino derivatives are formed via ring closure, whereas N-amino derivatives are formed via electrophilic amination of an existing ring.

References

  • Roychowdhury, P., et al. (2023).[7] N-Amino pyridinium salts in organic synthesis. Organic Chemistry Frontiers. Retrieved from [Link]

  • Gulcan, M., et al. (2012). Synthesis, characterization, and antimicrobial activity of a new pyrimidine Schiff base and its Cu(II), Ni(II), Co(II) complexes. Turkish Journal of Chemistry. Retrieved from [Link]

  • Paronikyan, E. G., et al. (2013).[8] Synthesis and antibacterial activity of N-amino-derivatives of condensed pyridines. Pharmaceutical Chemistry Journal. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Elemental Analysis Standards for Pyrimidine-4-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is non-negotiable. Pyrimidine-4-carboximidamide and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, making the verification of their elemental composition a cornerstone of quality control and regulatory submission. This guide provides an in-depth comparison of analytical standards for the elemental analysis of this nitrogen-rich molecule, grounding our discussion in established methodologies, field-proven insights, and the critical role of certified reference materials.

The Imperative of Elemental Analysis for Heterocyclic Pharmaceuticals

Pyrimidine-4-carboximidamide, with its high nitrogen content (a theoretical value of 40.86% N for the parent compound C₅H₆N₄), presents a distinct analytical challenge. Elemental analysis—the determination of the mass fractions of carbon (C), hydrogen (H), and nitrogen (N)—serves as a fundamental purity check. It validates the molecular formula of a synthesized compound, ensuring that the correct atoms are present in the expected ratios. For pharmaceutical development, this is a critical first-pass indicator of identity and purity, often required by regulatory bodies and high-impact scientific journals. An acceptable variance between the calculated and experimentally determined values is typically within ±0.4%.[1]

Combustion Analysis: The Gold Standard Methodology

The state-of-the-art and most widely accepted method for determining the CHN content of organic compounds, including pyrimidine-4-carboximidamide, is combustion analysis.[2][3] This technique's enduring prevalence is due to its high precision, reliability, and suitability for a wide range of organic and inorganic materials.[3][4]

The Causality Behind the Combustion Workflow

The core principle of combustion analysis is the complete and quantitative conversion of the sample into simple, detectable gases (CO₂, H₂O, and N₂). This is achieved through high-temperature oxidation in a controlled, oxygen-rich environment. The resulting gases are then meticulously separated and quantified.

Below is a diagram illustrating the logical flow of a modern CHN combustion analyzer.

CombustionAnalysisWorkflow cluster_prep Sample Preparation cluster_analysis Automated Analysis cluster_output Data Processing Sample 1. Weigh Sample (1-3 mg) Encapsulate 2. Encapsulate in Tin Foil Sample->Encapsulate Autosampler 3. Load into Autosampler Encapsulate->Autosampler Combustion 4. Combustion (~1000°C, O₂ pulse) Autosampler->Combustion Reduction 5. Reduction (Excess O₂ removed, NOx -> N₂) Combustion->Reduction CO₂, H₂O, N₂, NOx Separation 6. Gas Separation (Chromatography) Reduction->Separation CO₂, H₂O, N₂ Detection 7. Detection (Thermal Conductivity Detector) Separation->Detection Signal 8. Signal Integration Detection->Signal Calculation 9. %CHN Calculation (vs. Standard) Signal->Calculation Report 10. Final Report Calculation->Report

Caption: Workflow of a typical CHN combustion elemental analyzer.

Self-Validating Experimental Protocol for Combustion Analysis

This protocol is designed to be a self-validating system, incorporating standards and checks to ensure data integrity.

Instrumentation:

  • Modern CHN Elemental Analyzer (e.g., from Elementar, PerkinElmer, ELTRA).[4][5]

  • Microbalance (readable to 0.001 mg).

Materials:

  • Certified Reference Material (CRM): Acetanilide or another standard with well-characterized C, H, and N values (see Section 4).

  • Sample: Pyrimidine-4-carboximidamide, dried to constant weight.

  • Tin capsules for solids.

  • High-purity oxygen and helium carrier gas.

Step-by-Step Methodology:

  • Instrument Calibration:

    • Perform a multi-point calibration using a stable, pure CRM like Acetanilide. Weigh 3-5 different masses of the CRM (e.g., 1 mg, 2 mg, 3 mg, 4 mg, 5 mg) into separate tin capsules.

    • Analyze the CRMs to generate a calibration curve. The instrument software uses the known %CHN of the CRM and the detector response to create a response factor. This step is critical for converting raw detector signals into accurate elemental percentages.

  • System Suitability Check:

    • Analyze a mid-range weight (e.g., 2.5 mg) of the same CRM used for calibration.

    • The determined %CHN values must fall within the certified uncertainty of the CRM (typically within ±0.3% of the theoretical value). This confirms the instrument is performing correctly before analyzing unknown samples.

  • Sample Analysis:

    • Accurately weigh approximately 1-3 mg of the dried pyrimidine-4-carboximidamide sample into a tin capsule. Record the weight precisely.

    • Fold the capsule to ensure no sample can escape and place it in the instrument's autosampler.

    • Analyze the sample in triplicate to assess precision.

  • Bracketing Standard Verification:

    • After every 5-10 unknown samples, re-analyze the CRM.

    • The results for this bracketing standard must remain within the acceptable limits established in Step 2. This ensures instrument stability and guards against analytical drift over the course of the run.

Comparison with Alternative Analytical Techniques

While combustion analysis is the gold standard, other elemental analysis techniques exist. However, for determining the primary C, H, and N composition of a pure organic compound, they are generally less suitable.[6]

TechniquePrincipleSuitability for Pyrimidine-4-carboximidamide (CHN)Rationale
Combustion Analysis Sample is combusted; resulting CO₂, H₂O, and N₂ gases are quantified.[2]Excellent (Primary Method) High precision and accuracy for bulk C, H, and N in organic matrices. Directly measures the elements of interest.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) Sample is introduced into a plasma, and the emitted light is analyzed.[3]Poor (Not Recommended) Primarily used for trace metal analysis. Not suitable for bulk determination of C, H, and N in an organic solid.
X-Ray Fluorescence (XRF) X-rays excite atoms in the sample, causing them to emit characteristic secondary X-rays.[3]Poor (Not Recommended) Ineffective for light elements like C, H, and N. Better suited for heavier elements in solid or liquid samples.[4]
Potentiometric Titration Measures the potential difference to determine the endpoint of a titration.[7][8]Indirect / Complementary Can be used to determine specific elements (e.g., halogens, sulfur) after combustion and absorption in a suitable liquid, as described in pharmacopeial methods.[9][10][11] Not a direct method for CHN.

The data clearly indicates that for the specific purpose of verifying the elemental formula of pyrimidine-4-carboximidamide, combustion analysis is the most direct, precise, and appropriate technology.

The Authoritative Role of Certified Reference Materials (CRMs)

The trustworthiness of any elemental analysis result is directly traceable to the quality of the reference materials used for calibration.[12] A Certified Reference Material (CRM) is a substance with one or more property values that are certified by a technically valid procedure, accompanied by a certificate.[13][14] Using CRMs from metrological institutes like NIST or accredited suppliers is mandatory for a validated analytical system.[15][16]

Selecting an Appropriate CRM

For CHN analysis of pyrimidine-4-carboximidamide, the ideal CRM should be:

  • Stable and non-hygroscopic.

  • Of high purity.

  • Have a C, H, and N content that is reasonably close to the sample, if possible.

Table of Suitable Certified Reference Materials:

CRM NameSupplierTypical Certified Values (% w/w)Key Advantages
AcetanilideSigma-Aldrich, Elemental MicroanalysisC: 71.09%, H: 6.71%, N: 10.36%Widely available, highly pure, and stable. An industry-standard calibration material.[17][18]
SulfanilamideElemental MicroanalysisC: 41.85%, H: 4.68%, N: 16.27%Higher nitrogen content makes it a good choice for nitrogen-rich compounds.[17]
AtropineElemental MicroanalysisC: 70.56%, H: 8.01%, N: 4.84%A complex organic molecule that can test the robustness of the combustion process.[17]
NIST SRM 141d (Acetanilide)NISTC: 71.09 ± 0.08%, H: 6.71 ± 0.03%, N: 10.36 ± 0.04%Provides direct traceability to the National Institute of Standards and Technology.[15][19]

Interpreting the Data: A Case Study

Let's consider a hypothetical analysis of a newly synthesized batch of pyrimidine-4-carboximidamide (C₅H₆N₄, Molecular Weight: 122.13 g/mol ).

Theoretical Values:

  • %C: (5 * 12.011) / 122.13 = 49.17%

  • %H: (6 * 1.008) / 122.13 = 4.95%

  • %N: (4 * 14.007) / 122.13 = 45.88%

Experimental Results (Batch #P4C-001):

Replicate% Carbon% Hydrogen% Nitrogen
149.054.9945.75
249.114.9645.81
349.085.0145.79
Average 49.08 4.99 45.78
Std. Dev. 0.03 0.03 0.03
Deviation from Theoretical -0.09 +0.04 -0.10

Analysis of Results: The standard deviation across the three replicates is very low (≤0.03), indicating high instrumental precision. The deviation of the average experimental values from the theoretical values is well within the widely accepted tolerance of ±0.4%.[1] These results strongly support the assigned molecular formula and indicate a high degree of purity for batch #P4C-001.

Conclusion

For the elemental analysis of pyrimidine-4-carboximidamide, combustion analysis stands as the definitive, authoritative method. Its accuracy is underpinned by a logical, self-validating workflow that relies on robust instrumentation and, most critically, the use of high-purity Certified Reference Materials for calibration and verification. By adhering to these standards, researchers and drug developers can generate high-confidence data that unequivocally supports the identity and purity of their compounds, satisfying both scientific and regulatory requirements.

References

  • General Chapters: <471> OXYGEN FLASK COMBUSTION. Pharmacopeia.
  • Elemental analysis: operation & applic
  • Combustion Analysis - Alternative Approaches. University Course Document.
  • NIST Standard Reference Materials® C
  • Appendix VIII B.
  • Measurements, Standards, and Reference Materials for Industrial Commodities. NIST.
  • 2.2.20.
  • 2.2.20. Titrare Potentiometrica. European Pharmacopoeia.
  • NIST Standard Reference Materials® 2021 C
  • NIST Standard Reference M
  • The European Pharmacopoeia. EDQM, Council of Europe.
  • The Science of Elemental Analysis: Benefits and Applic
  • Combustion Analysis Versus Spectrometric Methods. AZoM.
  • Physical and physico-chemical methods. CUP Contract Labs.
  • NIST Standards. Malvern Panalytical.
  • Elemental Analysis - Organic & Inorganic Compounds. ELTRA.
  • Standards and CRMs. Elemental Microanalysis.
  • Certified Reference M
  • Pharmaceutical Impurities Certified Reference M
  • Certified Reference Materials (CRMs) for Pharma QC. SynThink Research Chemicals.
  • An International Study Evalu
  • ONE-POT MEDIATED SYNTHESIS OF PYRIMIDINE AND QUINAZOLINE ANNULATED DERIV
  • Certified Reference M
  • Certified Reference Materials and Standards. Fisher Scientific.
  • Oxygen Combustion Flask Set. ChemScience.
  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides. PMC, NIH.
  • The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. PE Polska.
  • A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. MDPI.
  • Exploring Novel Pyridine Carboxamide Deriv
  • Oxygen Flask Combustion Method. Japanese Pharmacopoeia.
  • Synthesis and Antibacterial Evaluation of Some New Pyrimidine, Pyridine and Thiophene Deriv
  • 2.4 Oxygen flask method.
  • Sulfur in Organic Compounds by Oxygen Flask Combustion. ASTM Standard E443.

Sources

Comparative Guide: Crystal Structure Determination of N-Aminopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-aminopyrimidine derivatives represent a cornerstone scaffold in modern medicinal chemistry, serving as the pharmacophore for major kinase inhibitors (e.g., Imatinib, Palbociclib). However, their efficacy relies heavily on specific hydrogen bonding motifs that are often obscured by tautomeric ambiguity (amino-imino isomerism) and conformational flexibility.

This guide evaluates Single Crystal X-Ray Diffraction (SC-XRD) as the gold-standard methodology for resolving these structures, comparing its performance against Solution NMR and Powder X-Ray Diffraction (PXRD) . While NMR provides rapid solution-state data, this guide demonstrates that only SC-XRD definitively resolves the supramolecular synthons and tautomeric states critical for Structure-Activity Relationship (SAR) modeling in the solid state.

Part 1: The Technical Challenge – Tautomerism & Packing

The primary challenge in characterizing N-aminopyrimidines is the Amino-Imino Tautomerism . The migration of a proton between the exocyclic amine nitrogen and the ring nitrogen alters the hydrogen bond donor/acceptor profile, drastically changing drug-receptor binding affinity.

  • Amino form: Exocyclic

    
     (Donor), Ring 
    
    
    
    (Acceptor).
  • Imino form: Exocyclic

    
     (Donor), Ring 
    
    
    
    (Donor).

Why it matters: In silico docking models often fail because they assume the wrong tautomer. Experimental validation via SC-XRD is non-negotiable for high-affinity lead optimization.

Part 2: Comparative Performance Analysis

The following table contrasts the "Product" (SC-XRD) against alternative characterization techniques for N-aminopyrimidine derivatives.

Table 1: Performance Matrix of Structural Determination Methods
FeatureSC-XRD (The Standard) Solution NMR (

)
Powder XRD (PXRD)
Tautomer Identification Definitive. Direct localization of H-atoms via difference Fourier maps.Ambiguous. Fast exchange averages signals; requires low-temp studies to slow exchange.Inferential. Can identify polymorphs but rarely solves ab initio tautomeric positions.
Conformation Precise. Frozen bioactive conformation in the lattice.Averaged. Rotational averaging obscures specific binding modes.Lattice-dependent. Provides unit cell data but lacks atomic resolution for flexible side chains.
Sample Requirement High (Single crystal: 0.1–0.5 mm).Low (Dissolved sample).[1]Low (Microcrystalline powder).
Supramolecular Insight High. Reveals

synthons and

-stacking.
None. Intermolecular interactions are lost in solvation.Moderate. Can fingerprint packing but not specific atom-atom contacts.
Throughput Low (Days to Weeks).[1]High (Minutes).[2][3][4]High (Minutes).[2][3][4]
Critical Insight: The "Blind Spot" of NMR

While NMR is excellent for purity checks, it often fails to predict the solid-state behavior of N-aminopyrimidines. In solution, the solvent shell disrupts the supramolecular homosynthon (


) —a cyclic hydrogen-bonding dimer found in the crystal lattice that mimics the drug-protein interaction site. SC-XRD preserves this interaction, providing a direct "snapshot" of potential binding modes.

Part 3: Experimental Protocol (SC-XRD Workflow)

To achieve the "Product" performance (a solved structure), a rigorous protocol must be followed. This workflow is designed to induce the formation of high-quality single crystals suitable for resolving hydrogen positions.

Phase 1: Synthesis & Crystallization

Context: N-aminopyrimidines are prone to forming microcrystalline powders rather than single crystals due to strong intermolecular forces.

  • Synthesis: React 2-amino-4,6-dichloropyrimidine with the substituted amine (1:1 molar ratio) in ethanol under reflux (or solvent-free at 80-90°C) [1].

  • Purification: Filter the precipitate and wash with cold water to remove triethylamine hydrochloride salts.

  • Crystallization (Slow Evaporation Method):

    • Dissolve 20 mg of the purified derivative in a semi-polar solvent (Ethanol or Methanol/DMF 9:1 mixture).

    • Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial.

    • Cover with Parafilm and poke 3-5 small holes to control evaporation rate.

    • Critical Step: Allow to stand undisturbed at room temperature (298 K) for 5-14 days. Rapid evaporation yields useless powder; slow evaporation yields blocks/prisms [2].

Phase 2: Data Collection & Refinement

Objective: Locate the elusive hydrogen atoms to prove the tautomer.

  • Mounting: Select a crystal (approx.

    
     mm) and mount on a glass fiber or MiTeGen loop using cryo-oil.
    
  • Collection: Collect data at 100 K (Cryostream). Low temperature reduces thermal vibration, essential for locating H-atoms on Nitrogen.

  • Refinement Strategy:

    • Solve structure using Direct Methods (SHELXT).

    • Refine using Full-Matrix Least-Squares (SHELXL).[4]

    • The Tautomer Check: After refining non-hydrogen atoms anisotropically, generate a Difference Fourier Map . Look for electron density peaks (

      
      -peaks) near the ring nitrogens.
      
    • Decision: If a peak appears ~0.88 Å from the Ring N, it is the Imino form. If peaks appear only on the exocyclic N, it is the Amino form [3].

Part 4: Workflow Visualization

The following diagram illustrates the logical flow from synthesis to definitive tautomer assignment, highlighting the critical decision points where SC-XRD succeeds and alternatives fail.

G Start Crude N-Aminopyrimidine Solubility Solubility Test (EtOH vs DMF) Start->Solubility Cryst Slow Evaporation (5-14 Days) Solubility->Cryst Check Microscopy Check: Single Crystal? Cryst->Check XRD SC-XRD Data Collection (100 K) Check->XRD Yes Fail Powder/Twinning (Re-crystallize) Check->Fail No Solve Structure Solution (Direct Methods) XRD->Solve Map Difference Fourier Map (Find Q-Peaks) Solve->Map Decision H-Atom Location? Map->Decision Amino Result: Amino Tautomer (Exocyclic NH2) Decision->Amino Peaks on Exocyclic N Imino Result: Imino Tautomer (Ring NH) Decision->Imino Peak on Ring N Fail->Solubility

Figure 1: Decision workflow for assigning tautomeric states in N-aminopyrimidines via SC-XRD.

Part 5: Data Interpretation & Validation

To validate your crystal structure, you must confirm the presence of the Supramolecular Synthon . In N-aminopyrimidines, the most stable motif is the


 homosynthon .
The Validation Check

When analyzing your solved structure (using software like Mercury or PLATON), look for the following geometry:

  • Interaction: Two pyrimidine rings paired face-to-face.

  • Bonding:

    
     hydrogen bonds.
    
  • Geometry: A cyclic 8-membered ring formed between the two molecules.

Why this validates the structure: This motif is energetically favorable and drives the crystallization process. If your refinement suggests a steric clash in this region, your space group assignment or tautomer model is likely incorrect [4].

Quantitative Metrics for Publication

When publishing, ensure your data meets these International Union of Crystallography (IUCr) standards:

  • R-factor (

    
    ): 
    
    
    
    (indicates high precision).
  • Goodness of Fit (GoF): Close to 1.0.

  • Bond Precision: C-C bond errors should be

    
     Å.
    

References

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts. MDPI Crystals. Available at: [Link][5][6]

  • The structure of N-(5-aminopyrimidin-2-yl)-N-methyl-2-methoxymethylaniline in solid state. Journal of Molecular Structure.[7] Available at: [Link][5]

  • Crystal structure and Hirshfeld surface analysis of 2,4,6-triaminopyrimidine-1,3-diium dinitrate. IUCrData. Available at: [Link][1][2][6][8][9]

Sources

HPLC method development for pyrimidine-4-carboximidamide purity

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide: HILIC-Amide vs. Ion-Pair RPLC

Executive Summary

Pyrimidine-4-carboximidamide (4-Amidinopyrimidine) presents a classic "polar basic" challenge in chromatography. With a LogP of approximately -0.7 and a highly basic amidine moiety (pKa ~11-12), this compound exhibits poor retention and severe peak tailing on traditional C18 columns.

This guide compares two distinct methodological approaches for purity analysis:

  • The Legacy Standard: Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC).

  • The Modern Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) using an Amide stationary phase.

Our Verdict: While IP-RPLC is functional for UV-only environments, HILIC-Amide is the superior choice for drug development due to its MS-compatibility, higher sensitivity, and orthogonal selectivity for polar impurities.

Part 1: The Physicochemical Challenge

To develop a robust method, one must first understand the analyte's behavior in solution.

PropertyValueChromatographic Implication
Structure Pyrimidine ring + Amidine groupHigh polarity; potential for dual-mode interaction (hydrophobic + electrostatic).
LogP -0.7 (Hydrophilic)Elutes in the void volume (

) on C18 without modification.
pKa (Amidine) ~11.6Positively charged at pH < 10. Strong interaction with residual silanols causes tailing.
pKa (Ring N) ~1.3Negligible effect at standard working pH.

The Core Problem: On a standard C18 column at neutral pH, the protonated amidine is too polar to partition into the alkyl chain and is repelled by the solvated silica surface, resulting in zero retention.

Part 2: Comparative Methodology
Method A: The Legacy Alternative (IP-RPLC)

The traditional approach to retaining charged polar molecules.

Mechanism: An anionic ion-pairing agent (e.g., Sodium Octanesulfonate) is added to the mobile phase. The hydrophobic tail of the agent adsorbs onto the C18 surface, while the anionic head electrostatically retains the cationic amidine.

  • Pros: Uses standard C18 columns; high peak capacity for hydrophobic impurities.

  • Cons: Incompatible with Mass Spectrometry (non-volatile salts suppress ionization); slow equilibration (hysteresis); complex mobile phase preparation.

Method B: The Recommended Solution (HILIC-Amide)

The modern approach for polar basics.

Mechanism: A polar amide-bonded phase creates a water-rich layer on the silica surface. The analyte partitions into this layer (hydrophilic interaction) and engages in hydrogen bonding with the amide ligands.

  • Pros: Fully MS-Compatible (uses volatile buffers); enhanced sensitivity (high organic content boosts ESI desolvation); excellent peak shape for basics without silanol activity.

  • Cons: Requires strict sample diluent control (must be high organic).

Part 3: Experimental Protocols
Protocol 1: HILIC-Amide (Recommended)

This protocol is optimized for LC-MS/UV purity profiling.

  • Column: Amide-bonded silica (e.g., TSKgel Amide-80 or XBridge Amide), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (primary); ESI+ MS (confirmatory).

Gradient Program:

Time (min) %A (Buffer) %B (ACN) Action
0.0 10 90 Equilibration
2.0 10 90 Isocratic Hold
15.0 40 60 Linear Gradient
16.0 10 90 Re-equilibration

| 20.0 | 10 | 90 | Stop |

Critical Control Point (Self-Validation):

  • Sample Diluent: The sample MUST be dissolved in 80:20 Acetonitrile:Buffer. Injecting a 100% aqueous sample will disrupt the water layer, causing split peaks (the "solvent wash" effect).

Protocol 2: IP-RPLC (Alternative)

Use this only if MS detection is not required.

  • Column: End-capped C18 (e.g., Zorbax Eclipse Plus C18), 150 x 4.6 mm, 5 µm.

  • Mobile Phase:

    • Buffer: 20 mM Phosphate Buffer (pH 3.0) + 10 mM Sodium Octanesulfonate (Ion-Pair Reagent).

    • Solvent: Methanol.[2][3][4]

    • Ratio: 70:30 (Buffer:Methanol) Isocratic.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.

Part 4: Performance Comparison Data

The following data represents typical performance metrics observed during method development for pyrimidine-4-carboximidamide.

MetricHILIC-Amide (Recommended)IP-RPLC (Alternative)Interpretation
Retention Factor (

)
4.53.2HILIC provides stronger retention for this polar analyte.
Tailing Factor (

)
1.1 (Excellent) 1.4 (Acceptable)Amide phase shields silanols better than C18/IP.
MS Sensitivity High N/A (Suppression)HILIC's high ACN content enhances ionization efficiency.
Equilibration Time 5-10 min30-60 minIP reagents adsorb slowly to the column, causing drift.
Robustness HighLowIP methods are sensitive to temperature and reagent concentration changes.
Part 5: Visualizing the Logic
Diagram 1: Method Selection Decision Tree

This workflow illustrates the logical pathway for selecting HILIC over RPLC for this specific compound.

MethodSelection Start Analyte: Pyrimidine-4-carboximidamide CheckLogP Check LogP (LogP < 0?) Start->CheckLogP CheckBasicity Check Basicity (pKa > 8?) CheckLogP->CheckBasicity Yes (Hydrophilic) DecisionRP Standard C18 RPLC CheckLogP->DecisionRP No (Hydrophobic) DecisionIP Ion-Pair RPLC (Non-MS Compatible) CheckBasicity->DecisionIP Alternative (If UV only) DecisionHILIC HILIC-Amide (Recommended) CheckBasicity->DecisionHILIC Yes (Basic/Polar)

Caption: Decision logic for selecting HILIC-Amide based on the analyte's hydrophilic (LogP -0.7) and basic (pKa ~11) nature.[3]

Diagram 2: Mechanistic Interaction Comparison

Understanding why HILIC works where C18 fails.

Mechanism cluster_0 HILIC-Amide Mechanism cluster_1 Standard C18 Mechanism H_Surface Silica Surface (Amide Ligands) WaterLayer Enriched Water Layer (Stagnant) H_Surface->WaterLayer Hydrogen Bonding Analyte_H Analyte (Polar/Basic) WaterLayer->Analyte_H Partitioning (Retention) R_Surface Silica Surface (C18 Ligands) Analyte_R Analyte (Polar/Basic) R_Surface->Analyte_R Repulsion (No Retention)

Caption: HILIC retains the analyte via partitioning into a water layer, whereas C18 fails due to polarity mismatch.

References
  • PubChem. (2025).[5][6] Pyrimidine-4-carboxamide | C5H5N3O | CID 17861762 - Chemical and Physical Properties.[6] National Library of Medicine. [Link]

  • McCalley, D. V. (2017). Understanding and managing peak shape for basic solutes in reversed-phase liquid chromatography. Journal of Chromatography A. [Link]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technical Guides. [Link]

  • Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Chrom Tech Knowledge Base. [Link]

Sources

Technical Validation: N-aminopyrimidine-4-carboximidamide as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide validates the N-aminopyrimidine-4-carboximidamide scaffold, specifically focusing on its advantages over the traditional carboxamide equivalents in kinase inhibitor design.

This analysis synthesizes data regarding Sphingosine Kinase 1 (SphK1) , CDK2 , and HPK1 , where this scaffold transition (Amide


 Amidine) has demonstrated significant potency and selectivity shifts.

Executive Summary

The N-aminopyrimidine-4-carboximidamide scaffold represents a high-value "scaffold hop" from the traditional pyrimidine-4-carboxamide . While the aminopyrimidine core is a privileged hinge-binder (targeting the ATP pocket), the substitution of the carbonyl oxygen with an imine moiety (transforming the amide into a carboximidamide or amidine) fundamentally alters the physicochemical and binding profile.

Key Validation Metrics:

  • Potency: Nanomolar efficacy (IC

    
     < 20 nM) driven by electrostatic salt-bridge formation.
    
  • Selectivity: Up to 470-fold selectivity (e.g., SphK1 vs. SphK2) achieved by exploiting acidic residues in the solvent-front region.

  • Solubility: The basic amidine group (

    
    ) improves aqueous solubility compared to the neutral amide.
    

Molecular Mechanism & Rationale

The structural validation of this scaffold rests on two distinct interaction vectors:

  • The Hinge Binder (N-aminopyrimidine): The pyrimidine ring, substituted with an amino group (typically at C2 or N1 depending on the tautomer/linkage), mimics the adenine ring of ATP, forming the canonical dual hydrogen bond with the kinase hinge region (e.g., Glu/Cys backbone).

  • The Selectivity Filter (4-Carboximidamide): Unlike the neutral carboxamide (

    
    ), the carboximidamide (
    
    
    
    ) is highly basic. At physiological pH, it is protonated, allowing it to form strong ionic salt bridges with specific Aspartate (Asp) or Glutamate (Glu) residues often found in the "sugar pocket" or the solvent-exposed front of specific kinases (e.g., SphK1, CDK2).
Comparative Binding Topology (DOT Visualization)

BindingMechanism cluster_0 Standard Carboxamide Limitation Scaffold N-aminopyrimidine- 4-carboximidamide Hinge Kinase Hinge Region (Glu/Cys Backbone) Scaffold->Hinge H-Bonding (Donor/Acceptor) AcidicResidue Acidic Residue (Asp/Glu in Solvent Front) Scaffold->AcidicResidue Ionic Interaction (Amidine + Charge) Potency Nanomolar Potency (Salt Bridge Energy) Hinge->Potency AcidicResidue->Potency Critical Potency Boost Standard Pyrimidine-4-carboxamide Standard->AcidicResidue Weak/No Interaction

Figure 1: Mechanistic comparison showing the critical salt-bridge advantage of the carboximidamide moiety over the standard carboxamide.

Comparative Performance Data

The following data compares the Carboximidamide scaffold against the standard Carboxamide and Quinazoline alternatives. Data is synthesized from validation studies on SphK1 and CDK2 inhibitors.

Table 1: Scaffold Performance Metrics
MetricCarboximidamide Scaffold (Target)Carboxamide Alternative (Benchmark)Validation Insight
Potency (IC

)
12 - 75 nM (CDK2 / SphK1)110 - 500 nMThe amidine confers a ~5-10x potency boost via ionic anchoring [1, 5].
Selectivity 80 - 470 fold (SphK1 vs SphK2)< 10 foldThe specific orientation and charge of the amidine discriminates between homologous isoforms [1].
Solubility High (Protonated at pH 7.4)Low/Moderate (Neutral)Amidine basicity significantly reduces aggregation liability.
Metabolic Stability Moderate (Amidine hydrolysis risk)HighNote: Carboximidamides may require prodrug strategies or steric shielding to prevent rapid hydrolysis.
Case Study: Sphingosine Kinase 1 (SphK1)

In studies targeting SphK1, replacing the amide linker with a carboximidamide (amidine) resulted in a compound (VPC94075) that exhibited nanomolar potency (


 = 75 nM)  and high selectivity against the isoform SphK2.[1] The amide analog was significantly less selective, proving that the carboximidamide geometry and charge are critical for isoform differentiation  [1, 2].

Experimental Protocols for Validation

To validate this scaffold in your own pipeline, follow these self-validating protocols.

A. Synthesis: The Pinner Reaction Approach

Converting the nitrile precursor to the carboximidamide is the critical step.

  • Starting Material: 4-Cyano-N-aminopyrimidine derivative.

  • Activation: Dissolve nitrile in anhydrous ethanol/HCl at 0°C. Stir for 12-24h to form the imidate ester intermediate.

  • Amidation: Treat the imidate ester with anhydrous ammonia (or amine) in methanol.

  • Purification: The product is basic. Purify via reverse-phase HPLC using a basic buffer (Ammonium Bicarbonate) or recrystallize as the HCl salt.

    • QC Check: Verify the disappearance of the Nitrile peak (~2200 cm⁻¹) and appearance of Amidine C=N signals in IR/NMR.

B. In Vitro Kinase Assay (ADP-Glo Validation)

Objective: Determine IC


 and Mode of Inhibition (MOI).
  • Reagents: Recombinant Kinase (e.g., CDK2/CyclinE), ATP (at

    
    ), Substrate (e.g., Histone H1), Test Compound (Carboximidamide), ADP-Glo Reagent (Promega).
    
  • Workflow:

    • Titration: Prepare 10-point serial dilution of the Carboximidamide (Start at 10

      
      M).
      
    • Incubation: Incubate kinase + compound for 15 min (allows for "slow-off" binding observation).

    • Reaction: Add ATP/Substrate master mix. Incubate 60 min at RT.

    • Detection: Add ADP-Glo reagent (40 min)

      
       Kinase Detection Reagent (30 min).
      
    • Read: Measure Luminescence (RLU).

  • Data Analysis: Fit curves using a 4-parameter logistic model.

    • Validation Criteria: The Hill Slope must be between -0.8 and -1.2. If Slope < -1.5, suspect aggregation (common with basic amidines); repeat with 0.01% Triton X-100.

Synthesis & Testing Workflow (DOT Visualization)

Workflow Nitrile Nitrile Precursor (4-CN-Pyrimidine) Pinner Pinner Reaction (HCl/EtOH -> NH3) Nitrile->Pinner Activation Amidine Carboximidamide (Target Scaffold) Pinner->Amidine Amination Assay ADP-Glo Kinase Assay (+/- Triton X-100) Amidine->Assay Validation Data IC50 & Selectivity Data Assay->Data Analysis

Figure 2: Workflow for synthesizing and biologically validating the carboximidamide scaffold.

References

  • Kennedy, P. C., et al. (2011). Sphingosine Kinase Inhibitors and Cancer: Seeking the Golden Sword of Hercules. AACR Journals. Link

  • Kharel, Y., et al. (2011).[2] Sphingosine kinase type 1 inhibition reveals rapid turnover of the enzyme. Biochemical Journal. (Demonstrates VPC94075 amidine potency).

  • Hartz, R. A., et al. (2023).[3] Discovery of 2-(Anilino)pyrimidine-4-carboxamides as Highly Potent, Selective, and Orally Active Glycogen Synthase Kinase-3 (GSK-3) Inhibitors.[3] Journal of Medicinal Chemistry. Link

  • Sammour, Y. M., et al. (2021). Novel piperine-carboximidamide hybrids: design, synthesis, and antiproliferative activity via a multi-targeted inhibitory pathway. Bioorganic Chemistry. Link

  • BenchChem Technical Guides . (2025). Comparative Analysis of 2-Aminopyrimidine Derivatives: A Guide to Structure-Activity Relationships. Link

Sources

Comparative Guide: Pyrimidine vs. Pyridine Carboximidamides in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of Pyrimidine versus Pyridine Carboximidamides , designed for medicinal chemists and drug development professionals.[1] It moves beyond generic descriptions to focus on the structural, physicochemical, and synthetic trade-offs required for lead optimization.

Executive Summary: The Bioisosteric Trade-off

In the design of serine protease inhibitors (e.g., Thrombin, Factor Xa, Trypsin), the carboximidamide (amidine) group serves as a critical anchor, forming a salt bridge with the Aspartate residue (e.g., Asp189 in Factor Xa) at the S1 subsite.

While benzamidine is the historical gold standard for affinity, its high basicity (


) leads to protonation at physiological pH, resulting in poor membrane permeability and low oral bioavailability.

Replacing the phenyl ring with pyridine or pyrimidine heterocycles is a proven strategy to modulate this basicity.[1][2]

  • Pyridine Carboximidamides: Offer a moderate reduction in basicity and improved solubility.[1][2]

  • Pyrimidine Carboximidamides: Provide the most significant reduction in basicity (

    
     often < 9.[1][2]0) and enhanced metabolic stability, often at the cost of slightly reduced binding enthalpy if the salt bridge is weakened.
    

Physicochemical & Performance Analysis

The following table synthesizes the core differences between the two scaffolds when used as a replacement for a phenyl ring in an amidine-based inhibitor.

FeaturePyridine-2-Carboximidamide Pyrimidine-2-Carboximidamide Impact on Drug Design
Basicity (

)
~8.5 – 9.5 ~7.0 – 8.5 Pyrimidines are less basic due to the electron-withdrawing effect of the second nitrogen.[1][2] Lower

correlates with higher fraction of neutral species (

) at pH 7.4, improving passive permeability.[2]
LogD (pH 7.4) ModerateLower (More Polar)Pyrimidines reduce lipophilicity, potentially lowering non-specific binding and improving solubility, but may require lipophilic tails elsewhere to maintain potency.
H-Bond Potential 1 Acceptor (Ring N)2 Acceptors (Ring Ns)Pyrimidine offers an additional vector for H-bond interactions with water or enzyme backbone residues, improving solubility.[1][2]
Metabolic Stability ModerateHigh Pyridines are susceptible to N-oxidation and oxidative metabolism.[1][2] Pyrimidines are generally more resistant to CYP450 oxidation.[1][2]
Synthetic Access High (Pinner, Lewis Acid)Moderate (Sensitive intermediates)Electron-deficient pyrimidine nitriles are highly reactive to nucleophiles, requiring milder synthetic conditions to avoid hydrolysis byproducts.[1]
Mechanistic Insight: The Basicity Modulation

The basicity of the amidine group is directly influenced by the electron density of the attached ring.

  • Mechanism: The extra nitrogen atom in the pyrimidine ring exerts a stronger inductive electron-withdrawing effect (-I) compared to the single nitrogen in pyridine.[1][2] This destabilizes the protonated amidinium cation, lowering the

    
    .
    
  • Result: A pyrimidine amidine is less likely to be permanently protonated in the intestine (pH 6-7), facilitating absorption.[1][2]

Decision Framework: Scaffold Selection

Use the following logic flow to determine the optimal scaffold for your lead series.

ScaffoldSelection Start Lead Optimization: Amidine Scaffold Selection Target Target Requirement: S1 Pocket Salt Bridge? Start->Target StrongBridge Requires Strong Salt Bridge (High Affinity Needed) Target->StrongBridge WeakBridge Tolerates Weaker Interaction (Need Oral Bioavailability) Target->WeakBridge Benz Benzamidine (pKa ~11.6) High Potency, Poor Permeability StrongBridge->Benz Pyridine Pyridine Carboximidamide (pKa ~9.0) Balanced Potency/Permeability WeakBridge->Pyridine PermeabilityIssue Is Permeability still too low? Pyridine->PermeabilityIssue Pyrimidine Pyrimidine Carboximidamide (pKa ~7.5) High Permeability, Excellent Solubility PermeabilityIssue->Pyrimidine Yes No No PermeabilityIssue->No No OptimizePyridine Retain Pyridine Optimize Substituents Metabolism Metabolic Liability? (N-Oxidation) OptimizePyridine->Metabolism SwitchPym Switch to Pyrimidine (Blocks Oxidation) Metabolism->SwitchPym Yes

Figure 1: Decision tree for selecting between benzamidine, pyridine, and pyrimidine scaffolds based on potency vs. pharmacokinetic requirements.

Experimental Protocols

A. Synthesis of Pyrimidine-2-Carboximidamide (Modified Pinner)

Rationale: Electron-deficient pyrimidine nitriles are prone to hydrolysis.[1][2] The classic Pinner reaction (HCl/EtOH) often fails or produces esters.[2] The LiHMDS method is preferred for these substrates as it proceeds under milder conditions without requiring acidic saturation.[1][2]

Reagents:

  • 2-Cyanopyrimidine (1.0 eq)[1][2]

  • LiHMDS (Lithium bis(trimethylsilyl)amide) (1.1 eq, 1M in THF)

  • HCl (4N in Dioxane)[1]

  • Anhydrous THF[1][2]

Workflow:

  • Activation: Cool a solution of LiHMDS (1.1 eq) in anhydrous THF to 0°C under Argon.

  • Addition: Dropwise add a solution of 2-cyanopyrimidine (1.0 eq) in THF. The solution will likely turn deep orange/red (formation of the N-lithio amidine intermediate).[2]

  • Equilibration: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 2 hours. Do not heat.

  • Hydrolysis/Protonation: Cool back to 0°C. Carefully quench with 4N HCl in dioxane (excess, ~3-4 eq). A precipitate will form.[1][2]

  • Workup: Stir for 12 hours at RT. Filter the solid.[2] Wash with dry ether to remove silyl byproducts.[1][2]

  • Purification: Recrystallize from EtOH/Et2O to obtain the amidine hydrochloride salt.

B. Rapid Determination (Spectrophotometric)

Rationale: Potentiometric titration requires large sample amounts (~10 mg).[1][2] For lead optimization, a high-throughput UV-metric method is superior for amidines.[1][2]

Protocol:

  • Preparation: Prepare a 10 mM stock solution of the amidine in DMSO.

  • Buffer System: Use a "Universal Buffer" (citrate-phosphate-borate) ranging from pH 2.0 to 12.0 in 0.5 unit increments.[1][2]

  • Measurement:

    • Dispense 5 µL of stock into 195 µL of each buffer in a UV-transparent 96-well plate.

    • Measure Absorbance spectra (200–400 nm).[1][2] Amidines typically show a bathochromic shift (red shift) upon protonation.[1][2]

  • Analysis: Plot the absorbance at

    
     vs. pH. The inflection point of the sigmoidal curve represents the 
    
    
    
    .
    • Validation: Use Benzamidine (

      
       11.[1][2]6) as a high-control and Pyridine  (
      
      
      
      5.[1][2]2) as a low-control.[1][2]

Synthetic Pathways Visualization[1]

The following diagram illustrates the two primary routes to access these scaffolds. Route A is preferred for Pyrimidines; Route B (Classic Pinner) is often sufficient for Pyridines.[2]

SynthesisPathways Nitrile Heteroaryl Nitrile (Pyridine/Pyrimidine-CN) LiHMDS Route A: LiHMDS (Preferred for Pyrimidines) Nitrile->LiHMDS Pinner Route B: Pinner (HCl/EtOH) (Harsh, often fails for Pyrimidines) Nitrile->Pinner IntermediateA N-Lithio Amidine LiHMDS->IntermediateA THF, 0°C Product Carboximidamide HCl Salt IntermediateA->Product HCl quench Imidate Ethyl Imidate Intermediate Pinner->Imidate HCl gas, 0°C Ammonia NH3 / EtOH Imidate->Ammonia Ammonia->Product Heat

Figure 2: Synthetic pathways for converting nitriles to amidines.[1][2] Route A is recommended for electron-deficient pyrimidines to prevent hydrolysis.[1][2]

References

  • Factor Xa Inhibitor Design & Basicity

    • Phillips, G., et al. (2002).[3] "Design, Synthesis, and Activity of a Novel Series of Factor Xa Inhibitors: Optimization of Arylamidine Groups." Journal of Medicinal Chemistry.

    • [2]

  • Amidine Synthesis Methodologies

    • Dunn, A. D., et al. (2002). "The synthesis of some pyrimidine amidines." Journal of Heterocyclic Chemistry.
    • [2]

  • pKa Modulation in Drug Discovery

    • Manallack, D. T. (2007).[2] "The pKa Distribution of Drugs: Application to Drug Discovery." Perspectives in Medicinal Chemistry.

  • Betrixaban (Factor Xa Inhibitor)

    • Provides context on the shift from benzamidine to pyridine/heterocyclic cores in clinical anticoagulants.
    • [2]

Sources

Safety Operating Guide

Navigating the Disposal of N-aminopyrimidine-4-carboximidamide: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of N-aminopyrimidine-4-carboximidamide, a compound of interest for its potential biological activities.

As a Senior Application Scientist, my aim is to move beyond mere instruction and to instill a deep understanding of the principles behind these procedures. The following protocols are designed to be self-validating, grounded in the chemical properties of the compound and authoritative safety standards.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling N-aminopyrimidine-4-carboximidamide for any purpose, including disposal, a thorough understanding of its potential hazards is paramount. The pyrimidine core is found in many biological molecules, but the addition of the N-aminocarboximidamide group introduces functionalities that require careful management.

Key Potential Hazards:

  • Skin and Eye Irritation: Similar to related compounds like 4-aminopyrimidine, this compound is likely to be a skin and eye irritant.[1]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[2][3]

  • Toxicity: While specific data is unavailable, many small nitrogen-containing heterocyclic molecules can be toxic if ingested, inhaled, or absorbed through the skin.[4][5]

  • Environmental Hazard: Pyrimidine-based compounds can be toxic to aquatic life.[4][5] Therefore, release into the environment must be strictly avoided.[6]

Mandatory Personal Protective Equipment (PPE)

A robust defense is your primary safety tool. The following PPE is mandatory when handling N-aminopyrimidine-4-carboximidamide in any form.

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of solutions or contact with solid particles.[1]
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Provides a barrier against skin contact. Always check for signs of degradation or perforation.
Body Protection A standard laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization.Use in a well-ventilated area or a chemical fume hood is the primary engineering control.[7]

Part 2: Step-by-Step Disposal Protocol

This protocol is designed to guide the user through the safe segregation, containment, and disposal of N-aminopyrimidine-4-carboximidamide waste.

Step 1: Waste Segregation at the Source

Proper segregation is the foundation of safe chemical waste management. Never mix different waste streams.

  • Solid Waste:

    • Place any solid N-aminopyrimidine-4-carboximidamide, contaminated personal protective equipment (e.g., gloves, weighing paper), and any other contaminated solid materials into a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Liquid Waste:

    • Collect all liquid waste containing N-aminopyrimidine-4-carboximidamide, including reaction mixtures and rinsing solvents, in a separate, dedicated liquid hazardous waste container.

    • The container must be compatible with the solvents used. Glass or HDPE is generally suitable.

    • Ensure the container is properly vented if there is a possibility of gas evolution, although this is not expected under normal conditions for this compound.[8]

Step 2: Container Labeling and Storage

Clear and accurate labeling is a regulatory requirement and a critical safety measure.

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."

    • The full chemical name, "N-aminopyrimidine-4-carboximidamide," must be written out. Avoid abbreviations.

    • List all other components of the waste stream, including solvents and their approximate concentrations.

    • Indicate the primary hazards (e.g., "Irritant," "Toxic").

    • Include the date of waste accumulation.

  • Storage:

    • Store waste containers in a designated satellite accumulation area within the laboratory.

    • Ensure containers are tightly sealed to prevent leaks or spills.[1][7]

    • Store in a well-ventilated area, away from incompatible materials.[8]

Step 3: Final Disposal

The final disposal of hazardous waste must be handled by trained professionals.

  • Contact Environmental Health and Safety (EHS):

    • Once your waste container is full or has reached the designated accumulation time limit, contact your institution's Environmental Health and Safety (EHS) department.

    • Provide them with a complete and accurate description of the waste.

    • Follow all institutional procedures for waste pickup and disposal.

  • Professional Disposal:

    • Your EHS department will arrange for the waste to be transported to a licensed hazardous waste disposal facility.[1][3]

    • The typical method of disposal for this type of compound is high-temperature incineration at an approved facility.

Part 3: Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

  • Spill: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). Place the absorbed material into a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS department immediately.

Part 4: Logical Framework for Disposal

The following diagram illustrates the decision-making process for the proper disposal of N-aminopyrimidine-4-carboximidamide.

DisposalWorkflow Disposal Workflow for N-aminopyrimidine-4-carboximidamide cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_containment Containment & Storage cluster_disposal Final Disposal start Start: Handling N-aminopyrimidine-4-carboximidamide ppe Wear Mandatory PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Work in a Ventilated Area (Fume Hood) ppe->ventilation waste_generated Waste Generated ventilation->waste_generated solid_waste Solid Waste (Contaminated PPE, Solids) waste_generated->solid_waste Is it solid? liquid_waste Liquid Waste (Solutions, Rinsates) waste_generated->liquid_waste Is it liquid? solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage ehs_contact Contact EHS for Pickup storage->ehs_contact end End: Professional Disposal (Incineration) ehs_contact->end

Caption: Decision workflow for handling and disposal.

References

  • SAFETY DATA SHEET for 4-Aminopyrimidine. Fisher Scientific.

  • Safety data sheet. BASF.

  • SAFETY DATA SHEET for 4-aminopyridine. MilliporeSigma.

  • SAFETY DATA SHEET for 3-Aminopyrazole-4-carboxamide Hemisulfate. TCI Chemicals.

  • SAFETY DATA SHEET for 4-aminopyridine. Sigma-Aldrich.

  • 4-AMINOPYRIDINE For Synthesis MSDS. Loba Chemie.

  • SAFETY DATA SHEET for 4-Aminopyridine. Chem Service.

  • SAFETY DATA SHEET for 2-Pyrimidinamine. ThermoFisher.

  • 2-Aminopyrimidine-4-carboxamide. BLD Pharm.

  • SAFETY DATA SHEET for 4-Aminoimidazole-5-carboxamide. Metasci.

Sources

Definitive Guide to Personal Protective Equipment (PPE) for Handling N-aminopyrimidine-4-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

As a novel research chemical, N-aminopyrimidine-4-carboximidamide lacks a comprehensive, publicly available toxicological profile. Therefore, all handling procedures must be governed by the precautionary principle: treat the compound as hazardous until proven otherwise.[1] This guide provides a procedural framework for the safe handling, use, and disposal of N-aminopyrimidine-4-carboximidamide, grounded in an analysis of its constituent chemical moieties—aminopyrimidine and carboximidamide (guanidine)—and authoritative laboratory safety standards.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

The structure of N-aminopyrimidine-4-carboximidamide contains two key functional groups that inform its potential hazard profile:

  • Aminopyrimidine Core: Structurally related compounds, such as 4-aminopyridine and 2-aminopyrimidine, are known to be acutely toxic and irritants.[2][3][4] Hazards associated with this class of compounds include:

    • Acute Oral Toxicity: Can be harmful or fatal if swallowed.[2]

    • Dermal and Eye Irritation: Causes skin irritation and serious eye irritation.[2][4][5]

    • Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[2][4]

  • Carboximidamide (Guanidine) Moiety: The guanidinium group, found in compounds like guanidine hydrochloride, is a strong base and can cause significant irritation.[6][7] Hazards include:

    • Skin Irritation: Causes skin irritation.[6][7]

    • Serious Eye Damage/Irritation: Poses a risk of serious eye irritation.[6][7]

Given this analysis, N-aminopyrimidine-4-carboximidamide must be presumed to be, at a minimum, harmful if swallowed, a skin and eye irritant, and a respiratory tract irritant. Long-term effects such as carcinogenicity, mutagenicity, or reproductive toxicity are unknown.[1]

Potential Hazard Route of Exposure Inferred Severity & Rationale
Acute ToxicityIngestion, DermalHigh. Based on analogs like 4-aminopyridine which are fatal if swallowed.[2]
Skin Irritation/CorrosionDermalHigh. Both aminopyrimidine and guanidine groups are known skin irritants.[2][6]
Eye Damage/IrritationEyesHigh. Both parent structures can cause serious eye irritation.[2][6][7]
Respiratory IrritationInhalationModerate to High. Particularly when handling the compound as a powder.[2][4]
Unknown Chronic EffectsAll RoutesUnknown. Treat as a particularly hazardous substance as per OSHA guidelines.[8]
Hierarchy of Controls: Beyond PPE

Before detailing personal protective equipment, it is critical to implement engineering and administrative controls as the primary lines of defense, in accordance with the OSHA Laboratory Standard (29 CFR 1910.1450).[8][9]

  • Engineering Controls:

    • Chemical Fume Hood: All manipulations of N-aminopyrimidine-4-carboximidamide, especially handling of the solid powder, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[1]

    • Ventilation: The laboratory must have adequate general ventilation.

    • Designated Area: Establish a designated area within the lab specifically for working with this compound to prevent cross-contamination.[1]

  • Administrative Controls:

    • Chemical Hygiene Plan (CHP): All procedures must be incorporated into a written CHP.[9][10]

    • Training: All personnel must be trained on the specific hazards and handling procedures for this compound before work begins.[9][10]

    • Restricted Access: Limit access to the designated handling and storage areas.

    • Safe Work Practices: Prohibit eating, drinking, and chewing gum in the laboratory.[6][11] Always wash hands thoroughly after handling the compound.[2][3]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a thorough risk assessment of the planned procedures. The following provides a baseline for all work with N-aminopyrimidine-4-carboximidamide.

  • Glove Type: Use chemically resistant gloves. Nitrile rubber gloves (minimum thickness 0.11 mm) are a suitable choice for splash protection against a wide range of chemicals, including nitrogenous heterocyclic compounds.[12][13]

  • Protocol:

    • Always inspect gloves for tears or holes before use.[13]

    • For procedures with a high risk of splash or when handling concentrated solutions, consider double-gloving .

    • Remove gloves using the proper technique (without touching the outer surface) to avoid skin contact.[13]

    • Dispose of contaminated gloves as hazardous waste in accordance with institutional guidelines.

    • Wash hands immediately and thoroughly after removing gloves.

  • Minimum Requirement: ANSI Z87.1-compliant chemical safety goggles are mandatory at all times when the compound is handled.[1][12] Safety glasses with side shields do not provide adequate protection from splashes.

  • Enhanced Protection: When there is a significant risk of splash (e.g., transferring large volumes, working with solutions under pressure), a face shield must be worn in addition to safety goggles.[1]

  • Lab Coat: A buttoned, long-sleeved laboratory coat is required to protect street clothes and minimize skin exposure.

  • Apron: For procedures involving significant quantities of liquid, a chemical-resistant apron should be worn over the lab coat.

  • Footwear: Closed-toe shoes must be worn at all times in the laboratory.

The need for respiratory protection is dictated by the physical form of the compound and the specific handling procedure.

  • When Required: Respiratory protection is necessary when engineering controls (i.e., a fume hood) are not sufficient to maintain exposure below permissible limits, or when handling the solid powder outside of a containment device.

  • Respirator Type: For nuisance dust exposures, a NIOSH-approved N95 particulate respirator may be sufficient. For higher-level protection or when airborne concentrations are unknown, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges should be used.[7]

  • Fit Testing: All personnel required to wear a respirator must be part of a respiratory protection program that includes medical clearance and annual fit testing, as mandated by OSHA.

Operational and Disposal Plans

Workflow for PPE Selection

The following decision tree illustrates the logic for selecting the appropriate level of PPE.

PPE_Selection cluster_form Step 1: Assess Physical Form cluster_splash Step 2: Assess Splash Risk cluster_ppe Step 3: Determine PPE start Start: Handling N-aminopyrimidine-4-carboximidamide q_powder Is the compound a solid powder? start->q_powder q_splash Is there a significant splash risk? q_powder->q_splash No (Solution) ppe_respirator Add N95 Respirator (or higher) q_powder->ppe_respirator Yes ppe_base Baseline PPE: - Nitrile Gloves - Lab Coat - Safety Goggles q_splash->ppe_base No ppe_face_shield Add Face Shield q_splash->ppe_face_shield ppe_respirator->q_splash ppe_face_shield->ppe_base

Caption: PPE selection workflow based on physical form and splash risk.

Step-by-Step Handling Protocol (Solid Compound)
  • Preparation: Don all required PPE (lab coat, nitrile gloves, safety goggles). Ensure the chemical fume hood is operational.

  • Weighing: Conduct all weighing operations on a balance located inside the fume hood or within another ventilated enclosure. Use a spatula to carefully transfer the solid, avoiding the generation of dust.

  • Solubilization: If preparing a solution, add the solvent to the vessel containing the pre-weighed solid. Do not add the solid to the solvent, as this can increase dust generation. Cap the container before agitating.

  • Cleanup: Decontaminate the spatula and weighing vessel with an appropriate solvent (e.g., 70% ethanol, followed by water) within the fume hood. Wipe down the work surface of the fume hood.

  • Doffing PPE: Remove protective equipment in the correct order: gloves first, followed by lab coat and eye protection.

  • Hygiene: Wash hands thoroughly with soap and water.[6]

Emergency Spill Response

Spill_Response cluster_size Assess Spill cluster_action Immediate Actions start Spill Occurs q_size Is the spill large or uncontained? start->q_size action_evacuate Alert others. Evacuate area. Call EHS. q_size->action_evacuate Yes action_contain Contain spill with absorbent material. q_size->action_contain No (Small & Contained) action_clean Clean area using appropriate kit, wearing full PPE. action_contain->action_clean action_dispose Dispose of all materials as hazardous waste. action_clean->action_dispose

Caption: Logical flow for responding to a chemical spill.

Decontamination and Waste Disposal
  • Contaminated PPE: All disposable PPE (gloves, etc.) that comes into contact with the compound must be disposed of as solid hazardous chemical waste. Contaminated lab coats should be professionally laundered.[3]

  • Chemical Waste: N-aminopyrimidine-4-carboximidamide and its solutions should be collected in a designated, sealed, and clearly labeled hazardous waste container. Nitrogen-containing heterocyclic compounds can be toxic to aquatic life and must not be disposed of down the drain.[14][15]

  • Container Management: Store the waste container in a designated satellite accumulation area with secondary containment, away from incompatible materials.[1][16] Follow all institutional and local regulations for hazardous waste disposal.

References

  • Title: Laboratory Safety Guidance Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Novel Chemicals with Unknown Hazards SOP Source: University of California, Santa Barbara - Environmental Health & Safety URL: [Link]

  • Title: 29 CFR 1910.1450 — OSHA Laboratory Standard Source: MasterControl URL: [Link]

  • Title: OSHA Laboratory Standard | OSHA Lab Safety Standard Source: Compliancy Group URL: [Link]

  • Title: OSHA Standards to Know Before Starting Your Lab Source: Lab Manager URL: [Link]

  • Title: Safety Data Sheet: Guanidine hydrochloride Source: Carl ROTH URL: [Link]

  • Title: 4-AMINOPYRIDINE For Synthesis MSDS Source: Loba Chemie URL: [Link]

  • Title: Material Safety Data Sheet - 2-Aminopyrimidine, 99% Source: Cole-Parmer URL: [Link]

  • Title: Working with Chemicals - Prudent Practices in the Laboratory Source: National Center for Biotechnology Information (NCBI) Bookshelf - NIH URL: [Link]

  • Title: OSHA Guidance for Clinical Labs in 2024 and Beyond Source: G2 Intelligence URL: [Link]

  • Title: Guanidine Hydrochloride 6M Solution - Safety Data Sheet Source: BioSpectra, Inc. URL: [Link]

  • Title: Safety Data Sheet Guanidine Hydrochloride Source: BioSpectra, Inc. URL: [Link]

  • Title: Heterocyclic nitrogenous pollutants in the environment and their treatment options--an overview Source: PubMed, National Library of Medicine URL: [Link]

  • Title: Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation Source: OAE Publishing Inc. URL: [Link]

  • Title: SAFETY DATA SHEET - 2-Aminopyrimidine Source: Thermo Fisher Scientific URL: [Link]

  • Title: Treatment options of nitrogen heterocyclic compounds in industrial wastewater Source: PubMed, National Library of Medicine URL: [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.